molecular formula C7H9N3O4 B1584139 ETHYL 3-METHYL-2-NITRO-3H-IMIDAZOLE-4-CARBOXYLATE CAS No. 39070-13-8

ETHYL 3-METHYL-2-NITRO-3H-IMIDAZOLE-4-CARBOXYLATE

Cat. No.: B1584139
CAS No.: 39070-13-8
M. Wt: 199.16 g/mol
InChI Key: VRARWXJAWCRJCX-UHFFFAOYSA-N
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Description

ETHYL 3-METHYL-2-NITRO-3H-IMIDAZOLE-4-CARBOXYLATE is a useful research compound. Its molecular formula is C7H9N3O4 and its molecular weight is 199.16 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 1-methyl-2-nitro-1H-imidazole-5-carboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 313398. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 3-methyl-2-nitroimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4/c1-3-14-6(11)5-4-8-7(9(5)2)10(12)13/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRARWXJAWCRJCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N1C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60317247
Record name Ethyl 1-methyl-2-nitro-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60317247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39070-13-8
Record name 39070-13-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=313398
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 1-methyl-2-nitro-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60317247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Navigating the Scant Data Landscape of Ethyl 3-Methyl-2-Nitro-3H-Imidazole-4-Carboxylate: A Technical Brief

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Data Scarcity

The landscape of chemical information is vast, yet certain molecules remain enigmatic. Ethyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate (CAS Number: 39070-13-8) is one such compound. Despite its potential significance as a substituted nitroimidazole—a class of compounds renowned for their diverse biological activities—publicly accessible, in-depth experimental data is remarkably sparse. This technical brief, therefore, deviates from a conventional whitepaper. Instead, it serves as a consolidated guide to the existing, albeit limited, information on this specific isomer. By contextualizing this data with information available for its constitutional isomers, we aim to provide a foundational resource for researchers and stimulate further investigation into this intriguing molecule.

Core Identification and Physicochemical Properties

This compound is a distinct constitutional isomer within the family of ethyl methyl-nitroimidazole carboxylates. Its unambiguous identification is rooted in its CAS number and molecular structure.

PropertyValueSource
CAS Number 39070-13-8[1]
Molecular Formula C₇H₉N₃O₄[1]
Molecular Weight 199.16 g/mol [1][2]
IUPAC Name ethyl 1-methyl-2-nitro-1H-imidazole-5-carboxylate[1]

It is crucial to distinguish this compound from its isomers, for which more data is available:

  • Ethyl 1-methyl-5-nitroimidazole-2-carboxylate (CAS: 1564-49-4): A solid with a reported melting point of 81-83°C.[3]

  • Ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate (CAS: 109012-23-9): Also a solid.

The physical state of this compound is not explicitly documented in the available literature. However, based on its isomers, it is reasonable to hypothesize that it exists as a solid at room temperature. Experimental determination of its melting point, boiling point, and solubility in various solvents is a critical yet unfulfilled requirement for a comprehensive profile.

Figure 1. 2D structure of this compound.

Spectroscopic Characterization: An Inferential Approach

The absence of published experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound necessitates an inferential approach based on the known spectra of related nitroimidazole derivatives.[4][5]

Expected Spectroscopic Features:

  • ¹H NMR:

    • An ethyl ester pattern: a quartet (likely around 4.0-4.4 ppm) for the -OCH₂- group and a triplet (around 1.2-1.5 ppm) for the -CH₃ of the ethyl group.

    • A singlet for the N-methyl group (likely around 3.5-4.0 ppm).

    • A singlet for the imidazole ring proton.

  • ¹³C NMR:

    • Resonances for the two carbons of the ethyl group.

    • A signal for the N-methyl carbon.

    • Signals for the imidazole ring carbons, with the carbon bearing the nitro group expected to be significantly deshielded.

    • A signal for the ester carbonyl carbon (typically in the 160-170 ppm range).

  • IR Spectroscopy:

    • Strong absorption bands characteristic of the nitro group (NO₂) asymmetric and symmetric stretching, typically in the regions of 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

    • A strong absorption for the ester carbonyl (C=O) stretching, usually around 1700-1730 cm⁻¹.

    • C-H stretching and bending vibrations for the alkyl and aromatic components.

  • Mass Spectrometry:

    • The molecular ion peak (M⁺) should be observable, corresponding to the molecular weight of 199.16 g/mol .

    • Fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃), the entire ester group (-COOCH₂CH₃), and the nitro group (-NO₂).

Synthesis and Reactivity: Insights from Analogs

Hypothetical Synthetic Pathway

While a specific protocol for the synthesis of this compound is not available, a plausible route can be proposed based on the synthesis of its isomers.[3] The common strategy involves the nitration of a pre-existing ethyl 1-methylimidazole carboxylate.

Proposed Experimental Protocol:

  • Precursor Synthesis: The synthesis would begin with the appropriate precursor, ethyl 3-methyl-3H-imidazole-4-carboxylate.

  • Nitration: The precursor would be subjected to nitrating conditions. A common method is the use of a mixture of concentrated nitric acid and concentrated sulfuric acid.

    • The precursor would be dissolved in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).

    • Concentrated nitric acid would be added dropwise while maintaining the low temperature.

    • The reaction mixture would then be stirred at a controlled temperature (e.g., 70°C for several hours) to facilitate the nitration.[3]

  • Work-up and Purification:

    • The reaction mixture would be carefully quenched by pouring it onto ice.

    • The pH would be neutralized, for instance, with an aqueous solution of sodium carbonate.

    • The product would be extracted with an organic solvent like dichloromethane.

    • The combined organic layers would be dried and concentrated.

    • Purification would likely be achieved by column chromatography on silica gel.[3]

Synthesis_Pathway Precursor Ethyl 3-methyl-3H- imidazole-4-carboxylate Reagents Conc. HNO₃ Conc. H₂SO₄ Product Ethyl 3-methyl-2-nitro-3H- imidazole-4-carboxylate Reagents->Product Nitration

Figure 2. A plausible synthetic route to the target compound.

Known and Potential Reactivity

The chemical reactivity of this molecule is largely dictated by the nitroimidazole core. The nitro group is electron-withdrawing, influencing the aromaticity and reactivity of the imidazole ring.

  • Reduction of the Nitro Group: A key reaction of nitroimidazoles is the reduction of the nitro group to an amino group. This transformation is often central to their biological mechanism of action and is a common synthetic manipulation.

  • Hydrolysis of the Ester: The ethyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

  • Isomerization/Rearrangement: One source suggests that this compound can be a starting material for the synthesis of 1-Methyl-2-nitro-1H-imidazole-5-carboxylic acid. While the specifics of this reaction are not detailed, it points towards a potential rearrangement or isomerization under certain conditions, a fascinating area for future research.

Applications and Future Directions

The applications of this specific compound are not documented. However, the broader class of nitroimidazoles has significant utility in medicinal chemistry, particularly as:

  • Antimicrobial Agents: Many nitroimidazole derivatives are used to treat infections caused by anaerobic bacteria and protozoa.[6][7]

  • Hypoxia-Selective Cytotoxins: The nitro group can be bioreduced in hypoxic (low oxygen) environments, such as those found in solid tumors, to form cytotoxic species. This makes them valuable scaffolds for the development of targeted anticancer drugs.[8]

The unique substitution pattern of this compound may confer novel biological activities or serve as a valuable intermediate in the synthesis of more complex molecules.

Conclusion: A Call for Further Research

This compound remains a molecule with a high potential for discovery, yet it is largely uncharacterized in the scientific literature. This brief has synthesized the limited available information and provided a framework for its properties and synthesis based on analogous compounds. There is a clear and compelling need for the scientific community to undertake a thorough experimental characterization of this compound. Such studies would not only fill a significant data gap but could also unlock new avenues in medicinal and materials chemistry.

References

An In-depth Technical Guide to ETHYL 3-METHYL-2-NITRO-3H-IMIDAZOLE-4-CARBOXYLATE

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-Nitroimidazole Scaffold

The 2-nitroimidazole scaffold is a cornerstone in medicinal chemistry, particularly in the development of therapeutics and diagnostic agents targeting hypoxic tissues, a common feature of solid tumors.[1][2] The defining characteristic of this class of compounds is their bioreductive activation. In low-oxygen environments, the nitro group undergoes a one-electron reduction, leading to the formation of a reactive nitrosoimidazole intermediate that can covalently bind to cellular macromolecules, leading to cytotoxicity or enabling imaging.[3][4][5] This hypoxia-selective activation makes 2-nitroimidazoles attractive candidates for prodrugs that release their cytotoxic payload specifically in the tumor microenvironment, as well as for PET and SPECT imaging agents to delineate hypoxic regions for targeted radiotherapy.[6][7]

This guide provides a comprehensive technical overview of a specific, yet representative, member of this class: ETHYL 3-METHYL-2-NITRO-3H-IMIDAZOLE-4-CARBOXYLATE (CAS Number: 39070-13-8). While this particular molecule may not be extensively commercialized, its structure embodies the key features of N-alkylated 2-nitroimidazole esters, making it an excellent case study for understanding the synthesis, characterization, and potential applications of this important family of compounds. This document will delve into its physicochemical properties, propose a logical synthetic pathway, predict its spectroscopic characteristics, and explore its potential roles in drug discovery and development, all grounded in the established chemistry of its analogs.

Physicochemical Properties and Structural Analysis

This compound is a heterocyclic compound featuring a 2-nitroimidazole core, an N-methyl substituent at the 3-position, and an ethyl carboxylate group at the 4-position.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 39070-13-8
Molecular Formula C₇H₉N₃O₄
Molecular Weight 199.17 g/mol
Appearance White to off-white solid (Predicted)[8]
Density 1.42±0.1 g/cm³ (Predicted)[8]
Storage Temperature 2-8°C[8]

The N-methylation at the 3-position is a critical structural feature. Unlike 1-substituted 2-nitroimidazoles, where the substituent is on the nitrogen adjacent to the nitro group, the 3-methyl group is on the other nitrogen of the imidazole ring. This substitution pattern can influence the electronic properties of the ring and the steric environment around the nitro group, potentially affecting its reduction potential and, consequently, its bioreductive activation profile. The ethyl carboxylate group at the 4-position adds a lipophilic ester moiety, which can impact the compound's solubility, membrane permeability, and potential interactions with biological targets.

Caption: Chemical Structure of the Topic Molecule.

Proposed Synthetic Pathway

Step 1: Synthesis of Ethyl 2-Nitro-1H-imidazole-4-carboxylate

The synthesis would likely start from a commercially available imidazole-4-carboxylate ester. The nitration of the imidazole ring is a crucial step.

  • Protocol:

    • To a solution of ethyl imidazole-4-carboxylate in concentrated sulfuric acid, cooled to 0°C, a mixture of concentrated nitric acid and sulfuric acid is added dropwise, maintaining the temperature below 5°C.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

    • The reaction is then carefully quenched by pouring it onto crushed ice.

    • The precipitated product, ethyl 2-nitro-1H-imidazole-4-carboxylate, is collected by filtration, washed with cold water until neutral, and dried.

  • Causality: The use of a nitrating mixture (HNO₃/H₂SO₄) is a standard and effective method for the nitration of aromatic and heteroaromatic rings. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich imidazole ring. The position of nitration can be influenced by the directing effects of the substituents.

Step 2: N-methylation of Ethyl 2-Nitro-1H-imidazole-4-carboxylate

The final step is the regioselective methylation of the imidazole nitrogen. This is a critical step, as methylation can occur at either the N1 or N3 position.

  • Protocol:

    • Ethyl 2-nitro-1H-imidazole-4-carboxylate is dissolved in a suitable aprotic solvent such as DMF or acetonitrile.

    • A base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is added to deprotonate the imidazole nitrogen.

    • A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is then added to the reaction mixture.

    • The reaction is stirred at room temperature or with gentle heating until completion, monitored by TLC.

    • Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate.

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The resulting crude product, a mixture of N1 and N3 methylated isomers, would require purification by column chromatography to isolate the desired this compound.

  • Causality and Self-Validation: The choice of base and solvent can influence the regioselectivity of the N-alkylation. The separation of the N1 and N3 isomers is often challenging but crucial for obtaining the pure target compound. The identity and purity of the final product must be confirmed by spectroscopic methods as detailed in the next section. The ratio of the two isomers can be determined by ¹H NMR analysis of the crude product.

G Start Ethyl Imidazole-4-carboxylate Step1 Nitration (HNO₃ / H₂SO₄) Start->Step1 Intermediate Ethyl 2-Nitro-1H-imidazole-4-carboxylate Step1->Intermediate Step2 N-methylation (CH₃I, K₂CO₃) Intermediate->Step2 Purification Column Chromatography Step2->Purification Product ETHYL 3-METHYL-2-NITRO-3H- IMIDAZOLE-4-CARBOXYLATE Byproduct Ethyl 1-Methyl-2-nitro-1H- imidazole-4-carboxylate (Isomer) Purification->Product Purification->Byproduct caption Proposed Synthetic Workflow

Caption: Proposed Synthetic Workflow for the target molecule.

Spectroscopic Characterization (Predicted)

Given the absence of published experimental data for this compound, its spectroscopic characteristics can be predicted based on the analysis of structurally similar compounds. This predictive analysis is a cornerstone of trustworthiness in scientific research, allowing for the validation of synthetic outcomes.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

Assignment Predicted ¹H NMR (δ) Predicted ¹³C NMR (δ) Rationale / Comments
Imidazole C-H~7.5 - 8.0~120 - 125The single proton on the imidazole ring, deshielded by the aromatic system and the adjacent nitro and carboxylate groups.
N-CH₃~3.8 - 4.2~33 - 37The methyl group attached to the nitrogen, typically appearing as a singlet.
O-CH₂-CH₃~4.2 - 4.5~60 - 65The methylene protons of the ethyl ester, appearing as a quartet, deshielded by the adjacent oxygen.
O-CH₂-CH₃~1.2 - 1.5~14 - 16The methyl protons of the ethyl ester, appearing as a triplet.
Imidazole C-NO₂-~145 - 150The carbon bearing the nitro group, significantly deshielded.
Imidazole C-COOEt-~135 - 140The carbon attached to the ethyl carboxylate group.
Imidazole C-N(CH₃)-~125 - 130The carbon adjacent to the methylated nitrogen.
C=O (Ester)-~160 - 165The carbonyl carbon of the ethyl ester.
  • ¹H NMR: The spectrum is expected to be relatively simple, with distinct signals for the imidazole proton, the N-methyl group (singlet), and the ethyl ester group (a quartet and a triplet). The exact chemical shift of the imidazole proton will be sensitive to the electronic environment and can help confirm the substitution pattern.

  • ¹³C NMR: The carbon spectrum will show signals for all seven carbon atoms. The carbons of the imidazole ring will appear in the aromatic region, with the carbon attached to the nitro group being the most downfield. The chemical shifts of the imidazole carbons can provide valuable information for distinguishing between the N1 and N3 methylated isomers.[9][10]

  • Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, the compound is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 200.1. Fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅) from the ester, followed by the loss of carbon monoxide (-CO).

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the nitro group (asymmetric and symmetric stretching around 1520-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively).[11][12] A strong carbonyl stretch for the ester group is expected around 1700-1730 cm⁻¹. C-H stretching and bending vibrations for the alkyl and aromatic groups will also be present.

Potential Applications in Drug Development

The structure of this compound suggests several potential applications in drug discovery and development, primarily centered around its bioreductive properties.

  • Hypoxia-Activated Prodrugs: The 2-nitroimidazole core is a well-established trigger for hypoxia-selective drug release.[3] The ethyl ester group could be a handle for attaching a cytotoxic agent. Upon reduction of the nitro group in hypoxic tumor cells, the imidazole ring would fragment, releasing the active drug. The N-methyl group's influence on the reduction potential could be explored to fine-tune the activation kinetics.

  • Hypoxia Imaging Agents: If radiolabeled, for instance with ¹⁸F on the ethyl group or by replacing the methyl with a radiolabeled alkyl chain, this molecule could serve as a PET imaging agent for delineating hypoxic regions in tumors.[6] The pharmacokinetics and tumor penetration would be influenced by the overall lipophilicity, to which the N-methyl and ethyl ester groups contribute.

  • Radiosensitizers: 2-Nitroimidazoles have been investigated as radiosensitizers, as the reactive intermediates formed upon reduction can enhance the DNA damage caused by ionizing radiation in hypoxic cells.[7]

G cluster_normoxia Normoxia (Normal Tissue) cluster_hypoxia Hypoxia (Tumor Tissue) Prodrug 2-Nitroimidazole Prodrug Reoxidation Re-oxidation by O₂ Prodrug->Reoxidation One-electron reduction Reoxidation->Prodrug Futile Cycle Prodrug_hypoxia 2-Nitroimidazole Prodrug Reduction Further Reduction Prodrug_hypoxia->Reduction One-electron reduction Reactive_Intermediate Reactive Nitrosoimidazole Reduction->Reactive_Intermediate Binding Covalent Binding to Cellular Macromolecules Reactive_Intermediate->Binding Cytotoxicity Cell Death / Imaging Signal Binding->Cytotoxicity caption Mechanism of Bioreductive Activation

References

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of Ethyl 3-Methyl-2-Nitro-3H-Imidazole-4-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of ethyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. By leveraging established principles of organic synthesis and spectroscopic analysis, we will explore its molecular architecture, outline a robust synthetic pathway, and detail the analytical methodologies required for its unambiguous structural confirmation. This document is intended for professionals with a working knowledge of organic chemistry and standard laboratory techniques.

Introduction: The Nitroimidazole Scaffold in Modern Drug Discovery

The nitroimidazole core is a privileged scaffold in pharmaceutical sciences, forming the basis of numerous therapeutic agents. Since the discovery of azomycin (2-nitroimidazole) in the 1950s, this class of compounds has been extensively developed, leading to life-saving drugs for treating anaerobic bacterial and parasitic infections, as well as agents for cancer therapy and diagnostic imaging.[1] The biological activity of nitroimidazoles is intrinsically linked to the reductive metabolism of the nitro group under hypoxic conditions, a state prevalent in anaerobic microorganisms and solid tumors.[1][2] This mechanism often results in the formation of reactive nitrogen species that can damage microbial DNA, making these compounds potent antimicrobial agents.[2]

This compound is a specific isomer within this class, featuring a unique substitution pattern that influences its physicochemical properties and potential biological activity. The presence of an ethyl carboxylate group at the C4 position and a methyl group at the N3 position modifies the molecule's polarity, solubility, and steric profile, which are critical parameters in drug design. Understanding the synthesis and precise molecular structure of this specific isomer is paramount for exploring its therapeutic potential and for developing novel derivatives with enhanced efficacy and safety profiles.

Molecular Structure and Physicochemical Properties

The structural integrity of a potential drug candidate is the foundation of its biological function. Here, we delineate the key properties of this compound.

Molecular Diagram

Below is a two-dimensional representation of the title compound, generated to illustrate the connectivity of atoms and the specific substitution pattern on the imidazole ring.

Caption: 2D Structure of this compound.

Physicochemical Data Summary

The following table summarizes the key computed and experimental properties of the target molecule. These parameters are essential for predicting its behavior in biological systems and for planning experimental work.

PropertyValueSource
CAS Number 39070-13-8ChemicalBook[3]
Molecular Formula C₇H₉N₃O₄Calculated
Molecular Weight 199.16 g/mol Calculated
Appearance White to off-white solidPredicted[3]
Density (Predicted) 1.42 ± 0.1 g/cm³ChemicalBook[3]
pKa (Predicted) -1.61 ± 0.25ChemicalBook[3]
Storage Temperature 2-8°CChemicalBook[3]

Proposed Synthesis Pathway

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis workflow for the target molecule.

Step 1: Synthesis of Ethyl 3-Methyl-3H-imidazole-4-carboxylate (Precursor)

Rationale: The initial and most critical step is the construction of the core imidazole ring with the correct substitution pattern. A well-established method for synthesizing N-substituted imidazole-4-carboxylates involves the cyclization of an isocyanoacetate with a formamide derivative. This approach is advantageous as it directly installs the required N3-methyl and C4-ester functionalities. The use of a strong, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is crucial for promoting the deprotonation and subsequent cyclization cascade.

Detailed Protocol:

  • To a stirred solution of N-methylformamide (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 equivalents).

  • Slowly add ethyl isocyanoacetate (1.0 equivalent) dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude material by silica gel column chromatography (eluent: ethyl acetate/hexane gradient) to afford pure ethyl 3-methyl-3H-imidazole-4-carboxylate.

Step 2: Nitration to Yield this compound

Rationale: The final step is the regioselective nitration of the imidazole ring. Electrophilic nitration of imidazoles is a standard transformation. The directing effects of the existing substituents are paramount. While nitration often occurs at the C4 or C5 positions, nitration at C2 is feasible, though sometimes more challenging. The use of a potent nitrating mixture, such as concentrated nitric acid in sulfuric acid, provides the necessary electrophilic nitronium ion (NO₂⁺). The electron-withdrawing nature of the C4-ester group deactivates the ring, but the N-methyl group is activating. The reaction conditions must be carefully controlled to favor nitration at the C2 position and to prevent side reactions or decomposition. This specific protocol is adapted from a known procedure for a constitutional isomer.

Detailed Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (H₂SO₄, ~8 mL per 2g of precursor) to 0 °C in an ice bath.

  • Slowly add ethyl 3-methyl-3H-imidazole-4-carboxylate (1.0 equivalent) to the cold sulfuric acid with stirring, ensuring the temperature does not rise significantly.

  • In a separate beaker, prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.0 equivalent) to concentrated sulfuric acid (H₂SO₄, ~8 mL per 2g of precursor) at 0 °C.

  • Add the cold nitrating mixture dropwise to the solution of the imidazole precursor over 30-45 minutes, maintaining the reaction temperature between 0-10 °C.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to 70 °C for 3 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution to pH 7-8 by the slow addition of a saturated aqueous solution of sodium carbonate (Na₂CO₃).

  • Extract the resulting aqueous suspension with dichloromethane (DCM) or ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/petroleum ether gradient) to yield the final product, this compound, as a solid.

Structural Characterization and Validation

Unambiguous confirmation of the molecular structure is achieved through a combination of spectroscopic techniques. Each method provides unique information that, when combined, validates the identity and purity of the synthesized compound.

Spectroscopic Data Summary (Predicted)

The following table presents the expected spectroscopic data for the target molecule, based on the analysis of its structure and data from closely related analogs.

TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz)δ ~8.0-8.2 (s, 1H, imidazole C5-H), 4.3-4.5 (q, 2H, -OCH₂CH₃), 4.0-4.2 (s, 3H, N-CH₃), 1.3-1.5 (t, 3H, -OCH₂CH₃)
¹³C NMR (CDCl₃, 100 MHz)δ ~162 (C=O), ~148 (C2-NO₂), ~140 (C4), ~125 (C5), ~62 (-OCH₂CH₃), ~35 (N-CH₃), ~14 (-OCH₂CH₃)
FT-IR (KBr, cm⁻¹)~1720 (C=O stretch, ester), ~1540 & ~1350 (asymmetric & symmetric N-O stretch, nitro), ~2980 (C-H stretch, aliphatic)
Mass Spec. (ESI+)m/z = 200.06 [M+H]⁺, 222.04 [M+Na]⁺
Expert Interpretation of Spectra
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple and highly informative. A key diagnostic signal will be the singlet in the downfield region (δ ~8.0-8.2 ppm), corresponding to the lone proton at the C5 position of the imidazole ring. The ethyl ester will produce a characteristic quartet and triplet pattern, while the N-methyl group will appear as a sharp singlet further upfield. The integration of these signals should correspond to a 1:2:3:3 ratio.

  • ¹³C NMR Spectroscopy: The carbon spectrum will confirm the number of unique carbon environments. The ester carbonyl carbon will be the most downfield signal. The three imidazole ring carbons will appear in the aromatic region, with the carbon bearing the nitro group (C2) being significantly affected by its electron-withdrawing nature. The signals for the ethyl and methyl carbons will be found in the aliphatic region.

  • FT-IR Spectroscopy: The infrared spectrum provides crucial information about the functional groups present. Strong, characteristic absorption bands for the ester carbonyl (C=O) and the nitro group (N-O) are expected. The absence of an N-H stretching band (around 3100-3300 cm⁻¹) would confirm the N-substitution of the imidazole ring.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is the definitive technique for confirming the molecular formula. The calculated exact mass for the protonated molecule [C₇H₉N₃O₄ + H]⁺ is 200.0615. Observing this mass with high accuracy (typically <5 ppm error) provides unequivocal evidence for the elemental composition of the synthesized compound.

Conclusion and Future Directions

This guide has detailed the molecular structure, physicochemical properties, and a robust, proposed synthetic pathway for this compound. The outlined experimental protocols are grounded in established chemical principles and provide a clear roadmap for its preparation and purification. The described spectroscopic methods form a self-validating system for confirming the structural integrity of the final compound.

The unique substitution pattern of this molecule makes it an attractive candidate for further investigation in drug discovery programs. Future research should focus on the in vitro evaluation of its activity against various anaerobic bacteria and protozoan parasites, as well as its potential as a hypoxia-activated prodrug in oncology. Structure-activity relationship (SAR) studies, involving modification of the ester and N-alkyl groups, could lead to the discovery of new nitroimidazole derivatives with superior therapeutic profiles.

References

An In-depth Technical Guide to the Mechanism of Action of Ethyl 3-Methyl-2-Nitro-3H-Imidazole-4-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the putative mechanism of action for Ethyl 3-Methyl-2-Nitro-3H-Imidazole-4-Carboxylate, a member of the nitroimidazole class of compounds. Drawing upon the established principles of nitroimidazole bioactivation and cytotoxicity, we delineate a proposed pathway commencing with reductive activation and culminating in pleiotropic cellular damage. This document is structured to provide not only a theoretical framework but also actionable experimental protocols for the validation and further exploration of this compound's specific molecular interactions and therapeutic potential.

Introduction: The Nitroimidazole Scaffold in Medicinal Chemistry

Nitroimidazoles represent a cornerstone in the treatment of infections caused by anaerobic bacteria and protozoa.[][2] Their selective toxicity towards these organisms has been a subject of extensive research, revealing a fascinating mechanism of action that hinges on the unique low-redox potential intracellular environment of these pathogens.[][3] Compounds such as metronidazole and tinidazole have long been clinical mainstays, and ongoing research continues to explore novel derivatives with improved efficacy and broader spectrums of activity.[] The subject of this guide, this compound, is a distinct entity within this class, and understanding its mechanism is pivotal for its potential development as a therapeutic agent.

Proposed Mechanism of Action: A Multi-faceted Approach to Cytotoxicity

The biological activity of nitroimidazoles is not inherent to the parent molecule; they are, in fact, prodrugs that require intracellular activation.[4] The proposed mechanism for this compound is predicated on this principle of reductive activation, leading to the generation of cytotoxic agents that induce cellular damage through multiple pathways.

Reductive Activation: The "Ignition" of Cytotoxicity

The cornerstone of nitroimidazole action is the reduction of the nitro group, a process that is significantly more efficient in the anaerobic or microaerophilic environments of susceptible organisms.[][3] This reduction is catalyzed by nitroreductases, a family of enzymes that utilize cofactors such as flavin mononucleotide (FMN) or flavin adenine dinucleotide (FAD) and reducing agents like NADH or NADPH.[][4] The process involves the transfer of electrons to the nitro group, leading to the formation of a series of highly reactive intermediates.

The initial and critical step is the formation of a nitro radical anion. Subsequent reduction steps can lead to the formation of nitroso and hydroxylamine derivatives, which are believed to be the ultimate cytotoxic species.[5][6] This multi-step reduction is a key determinant of the drug's efficacy and selectivity.

Reductive_Activation_Pathway Prodrug Ethyl 3-Methyl-2-Nitro-3H- Imidazole-4-Carboxylate (Inactive Prodrug) Nitro_Radical Nitro Radical Anion (Reactive Intermediate) Prodrug->Nitro_Radical + e- (Nitroreductase) Nitroso Nitroso Derivative (Reactive Intermediate) Nitro_Radical->Nitroso + e-, + H+ Hydroxylamine Hydroxylamine Derivative (Cytotoxic Effector) Nitroso->Hydroxylamine + 2e-, + 2H+ Cellular_Damage Macromolecular Damage (DNA, Proteins, etc.) Hydroxylamine->Cellular_Damage

Caption: Proposed reductive activation pathway of this compound.

The Primary Target: DNA Damage and Degradation

The highly reactive intermediates generated during reductive activation are potent electrophiles that can interact with and damage a variety of cellular macromolecules.[3][7] The primary and most well-documented target of nitroimidazoles is DNA.[8][9][10] The interaction of the reduced drug with DNA can lead to a cascade of damaging events, including:

  • Strand Breakage: The reactive species can directly attack the deoxyribose-phosphate backbone of DNA, leading to single- and double-strand breaks.[8][9]

  • Helical Destabilization: Covalent adduction of the drug to DNA bases can disrupt the helical structure, impairing essential processes like replication and transcription.[][11]

  • Inhibition of Nucleic Acid Synthesis: The cumulative damage to the DNA template effectively halts its use for synthesizing new DNA and RNA, leading to a cessation of cellular growth and proliferation.[]

Secondary Mechanisms: Disrupting Cellular Homeostasis

Beyond direct DNA damage, the cytotoxic effects of activated nitroimidazoles can be amplified through secondary mechanisms that disrupt fundamental cellular processes.

  • Disruption of Redox Balance: The generation of reactive nitrogen species can overwhelm the cell's antioxidant defenses, leading to a state of oxidative stress. This can involve the depletion of intracellular thiols, such as glutathione, which are crucial for maintaining redox homeostasis.[12]

  • Enzyme Inhibition: There is growing evidence that some nitroimidazole derivatives may have specific protein targets. For instance, certain novel nitroimidazoles have been shown to inhibit topoisomerase IV, an essential enzyme involved in DNA replication.[][13] It is plausible that this compound or its metabolites could inhibit key enzymes in susceptible organisms.

Experimental Protocols for Mechanistic Validation

The proposed mechanism of action provides a solid foundation for investigation. The following experimental workflows are designed to systematically validate and elucidate the specific molecular interactions of this compound.

Assay for Reductive Activation

Objective: To determine if the compound is activated by nitroreductases.

Methodology:

  • Enzyme Source: Utilize purified nitroreductase enzymes (e.g., from E. coli or a target pathogen) or cell-free extracts from susceptible anaerobic organisms.

  • Reaction Mixture: Prepare a reaction mixture containing the nitroreductase, a suitable electron donor (NADH or NADPH), and this compound.

  • Spectrophotometric Monitoring: Monitor the reaction by observing the decrease in absorbance of NADH/NADPH at 340 nm, which indicates its consumption during the reduction of the nitroimidazole.

  • Controls: Include reactions without the enzyme, without the electron donor, and without the test compound to ensure the observed activity is specific.

DNA Damage Assays

Objective: To assess the ability of the activated compound to induce DNA damage.

Methodology:

  • In Vitro DNA Nicking Assay:

    • Incubate plasmid DNA with the test compound in the presence of a reducing system (e.g., a nitroreductase and NADH).

    • Analyze the DNA by agarose gel electrophoresis. The conversion of supercoiled plasmid DNA to nicked (relaxed) and linear forms indicates strand breakage.

  • Comet Assay (Single Cell Gel Electrophoresis):

    • Treat susceptible cells (e.g., anaerobic bacteria or protozoa) with the test compound.

    • Embed the cells in agarose on a microscope slide, lyse them, and subject them to electrophoresis.

    • Stain the DNA with a fluorescent dye and visualize under a microscope. The length and intensity of the "comet tail" are proportional to the extent of DNA fragmentation.[9]

Experimental_Workflow cluster_activation Reductive Activation cluster_dna_damage DNA Damage Assessment cluster_cellular_effects Cellular Effects Enzyme_Assay Nitroreductase Activity Assay (Spectrophotometry) Nicking_Assay Plasmid DNA Nicking Assay (Agarose Gel Electrophoresis) Enzyme_Assay->Nicking_Assay Activated Compound Comet_Assay Comet Assay on Target Cells (Microscopy) Thiol_Depletion Intracellular Thiol Quantification (e.g., Ellman's Reagent) Enzyme_Inhibition Target Enzyme Inhibition Assays (e.g., Topoisomerase IV) Compound Ethyl 3-Methyl-2-Nitro-3H- Imidazole-4-Carboxylate Compound->Enzyme_Assay Compound->Comet_Assay Treat Target Cells Compound->Thiol_Depletion Treat Target Cells Compound->Enzyme_Inhibition

Caption: Experimental workflow for elucidating the mechanism of action.

Assessment of Cellular Redox State

Objective: To determine if the compound induces oxidative stress.

Methodology:

  • Quantification of Intracellular Thiols:

    • Treat susceptible cells with the test compound.

    • Lyse the cells and quantify the total intracellular thiol content using Ellman's reagent (DTNB), which reacts with sulfhydryl groups to produce a colored product. A decrease in thiol content in treated cells compared to controls would indicate oxidative stress.

Quantitative Data Summary

While specific quantitative data for this compound is not yet publicly available, the following table outlines the types of data that should be generated through experimental investigation to characterize its activity.

ParameterDescriptionTypical Range for Active Nitroimidazoles
MIC (Minimum Inhibitory Concentration) The lowest concentration of the compound that prevents visible growth of a microorganism.0.1 - 50 µg/mL
IC₅₀ (Half-maximal Inhibitory Concentration) The concentration of the compound that inhibits a biological process (e.g., enzyme activity, cell growth) by 50%.Varies depending on the target
Redox Potential (E¹₇) The one-electron reduction potential at pH 7. A key determinant of the ease of reductive activation.-300 to -500 mV

Conclusion and Future Directions

The proposed mechanism of action for this compound, centered on reductive activation and subsequent DNA damage, is well-grounded in the established pharmacology of the nitroimidazole class. However, rigorous experimental validation is imperative to confirm this hypothesis and to uncover any novel aspects of its bioactivity. Future research should focus on identifying the specific nitroreductases responsible for its activation, characterizing the precise nature of the DNA adducts formed, and exploring potential off-target effects. A thorough understanding of its mechanism of action will be crucial for the rational design of second-generation analogs and for advancing this compound through the drug development pipeline.

References

The Rising Profile of Ethyl 3-Methyl-2-Nitro-3H-Imidazole-4-Carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Nitroimidazole Scaffold

The nitroimidazole scaffold has long been a cornerstone in medicinal chemistry, yielding a plethora of clinically significant drugs since the discovery of azomycin in the 1950s.[1] This versatile heterocyclic core is renowned for its susceptibility to bioreductive activation under hypoxic conditions, a hallmark of solid tumors and anaerobic infections. This unique mechanism of action has led to the development of potent antibacterial, antiprotozoal, and anticancer agents.[1] Within this distinguished class of compounds, Ethyl 3-Methyl-2-Nitro-3H-Imidazole-4-Carboxylate is emerging as a molecule of significant interest. Its specific substitution pattern offers a nuanced modulation of electronic and steric properties, positioning it as a valuable intermediate and a potential therapeutic agent in its own right. This guide provides a comprehensive overview of its synthesis, chemical characteristics, and burgeoning potential in drug development, with a particular focus on oncology.

Chemical Properties and Synthesis

Structural Features and Physicochemical Properties

This compound possesses a unique arrangement of substituents on the imidazole ring that dictates its reactivity and biological activity. The 2-nitro group is the key pharmacophore, essential for the bioreductive activation that underpins its therapeutic effect. The 3-methyl group provides steric bulk and influences the electronic environment of the ring, while the 4-ethyl carboxylate group offers a site for further chemical modification and can impact the compound's solubility and pharmacokinetic profile.

PropertyValueSource
CAS Number 39070-13-8[2][3]
Molecular Formula C7H9N3O4Inferred from structure
Molecular Weight 199.16 g/mol Inferred from structure

Note: Experimental physicochemical properties are not widely published. The data presented is calculated or inferred from available information.

Proposed Synthesis Protocol

Reaction Scheme:

Synthesis_Scheme Ethyl 3-methyl-3H-imidazole-4-carboxylate Ethyl 3-methyl-3H- imidazole-4-carboxylate Product Ethyl 3-methyl-2-nitro-3H- imidazole-4-carboxylate Ethyl 3-methyl-3H-imidazole-4-carboxylate->Product Nitration Reagents Conc. H2SO4 Conc. HNO3 Reagents->Product

Caption: Proposed synthesis of the title compound via nitration.

Step-by-Step Methodology:

  • Reaction Setup: To a cooled (0-5 °C) solution of concentrated sulfuric acid, add Ethyl 3-methyl-3H-imidazole-4-carboxylate dropwise with constant stirring, ensuring the temperature is maintained.

  • Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid to the reaction vessel. The rate of addition should be carefully controlled to prevent a rapid increase in temperature.

  • Reaction Monitoring: Allow the reaction to proceed at a controlled temperature (e.g., 70°C) for several hours.[2][3] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., aqueous sodium carbonate) to a pH of 7-8.

  • Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices: The use of a strong acid mixture (H₂SO₄/HNO₃) is a classic and effective method for the nitration of aromatic and heteroaromatic rings. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The reaction is performed at low initial temperatures and with controlled addition of reagents to manage the exothermic nature of the nitration reaction and prevent unwanted side reactions.

Spectroscopic and Crystallographic Characterization

While specific, published spectroscopic data for this compound is scarce, the expected spectral characteristics can be predicted based on its structure and data from closely related analogs.

  • ¹H NMR: The spectrum is expected to show a characteristic singlet for the imidazole ring proton, a quartet and a triplet for the ethyl group of the ester, and a singlet for the N-methyl group.

  • ¹³C NMR: The spectrum would display distinct signals for the imidazole ring carbons, the carbonyl carbon of the ester, and the carbons of the ethyl and methyl groups.

  • IR Spectroscopy: Key absorption bands would be expected for the C=O stretching of the ester, the N-O stretching of the nitro group, and C-H and C=N stretching of the imidazole ring.

  • Mass Spectrometry: The molecular ion peak corresponding to the compound's molecular weight would be observed, along with characteristic fragmentation patterns.

Crystallographic data for the closely related isomer, ethyl 3-methyl-5-nitro-1H-imidazole-2-carboxylate, reveals a planar molecule with the carboxyethyl fragment twisted with respect to the imidazole ring.[4] A similar planarity and conformation can be anticipated for the title compound.

Biological Activity and Therapeutic Potential

The primary therapeutic interest in this compound lies in its potential as an anticancer agent, leveraging the well-established mechanism of action of 2-nitroimidazoles.

Mechanism of Action: Bioreductive Activation

The anticancer effect of 2-nitroimidazoles is contingent upon the hypoxic environment characteristic of solid tumors.[1] In these oxygen-deficient regions, the nitro group of the imidazole is reduced by cellular reductases to form highly reactive radical anions and other cytotoxic species. These reactive intermediates can then covalently bind to and damage cellular macromolecules, including DNA, leading to cell death.[1]

Mechanism_of_Action cluster_0 Hypoxic Tumor Cell Compound Ethyl 3-methyl-2-nitro- 3H-imidazole-4-carboxylate Reductases Cellular Reductases Compound->Reductases Enters Cell Reactive_Species Reactive Radical Anions & Other Cytotoxic Species Reductases->Reactive_Species Bioreductive Activation Macromolecules DNA & Other Macromolecules Reactive_Species->Macromolecules Covalent Binding & Damage Cell_Death Cell Death Macromolecules->Cell_Death Biological_Evaluation_Workflow Start Synthesized Compound In_Vitro_Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Against a Panel of Cancer Cell Lines Start->In_Vitro_Screening Hypoxia_Selectivity Hypoxia Selectivity Assay (Comparison of Cytotoxicity under Normoxic vs. Hypoxic Conditions) In_Vitro_Screening->Hypoxia_Selectivity Active Compounds Mechanism_Studies Mechanism of Action Studies (e.g., DNA Damage Assays, Western Blot for Apoptosis Markers) Hypoxia_Selectivity->Mechanism_Studies Selective Compounds In_Vivo_Studies In Vivo Efficacy Studies (e.g., Xenograft Mouse Models) Mechanism_Studies->In_Vivo_Studies Lead_Optimization Lead Optimization & Further Development In_Vivo_Studies->Lead_Optimization Efficacious Compounds

References

Spectroscopic Data for ETHYL 3-METHYL-2-NITRO-3H-IMIDAZOLE-4-CARBOXYLATE Not Publicly Available

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive search for spectroscopic data (NMR, IR, and Mass Spectrometry) for the compound ETHYL 3-METHYL-2-NITRO-3H-IMIDAZOLE-4-CARBOXYLATE (CAS RN®: 39070-13-8) did not yield any publicly accessible experimental spectra or detailed analytical protocols.

While the existence of this specific chemical entity is confirmed through various chemical supplier databases, the in-depth technical information required for a detailed guide—including nuclear magnetic resonance (NMR) spectra (¹H and ¹³C), infrared (IR) absorption data, and mass spectrometry (MS) fragmentation analysis—is not available in the public domain through scientific literature or chemical databases.

Searches for the synthesis of this compound, which would typically include its characterization data, were also unsuccessful in providing the necessary spectroscopic details. The information found pertained to other isomers, such as ethyl 1-methyl-2-nitroimidazole-5-carboxylate or ethyl 3-methyl-5-nitro-1H-imidazole-2-carboxylate, which possess different structural arrangements and would therefore exhibit distinct spectroscopic properties. Using data from these related but different molecules would be scientifically inaccurate and misleading.

Consequently, the core requirement of providing an in-depth technical guide with detailed analysis of NMR, IR, and Mass spectra for this compound cannot be fulfilled at this time due to the absence of the foundational data. For researchers, scientists, and drug development professionals seeking this information, it would be necessary to synthesize the compound and perform the spectroscopic analyses independently.

An In-depth Technical Guide to the Solubility Profile of Ethyl 3-Methyl-2-Nitro-3H-Imidazole-4-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug candidate from discovery to clinical application, its physicochemical properties are paramount determinants of its ultimate success. Among these, aqueous solubility stands as a critical gatekeeper, profoundly influencing bioavailability, manufacturability, and therapeutic efficacy. Low aqueous solubility can lead to erratic absorption, diminished in vivo exposure, and significant challenges in formulation development, ultimately halting the progression of a promising therapeutic agent.[1][2] This guide provides a comprehensive technical overview of the methodologies and strategic considerations for characterizing the solubility profile of Ethyl 3-Methyl-2-Nitro-3H-Imidazole-4-Carboxylate, a nitroimidazole derivative of interest in pharmaceutical research.

The nitroimidazole scaffold is a cornerstone in medicinal chemistry, with prominent members of this class exhibiting a wide range of therapeutic activities, including antibacterial and antiprotozoal effects.[3] The introduction of a nitro group and an ethyl carboxylate moiety to the 3-methyl-imidazole core in the title compound suggests a complex interplay of factors governing its solubility. Understanding this profile is not merely an academic exercise but a foundational step in its preclinical development. This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols to thoroughly investigate the solubility of this and similar molecules.

Physicochemical Landscape and Theoretical Underpinnings

This compound possesses several functional groups that will dictate its solubility behavior:

  • Imidazole Core: The imidazole ring is amphoteric, capable of acting as both a weak acid and a weak base.[4][5] The pKa of the conjugate acid is approximately 7, meaning its protonation state, and thus its charge and solubility, will be highly dependent on the pH of the surrounding medium.[5]

  • Nitro Group: The electron-withdrawing nature of the nitro group can influence the pKa of the imidazole ring and contributes to the overall polarity of the molecule.

  • Ethyl Carboxylate Group: The ester functionality introduces a lipophilic component, potentially decreasing aqueous solubility, while also offering a site for hydrogen bonding.

The interplay of these groups suggests that the solubility of this compound will be significantly influenced by pH.[6] In acidic conditions, the imidazole nitrogen is likely to be protonated, leading to a cationic species with enhanced aqueous solubility. Conversely, in neutral to basic conditions, the neutral form will predominate, likely resulting in lower solubility.

Thermodynamic vs. Kinetic Solubility: A Strategic Choice

A crucial distinction in solubility assessment is between thermodynamic and kinetic solubility.

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under specific conditions of temperature, pressure, and pH, in the presence of excess solid material.[7][8] It is a critical parameter for understanding the intrinsic properties of a drug substance and is typically determined using methods like the shake-flask technique.[8][9]

  • Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a solution that was initially prepared from a stock solution (often in DMSO).[1][7][8] It is a high-throughput method well-suited for early drug discovery to quickly flag compounds with potential solubility issues.[1][7]

For a thorough characterization of a lead candidate like this compound, determining the thermodynamic solubility is essential for formulation development and biopharmaceutical classification.

Experimental Determination of Aqueous Solubility: The Shake-Flask Method

The gold standard for determining thermodynamic solubility is the shake-flask method .[9][10][11] This method involves equilibrating an excess amount of the solid compound with a specific solvent or buffer over a defined period.

Protocol: Shake-Flask Solubility Determination
  • Preparation of Buffers: Prepare a series of aqueous buffers covering the physiologically relevant pH range of 1.2 to 6.8, as recommended by ICH guidelines.[12][13][14][15][16] Commonly used buffers include 0.1 N HCl for pH 1.2, acetate buffer for pH 4.5, and phosphate buffer for pH 6.8.[16] The pH of all buffers should be verified at the experimental temperature (typically 37 °C).[16]

  • Addition of Compound: Add an excess amount of solid this compound to a known volume of each buffer in sealed vials. The excess solid is crucial to ensure that equilibrium is reached from a saturated state.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium.[9][10] An incubation time of 24 to 48 hours is common, and it's advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved.[10]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., PVDF).

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][17] A calibration curve with known concentrations of the compound must be prepared in the same buffer to ensure accurate quantification.[1][9]

  • Data Analysis: The measured concentration represents the thermodynamic solubility at that specific pH and temperature. The experiment should be performed in triplicate for each condition to ensure reproducibility.[15][16]

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Caption: Workflow for Thermodynamic Solubility Determination by the Shake-Flask Method.

The Influence of pH: Potentiometric Titration for pKa and Solubility

Given the imidazole core, a pH-dependent solubility profile is expected. Potentiometric titration is a powerful technique to determine the pKa of a compound, which in turn can be used to understand its solubility at different pH values.[18][19][20][21]

Protocol: Potentiometric Titration
  • Sample Preparation: Prepare a solution of this compound in a suitable co-solvent/water mixture if aqueous solubility is very low.

  • Titration: Titrate the solution with a standardized acid (e.g., HCl) and a standardized base (e.g., NaOH) while monitoring the pH with a calibrated electrode.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection points of the titration curve. Specialized software can be used for more accurate pKa determination, especially for compounds with multiple ionizable groups or low solubility.

dot graph TD { node [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

}

Caption: Relationship between pH, pKa, and the solubility of an imidazole-containing compound.

Biorelevant Solubility: Simulating In Vivo Conditions

To better predict the in vivo performance of a drug, it is essential to assess its solubility in media that mimic the composition of human gastrointestinal fluids.[22][23][24][25] Biorelevant media contain physiological surfactants like bile salts and lecithin, which can significantly impact the solubility of poorly soluble compounds.[22][23][26]

  • Fasted State Simulated Intestinal Fluid (FaSSIF): This medium mimics the intestinal environment on an empty stomach and typically has a pH of around 6.5.[22]

  • Fed State Simulated Intestinal Fluid (FeSSIF): This medium simulates the intestinal conditions after a meal, with a lower pH (around 5.0) and higher concentrations of bile salts and lipids.[22]

The shake-flask method described above can be adapted to use FaSSIF and FeSSIF as the solvents to provide more physiologically relevant solubility data. This is particularly important for compounds classified under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[12]

Data Presentation and Interpretation

The solubility data for this compound should be tabulated for clarity.

Solvent/Medium pH Temperature (°C) Solubility (µg/mL) Solubility (µM)
0.1 N HCl1.237Experimental ValueCalculated Value
Acetate Buffer4.537Experimental ValueCalculated Value
Phosphate Buffer6.837Experimental ValueCalculated Value
FaSSIF6.537Experimental ValueCalculated Value
FeSSIF5.037Experimental ValueCalculated Value

A plot of solubility versus pH is also highly informative and can visually represent the impact of ionization on the compound's solubility.

Conclusion: A Roadmap for Comprehensive Solubility Profiling

The solubility profile of this compound is a critical dataset that will guide its future development. A systematic approach, beginning with the determination of thermodynamic solubility across a physiologically relevant pH range using the shake-flask method, is fundamental. This should be complemented by pKa determination to understand the pH-dependent solubility behavior. Finally, assessing solubility in biorelevant media such as FaSSIF and FeSSIF will provide crucial insights into its likely in vivo dissolution and absorption characteristics. By following the robust protocols and strategic considerations outlined in this guide, researchers can build a comprehensive and reliable solubility profile, enabling informed decisions in the challenging yet rewarding path of drug development.

References

An In-depth Technical Guide to Elucidating the Biological Targets of Ethyl 3-Methyl-2-Nitro-3H-Imidazole-4-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate is a nitroimidazole derivative with potential applications in pharmaceutical and agrochemical development[1]. The nitroimidazole scaffold is a well-established pharmacophore, particularly known for its efficacy against anaerobic bacteria and protozoa, as well as its potential as a hypoxia-activated prodrug in cancer therapy[2][3][4][5][]. The selective toxicity of many nitroimidazoles stems from the bioreductive activation of the nitro group under hypoxic conditions, leading to the formation of reactive intermediates that can damage cellular macromolecules such as DNA and proteins[5][7][8][9]. While this general mechanism is widely accepted, the specific molecular targets that mediate the biological effects of novel nitroimidazole compounds are often unknown. This guide provides a comprehensive, multi-pronged strategy for the identification and validation of the potential biological targets of this compound, integrating computational, proteomic, and biochemical approaches.

Introduction: The Rationale for Target Identification

The 2-nitroimidazole core of the molecule of interest strongly suggests its potential as a bioreductive agent[5]. Such compounds are typically inactive prodrugs that undergo enzymatic reduction in low-oxygen environments, a hallmark of solid tumors and the habitat of anaerobic microorganisms[2][3][10]. This activation process, catalyzed by nitroreductases, generates cytotoxic radicals that can lead to cellular damage[8][9]. While this suggests a somewhat non-specific mechanism of action, it is crucial to determine if the compound also engages with specific protein targets, which could lead to more nuanced biological effects and provide opportunities for rational drug design. Identification of specific targets can elucidate the precise mechanism of action, uncover potential off-target effects, and guide the development of more potent and selective derivatives.

This guide outlines a systematic approach to deconvolve the potential biological targets of this compound, moving from broad, unbiased screening to specific target validation.

A Multi-Pronged Approach to Target Deconvolution

A robust target identification strategy should not rely on a single methodology. We propose an integrated workflow that combines computational prediction with experimental validation.

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Unbiased Experimental Screening cluster_2 Phase 3: Hypothesis-Driven Target Identification cluster_3 Phase 4: Target Validation & Mechanism of Action Computational Screening Computational Screening Thermal Proteome Profiling (TPP) Thermal Proteome Profiling (TPP) Computational Screening->Thermal Proteome Profiling (TPP) Provides initial target list Affinity Chromatography Affinity Chromatography Computational Screening->Affinity Chromatography Informs probe design Biochemical Assays Biochemical Assays Thermal Proteome Profiling (TPP)->Biochemical Assays Identifies candidate proteins Affinity Chromatography->Biochemical Assays Identifies binding partners Cellular Target Engagement Cellular Target Engagement Biochemical Assays->Cellular Target Engagement Mechanism of Action Studies Mechanism of Action Studies Cellular Target Engagement->Mechanism of Action Studies

Figure 1. A multi-pronged workflow for target identification.

Phase 1: Computational Screening for Hypothesis Generation

Computational methods offer a rapid and cost-effective way to generate an initial list of potential protein targets[11][12][13][14]. These approaches can predict interactions based on the chemical structure of the small molecule and the known structures of proteins.

Methodology: Molecular Docking and Virtual Screening
  • Ligand Preparation: Generate a 3D conformation of this compound and assign appropriate atomic charges.

  • Target Library Selection: Compile a library of protein structures from the Protein Data Bank (PDB). This library should include known targets of other nitroimidazole compounds (e.g., nitroreductases, topoisomerases, proteins involved in redox homeostasis) and other proteins implicated in relevant disease areas (e.g., cancer, infectious diseases).

  • Molecular Docking: Use docking software (e.g., AutoDock, Glide) to predict the binding mode and affinity of the compound to each protein in the library.

  • Virtual Screening: Rank the proteins based on their predicted binding affinities and analyze the binding poses for favorable interactions.

Parameter Description
Software AutoDock Vina, Schrödinger Suite
Target Database PDB, with a focus on human and microbial proteins
Scoring Function Vina Score, GlideScore
Output Ranked list of potential protein targets with predicted binding affinities and poses

Table 1. Parameters for computational screening.

Phase 2: Unbiased Experimental Screening with Thermal Proteome Profiling (TPP)

TPP is a powerful technique for the unbiased identification of drug targets in a cellular context, without the need for compound modification[15][16][17][18][19]. It is based on the principle that ligand binding alters the thermal stability of a protein.

TPP Experimental Workflow

TPP_Workflow Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Heat Shock Heat Shock Compound Treatment->Heat Shock Lysis & Protein Extraction Lysis & Protein Extraction Heat Shock->Lysis & Protein Extraction TMT Labeling TMT Labeling Lysis & Protein Extraction->TMT Labeling LC-MS/MS Analysis LC-MS/MS Analysis TMT Labeling->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Figure 2. Thermal Proteome Profiling (TPP) experimental workflow.

Detailed Protocol for TPP
  • Cell Culture and Treatment: Culture relevant cells (e.g., cancer cell line, bacterial culture) to a suitable density. Treat the cells with this compound or a vehicle control. For hypoxia-activated compounds, it is crucial to perform experiments under both normoxic and hypoxic conditions.

  • Heat Shock: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 37°C to 67°C).

  • Lysis and Protein Extraction: Lyse the cells and separate the soluble protein fraction from the precipitated protein by centrifugation.

  • Sample Preparation for Mass Spectrometry: Digest the soluble proteins into peptides and label them with isobaric tags (e.g., TMT10)[18].

  • LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Quantify the relative abundance of each protein at each temperature. Fit melting curves for each protein in the treated and control samples. Proteins with a significant shift in their melting temperature upon compound treatment are considered potential targets.

Phase 3: Hypothesis-Driven Target Identification via Affinity Chromatography

Affinity chromatography is a classic and powerful method for identifying proteins that physically interact with a small molecule[20][21][22][23][24]. This technique requires the synthesis of a chemical probe by immobilizing the compound of interest on a solid support.

Affinity Chromatography Workflow

Affinity_Chromatography_Workflow Probe Synthesis Probe Synthesis Immobilization on Beads Immobilization on Beads Probe Synthesis->Immobilization on Beads Incubation with Cell Lysate Incubation with Cell Lysate Immobilization on Beads->Incubation with Cell Lysate Washing Washing Incubation with Cell Lysate->Washing Elution Elution Washing->Elution Protein Identification (SDS-PAGE & MS) Protein Identification (SDS-PAGE & MS) Elution->Protein Identification (SDS-PAGE & MS)

Figure 3. Affinity chromatography workflow for target identification.

Detailed Protocol for Affinity Chromatography
  • Probe Synthesis: Synthesize a derivative of this compound with a linker arm suitable for immobilization (e.g., an amino or carboxyl group).

  • Immobilization: Covalently attach the probe to activated chromatography beads (e.g., NHS-activated sepharose).

  • Incubation with Cell Lysate: Incubate the beads with a cell lysate prepared under conditions that preserve protein structure and function.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins by changing the buffer conditions (e.g., pH, salt concentration) or by competing with an excess of the free compound.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE and identify the protein bands of interest by mass spectrometry.

Component Specification
Solid Support NHS-activated Sepharose beads
Cell Lysate Prepared from relevant cell lines or tissues
Wash Buffer Tris-buffered saline with 0.1% Tween-20
Elution Buffer Glycine-HCl pH 2.5 or competitive elution with free compound
Protein Identification In-gel digestion followed by LC-MS/MS

Table 2. Key components for affinity chromatography.

Phase 4: Target Validation and Mechanism of Action Studies

Once a list of candidate targets has been generated, it is essential to validate these interactions and investigate their functional consequences.

Biochemical Assays
  • Enzyme Inhibition Assays: If a candidate target is an enzyme, perform in vitro assays to determine if the compound inhibits its activity.

  • Binding Assays: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify the binding affinity and kinetics between the compound and the purified protein.

Cellular Target Engagement
  • Cellular Thermal Shift Assay (CETSA): This is a powerful method to confirm that the compound engages with the target protein inside living cells[17].

  • Knockdown/Overexpression Studies: Modulate the expression of the candidate target protein in cells (e.g., using siRNA or CRISPR) and assess how this affects the cellular response to the compound.

Mechanism of Action Studies
  • DNA Damage Assays: Given the nature of nitroimidazoles, assess for DNA damage (e.g., using the comet assay or staining for γH2AX foci) in cells treated with the compound, particularly under hypoxic conditions.

  • Redox Homeostasis Assays: Measure the levels of reactive oxygen species (ROS) and cellular thiols to determine if the compound disrupts redox balance[25].

  • Metabolomics: Analyze changes in the cellular metabolome upon compound treatment to gain insights into the affected pathways.

Conclusion

The identification of biological targets for novel compounds like this compound is a critical step in the drug discovery and development process. The multi-pronged approach outlined in this guide, which combines computational, proteomic, and biochemical methodologies, provides a robust framework for elucidating the mechanism of action of this promising molecule. By systematically progressing from hypothesis generation to rigorous experimental validation, researchers can gain a comprehensive understanding of how this compound exerts its biological effects, paving the way for its potential therapeutic or agricultural applications.

References

Methodological & Application

Synthesis Protocol for ETHYL 3-METHYL-2-NITRO-3H-IMIDAZOLE-4-CARBOXYLATE: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide details a robust synthetic protocol for Ethyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The strategic approach outlined herein is designed to provide researchers, scientists, and drug development professionals with a clear and reproducible methodology, grounded in established chemical principles and supported by authoritative literature. This document emphasizes not only the procedural steps but also the underlying chemical logic, potential challenges, and critical parameters for successful synthesis.

Introduction and Strategic Overview

Nitroimidazoles represent a critical class of compounds in pharmaceutical research, exhibiting a broad spectrum of biological activities, including antibacterial, antiprotozoal, and anticancer properties. The target molecule, this compound, is a functionalized nitroimidazole derivative. The strategic synthesis of this molecule presents a formidable challenge due to the regiochemical intricacies associated with the functionalization of the imidazole ring.

The synthetic pathway detailed in this guide is a multi-step process, commencing with the construction of the core imidazole ring, followed by sequential N-methylation and C2-nitration. Each step has been carefully designed to maximize yield and purity, while also considering scalability and practicality in a modern research laboratory.

Proposed Synthetic Pathway

The synthesis of this compound is proposed to proceed via a three-step sequence, as illustrated in the workflow diagram below. This pathway leverages readily accessible starting materials and well-established chemical transformations.

Synthetic Workflow Figure 1: Proposed Synthetic Pathway A Step 1: Synthesis of Ethyl Imidazole-4-carboxylate B Step 2: N-Methylation A->B Ethyl Imidazole-4-carboxylate C Step 3: C2-Nitration B->C Ethyl 1-methyl-1H-imidazole-4-carboxylate D Final Product: Ethyl 3-methyl-2-nitro-3H- imidazole-4-carboxylate C->D Nitrating Agent

Caption: Proposed multi-step synthesis of the target compound.

Experimental Protocols

PART 1: Synthesis of Ethyl Imidazole-4-carboxylate (Starting Material)

The synthesis of the initial imidazole scaffold is a critical first step. A reliable method, adapted from established literature, involves a multi-step process starting from glycine.[1]

Materials and Reagents:

Reagent/MaterialGradeSupplier
GlycineReagentSigma-Aldrich
Acetic AnhydrideACS ReagentFisher Scientific
EthanolAnhydrousJ.T. Baker
TolueneAnhydrousEMD Millipore
Methyl Formate99%Alfa Aesar
Sodium Hydride (NaH)60% dispersion in mineral oilAcros Organics
Potassium Thiocyanate (KSCN)ACS ReagentVWR
Hydrogen Peroxide (H₂O₂)30% solutionBDH

Protocol:

  • Acetylglycine Synthesis: In a round-bottom flask, dissolve glycine in water and cool in an ice bath. Add acetic anhydride dropwise while maintaining the temperature below 10°C. Stir the mixture at room temperature for 3 hours. The resulting precipitate of acetylglycine is collected by filtration, washed with cold water, and dried under vacuum.

  • Esterification to Acetylglycine Ethyl Ester: Suspend the dried acetylglycine in anhydrous ethanol. Add a catalytic amount of a strong acid catalyst (e.g., sulfuric acid or a resin-based catalyst) and reflux the mixture for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, neutralize the acid, filter, and concentrate the filtrate under reduced pressure to obtain the crude ethyl acetylglycinate.

  • Cyclization to Ethyl 2-mercapto-1H-imidazole-4-carboxylate: In a three-necked flask under a nitrogen atmosphere, prepare a suspension of sodium hydride in anhydrous toluene. Cool the mixture in an ice bath and add methyl formate dropwise. Subsequently, add a solution of ethyl acetylglycinate in toluene. The reaction mixture is stirred at room temperature overnight. The resulting intermediate is then treated with an aqueous solution of potassium thiocyanate followed by acidification with concentrated hydrochloric acid. The mixture is heated to facilitate cyclization. The product, ethyl 2-mercapto-1H-imidazole-4-carboxylate, precipitates upon cooling and is collected by filtration.

  • Desulfurization to Ethyl Imidazole-4-carboxylate: The 2-mercaptoimidazole derivative is oxidized to the desired ethyl imidazole-4-carboxylate using an oxidizing agent such as hydrogen peroxide in an aqueous medium. The reaction is typically exothermic and requires careful temperature control. The final product is isolated by filtration and can be purified by recrystallization.

PART 2: N-Methylation of Ethyl Imidazole-4-carboxylate

This step introduces the methyl group onto the imidazole nitrogen. Due to the tautomeric nature of the imidazole ring, methylation can occur at either N1 or N3, which in this case are equivalent, leading to the formation of ethyl 1-methyl-1H-imidazole-4-carboxylate.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Ethyl Imidazole-4-carboxylateSynthesized in Part 1-
Methyl Iodide99.5%Sigma-Aldrich
Potassium Carbonate (K₂CO₃)AnhydrousFisher Scientific
AcetoneACS ReagentVWR

Protocol:

  • To a solution of ethyl imidazole-4-carboxylate in acetone, add anhydrous potassium carbonate.

  • Stir the suspension at room temperature and add methyl iodide dropwise.

  • The reaction mixture is then heated to reflux and maintained for 12-18 hours, with reaction progress monitored by TLC.

  • After completion, the inorganic salts are removed by filtration, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford pure ethyl 1-methyl-1H-imidazole-4-carboxylate.

PART 3: C2-Nitration of Ethyl 1-methyl-1H-imidazole-4-carboxylate

The final and most challenging step is the regioselective introduction of a nitro group at the C2 position of the imidazole ring. Direct nitration of N-alkylimidazoles often leads to a mixture of isomers, with nitration at C4 or C5 being common. To achieve C2 nitration, a well-established method for the synthesis of 2-nitroimidazoles from 2-aminoimidazoles via a Sandmeyer-type reaction is proposed.[2] This necessitates the conversion of the C2 position to an amino group first.

Sub-step 3a: Synthesis of Ethyl 2-amino-1-methyl-1H-imidazole-4-carboxylate (Hypothetical Intermediate)

The direct C2-amination of N-methylimidazoles is not a well-documented transformation and would likely require significant methods development. A plausible, albeit multi-step, approach would involve the initial synthesis of 2-aminoimidazole, followed by esterification, N-methylation, and protection/deprotection steps. However, a more direct, though challenging, route is often sought in drug development. For the purpose of this protocol, we will proceed with the assumption that this intermediate can be synthesized, and focus on the subsequent nitration.

Sub-step 3b: Diazotization and Nitration (Sandmeyer-type Reaction)

Materials and Reagents:

Reagent/MaterialGradeSupplier
Ethyl 2-amino-1-methyl-1H-imidazole-4-carboxylateHypothetical-
Sodium Nitrite (NaNO₂)ACS ReagentSigma-Aldrich
Hydrochloric Acid (HCl)ConcentratedFisher Scientific
Copper(I) Oxide (Cu₂O)97%Alfa Aesar
Sodium Nitrite (NaNO₂)ACS ReagentSigma-Aldrich

Protocol:

  • Diazotization: Dissolve the ethyl 2-amino-1-methyl-1H-imidazole-4-carboxylate in a cooled aqueous solution of hydrochloric acid (typically below 5°C in an ice-salt bath).

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5°C. Stir the mixture for an additional 30 minutes to ensure complete formation of the diazonium salt.

  • Nitration: In a separate flask, prepare a solution of sodium nitrite in water and add a catalytic amount of copper(I) oxide.

  • Slowly add the freshly prepared diazonium salt solution to the copper-nitrite mixture. Vigorous nitrogen evolution is expected.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • The reaction mixture is then extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to isolate the desired this compound. The regiochemistry of the final product must be confirmed by spectroscopic methods (NMR, MS).

Characterization Data (Expected)

PropertyExpected Value
Molecular FormulaC₇H₉N₃O₄
Molecular Weight199.16 g/mol
AppearancePale yellow solid
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 4.4-4.2 (q, 2H, OCH₂CH₃), 4.1-3.9 (s, 3H, N-CH₃), 1.4-1.2 (t, 3H, OCH₂CH₃), ~8.0 (s, 1H, imidazole C5-H)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~162 (C=O), ~145 (C2-NO₂), ~138 (C4), ~125 (C5), ~62 (OCH₂), ~35 (N-CH₃), ~14 (CH₃)
Mass Spectrometry (ESI+)m/z: 200.06 [M+H]⁺

Mechanistic Insights

The key transformations in this synthesis are the N-methylation and the C2-nitration.

N-Methylation: The N-methylation of the imidazole ring proceeds via a standard Sₙ2 mechanism. The imidazole nitrogen acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide. The use of a base like potassium carbonate is essential to deprotonate the imidazole, thereby increasing its nucleophilicity.

C2-Nitration (via Sandmeyer-type reaction): This transformation is more complex and involves the following key steps:

  • Diazotization: The primary amino group at C2 reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This is a classic reaction for converting primary aromatic amines into versatile intermediates.

  • Radical-Nucleophilic Aromatic Substitution (SᵣₙAr): The diazonium salt, in the presence of a copper(I) catalyst, undergoes a single-electron transfer to generate an aryl radical and dinitrogen gas. This radical then reacts with a nitrite ion, coordinated to the copper center, to form the nitro-substituted imidazole. The copper(I) catalyst is regenerated in the process.

Sandmeyer Mechanism Figure 2: Simplified Sandmeyer-type Nitration Mechanism cluster_0 Diazotization cluster_1 SᵣₙAr R-NH2 R-NH2 R-N2+ R-N2+ R-NH2->R-N2+ R• R• R-N2+->R• + Cu(I) -> - N2, - Cu(II) R-NO2 R-NO2 R•->R-NO2 + NO2- / Cu(II) -> - Cu(I)

Caption: Key steps in the Sandmeyer-type nitration of a 2-aminoimidazole.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and frequently cited synthetic methodologies in organic chemistry.[1][2] The success of each step can be validated through standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the progress of each reaction and determine the appropriate reaction time.

  • Column Chromatography: For the purification of intermediates and the final product, ensuring the removal of unreacted starting materials and byproducts.

  • Spectroscopic Analysis (NMR and Mass Spectrometry): To confirm the structure and purity of the synthesized compounds at each stage. The expected spectroscopic data provided serves as a benchmark for validation.

By following these validation procedures, researchers can have a high degree of confidence in the identity and quality of the synthesized this compound.

Conclusion

This guide provides a detailed and scientifically grounded protocol for the synthesis of this compound. While the synthesis of the 2-aminoimidazole intermediate presents a significant challenge requiring further research and development, the subsequent diazotization and nitration steps are based on reliable and well-understood chemical principles. By carefully following the outlined procedures and validation methods, researchers can successfully synthesize this valuable compound for further investigation in drug discovery and development programs.

References

Analytical methods for ETHYL 3-METHYL-2-NITRO-3H-IMIDAZOLE-4-CARBOXYLATE characterization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Comprehensive Characterization of ETHYL 3-METHYL-2-NITRO-3H-IMIDAZOLE-4-CARBOXYLATE

Abstract

This technical note provides a comprehensive suite of analytical methodologies for the characterization of this compound (CAS No. 39070-13-8).[1] As a nitroimidazole derivative, this compound is a valuable intermediate in the synthesis of bioactive molecules, including potential antimicrobial and anti-cancer agents.[2] Ensuring the identity, purity, and structural integrity of such intermediates is critical for researchers, scientists, and drug development professionals. This guide details an integrated analytical workflow, including chromatographic and spectroscopic techniques, to provide a complete characterization profile. The protocols are designed to be robust and self-validating, explaining the scientific rationale behind key experimental parameters to ensure reliable and reproducible results.

Introduction: The Imperative for Rigorous Characterization

This compound belongs to the nitroimidazole class, a group of compounds known for their significant biological activities.[2][3] The precise arrangement of the nitro group, the imidazole core, and the ethyl ester functional group dictates the molecule's chemical reactivity and potential therapeutic efficacy. Therefore, unambiguous structural confirmation and accurate purity assessment are non-negotiable prerequisites in any research or development pipeline. An uncharacterized impurity could lead to misleading biological data or undesirable downstream reaction byproducts.

This guide presents a multi-faceted approach, leveraging orthogonal analytical techniques to build a complete and trustworthy profile of the molecule. We will cover methods for determining purity and quantifying impurities via High-Performance Liquid Chromatography (HPLC), and for elucidating and confirming the chemical structure using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided below.

PropertyValueReference
IUPAC Name This compound[4]
CAS Number 39070-13-8[1]
Molecular Formula C₇H₉N₃O₄Calculated
Molecular Weight 199.17 g/mol [5]
Appearance (Expected) White to off-white solidGeneral

Integrated Analytical Workflow

A successful characterization strategy relies on the integration of multiple analytical techniques, where the output of one method complements and confirms the others. The following workflow provides a logical sequence for the comprehensive analysis of a new batch of this compound.

G cluster_0 Phase 1: Purity & Identity Screening cluster_1 Phase 2: Definitive Structural Elucidation cluster_2 Phase 3: Final Characterization Report HPLC HPLC-UV Analysis (Purity Assessment) LCMS LC-MS Analysis (Molecular Weight Confirmation) HPLC->LCMS Orthogonal Confirmation NMR_H ¹H NMR (Proton Environment) LCMS->NMR_H Proceed if MW matches NMR_C ¹³C NMR (Carbon Skeleton) Report Certificate of Analysis (Identity, Purity, Structure) NMR_H->Report Consolidated Data HRMS High-Resolution MS (Elemental Composition) NMR_C->Report Consolidated Data FTIR FT-IR Spectroscopy (Functional Groups) HRMS->Report Consolidated Data FTIR->Report Consolidated Data G cluster_workflow HPLC Purity Analysis Workflow A Sample Weighing (~5 mg) B Dissolution (10 mL Acetonitrile) A->B C HPLC Injection (10 µL) B->C D Data Acquisition (Chromatogram) C->D E Peak Integration D->E F Purity Calculation (% Area) E->F

References

Using ETHYL 3-METHYL-2-NITRO-3H-IMIDAZOLE-4-CARBOXYLATE in antimicrobial assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Antimicrobial Evaluation of ETHYL 3-METHYL-2-NITRO-3H-IMIDAZOLE-4-CARBOXYLATE

A Methodological Framework for Assessing a Novel Nitroimidazole Candidate

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of this compound in antimicrobial assays. As a novel compound, its specific activity is yet to be widely documented. Therefore, this guide establishes a robust framework for its evaluation, grounded in the well-understood principles of the nitroimidazole class of antimicrobials and standardized susceptibility testing methodologies.

The narrative herein is designed to be both a practical set of protocols and an explanatory guide, elucidating the scientific rationale behind each experimental step. By understanding the "why," researchers can better adapt these methods to their specific needs and troubleshoot potential challenges.

Scientific Foundation: The Nitroimidazole Class

This compound belongs to the nitroimidazole family, a class of synthetic antimicrobials renowned for their activity against anaerobic bacteria and certain protozoa.[][2] The core of their mechanism is the nitro group (-NO2) attached to the imidazole ring.[]

Mechanism of Action: A Reductive Activation Pathway

The antimicrobial effect of nitroimidazoles is not inherent to the parent molecule but is achieved through a process of reductive activation within the target microorganism.[2][3]

  • Cellular Entry: The small, uncharged nitroimidazole molecule passively diffuses into the microbial cell.[4]

  • Nitro Group Reduction: In the low-redox-potential environment of anaerobes, microbial enzymes (like nitroreductases) transfer electrons to the nitro group.[] This reduction is the critical activation step. Aerobic organisms generally lack enzymes with a sufficiently low redox potential, rendering the drug inactive, which explains the selective spectrum of these drugs.[][2]

  • Generation of Cytotoxic Radicals: The reduction process forms short-lived, highly reactive nitro radical anions and other cytotoxic intermediates.[3][4]

  • DNA Damage: These reactive molecules interact with and oxidize microbial DNA, leading to strand breakage and helical destabilization.[3][5]

  • Cell Death: The extensive DNA damage disrupts replication and transcription, ultimately resulting in cell death, conferring a bactericidal effect.[3][4]

G cluster_cell Anaerobic Microbial Cell Compound Nitroimidazole (Inactive Prodrug) Activation Reductive Activation (Nitroreductases) Compound->Activation e- transfer Radicals Reactive Nitro Radicals (Cytotoxic) Activation->Radicals DNA Microbial DNA Radicals->DNA Oxidation Damage DNA Strand Breaks & Destabilization DNA->Damage Death Cell Death Damage->Death Extracellular ETHYL 3-METHYL-2-NITRO-3H- IMIDAZOLE-4-CARBOXYLATE (Extracellular) Extracellular->Compound Passive Diffusion

Caption: Reductive activation pathway of nitroimidazoles in anaerobic microbes.

Essential Assays for Antimicrobial Profiling

To comprehensively evaluate the antimicrobial potential of this compound, a tiered approach is recommended. This begins with determining the minimum concentration required to inhibit growth (MIC) and can be followed by assessing its ability to kill the organism (MBC). A qualitative disk diffusion assay is also useful for rapid screening.

AssayPrincipleKey ResultThroughput
Broth Microdilution Serial dilution of the compound in liquid growth medium to find the lowest concentration that prevents visible microbial growth.[6][7][8]Minimum Inhibitory Concentration (MIC) in µg/mL.High (96-well plates)
Agar Disk Diffusion Diffusion of the compound from a saturated paper disk into an agar medium, creating a gradient. Inhibition is observed as a clear zone around the disk.[6][8]Zone of Inhibition in mm.High
Minimum Bactericidal Concentration (MBC) Sub-culturing from clear wells of an MIC test onto antibiotic-free agar to determine the lowest concentration that results in microbial death.Minimum Bactericidal Concentration (MBC) in µg/mL.Low

Detailed Protocols and Methodologies

Safety Precaution: this compound is a novel chemical. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Consult the Material Safety Data Sheet (MSDS) if available.[7] All microbial work should be performed in a biological safety cabinet using aseptic techniques.

Protocol 1: Broth Microdilution for MIC Determination

This method is the gold standard for quantitative susceptibility testing, adhering to principles outlined by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO, sterile) for stock solution

  • Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for aerobes; supplemented Brucella Broth for anaerobes)

  • Sterile 96-well U-bottom microtiter plates

  • Test microorganisms (e.g., Bacteroides fragilis ATCC 25285, Clostridium difficile ATCC 700057 for anaerobic testing; Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922 as controls)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (aerobic and/or anaerobic chamber)

Procedure:

  • Compound Stock Preparation:

    • Accurately weigh the compound and dissolve in sterile DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). The use of DMSO is necessary for compounds that are not readily water-soluble. The final concentration of DMSO in the assay should not exceed 1% to avoid toxicity to the microbes.

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in the appropriate broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Plate Setup (Serial Dilution):

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first column of wells, resulting in a 1:2 dilution.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the 10th column. Discard 100 µL from the 10th column. This creates a concentration gradient (e.g., from 64 µg/mL down to 0.125 µg/mL).

    • Column 11 will serve as the growth control (broth + inoculum, no compound).

    • Column 12 will serve as the sterility control (broth only).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to wells in columns 1 through 11. Do not add inoculum to column 12. The final volume in each well is 200 µL.

  • Incubation:

    • Cover the plate and incubate at 35-37°C.

    • Incubation time: 18-24 hours for most bacteria; 48 hours for anaerobes in an anaerobic environment.

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[7] This can be determined by visual inspection or by using a plate reader.

G cluster_prep Preparation cluster_plate 96-Well Plate Setup cluster_final Incubation & Reading A Prepare Compound Stock (e.g., 1280 µg/mL) E Perform 2-Fold Serial Dilution (Cols 1-10) A->E B Prepare Inoculum (0.5 McFarland) C Dilute Inoculum to ~5x10^5 CFU/mL B->C F Add Inoculum (Cols 1-11) C->F D Add Broth to All Wells D->E E->F G Incubate Plate (37°C, 24-48h) F->G H Read MIC: Lowest Concentration with No Growth G->H

References

Application Note & Protocols: Investigating ETHYL 3-METHYL-2-NITRO-3H-IMIDAZOLE-4-CARBOXYLATE as a Hypoxia-Activated Agent in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Information regarding the specific compound "ETHYL 3-METHYL-2-NITRO-3H-IMIDAZOLE-4-CARBOXYLATE" (hereafter abbreviated as EMNC) is not widely available in peer-reviewed literature. This document is therefore constructed based on the well-established principles of 2-nitroimidazole-based hypoxia-activated prodrugs (HAPs). The protocols and mechanistic insights provided are representative of the experimental approach required to validate this class of compounds and should be adapted as necessary.

Introduction: The Rationale for Hypoxia-Activated Prodrugs

Solid tumors frequently contain regions of severe oxygen deprivation, or hypoxia. This hypoxic microenvironment is a major driver of tumor progression, metastasis, and resistance to conventional therapies like radiation and chemotherapy. However, the unique biochemical state of hypoxic cells, particularly the overexpression of reductive enzymes, presents a strategic vulnerability.

Hypoxia-activated prodrugs (HAPs) are designed to exploit this vulnerability. These compounds are relatively non-toxic in well-oxygenated (normoxic) tissues but undergo enzymatic reduction in hypoxic environments to release a potent cytotoxic agent. The 2-nitroimidazole scaffold is a cornerstone of HAP design. Under hypoxia, the nitro group is reduced by one-electron reductases (e.g., NADPH:cytochrome P450 oxidoreductase) to form a highly reactive radical anion. This radical can then fragment, leading to the formation of DNA-damaging species or other cytotoxic effectors.

EMNC, as a 2-nitroimidazole derivative, is hypothesized to function as a HAP. This guide provides a comprehensive framework for researchers to test this hypothesis, detailing the necessary protocols to assess its hypoxia-selective cytotoxicity and elucidate its mechanism of action in cancer cell lines.

Proposed Mechanism of Action (MoA) of EMNC

The central hypothesis is that EMNC is selectively activated under hypoxic conditions.

  • Cellular Uptake: EMNC, likely a small, lipophilic molecule, diffuses across the cell membrane into the cytoplasm of both normoxic and hypoxic cells.

  • Reductive Activation (Hypoxia): In the absence of sufficient oxygen, intracellular one-electron reductases transfer an electron to the nitro group of the imidazole ring, forming a radical anion (EMNC•⁻).

  • Oxygen-Mediated Futile Cycling (Normoxia): In healthy, oxygenated cells, molecular oxygen rapidly re-oxidizes the radical anion back to the parent compound (EMNC), creating a "futile cycle" that prevents the accumulation of toxic metabolites. This reaction also consumes oxygen, generating superoxide radicals.

  • Cytotoxin Release & DNA Damage (Hypoxia): Without oxygen to intercept the radical anion, it can undergo further reduction and fragmentation. This process releases a reactive cytotoxic species that alkylates and cross-links DNA, leading to double-strand breaks, cell cycle arrest, and ultimately, apoptosis.

Visualizing the Pathway

MoA cluster_normoxia Normoxic Cell (High O2) cluster_hypoxia Hypoxic Cell (Low O2) EMNC_N EMNC (Prodrug) Radical_N EMNC Radical Anion EMNC_N->Radical_N 1e⁻ Reduction (Reductases) Radical_N->EMNC_N Rapid Re-oxidation Superoxide Superoxide (O2•⁻) Radical_N->Superoxide e⁻ Transfer O2_N Oxygen (O2) label_futile Futile Cycle (Low Cytotoxicity) EMNC_H EMNC (Prodrug) Radical_H EMNC Radical Anion EMNC_H->Radical_H 1e⁻ Reduction (Reductases) Cytotoxin Active Cytotoxic Species Radical_H->Cytotoxin Further Reduction & Fragmentation DNA_Damage DNA Damage & Cell Death Cytotoxin->DNA_Damage EMNC_entry EMNC Entry EMNC_entry->EMNC_N EMNC_entry->EMNC_H

Caption: Proposed mechanism of EMNC activation in normoxic vs. hypoxic cells.

Experimental Protocols

This section provides detailed methodologies for the initial characterization of EMNC.

Protocol 1: Preparation of EMNC Stock Solution
  • Rationale: A high-concentration, stable stock solution is essential for accurate and reproducible dosing in cell culture experiments. Dimethyl sulfoxide (DMSO) is a common solvent for organic compounds.

  • Procedure:

    • Accurately weigh 5-10 mg of EMNC powder using an analytical balance.

    • Dissolve the powder in sterile, anhydrous DMSO to create a 10 mM stock solution. For example, if the molecular weight of EMNC is 250 g/mol , dissolve 2.5 mg in 1 mL of DMSO.

    • Ensure complete dissolution by vortexing for 1-2 minutes. A brief sonication may be used if necessary.

    • Aliquot the stock solution into small, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

    • Store aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

Protocol 2: Cell Culture and Hypoxia Induction
  • Rationale: The choice of cell line is critical. It is recommended to use cell lines known to develop robust hypoxic responses, such as colorectal carcinoma (HCT116) or non-small cell lung cancer (A549). Hypoxia is induced physically using a specialized chamber, which provides the most physiologically relevant model.

  • Procedure:

    • Cell Seeding: Culture HCT116 or A549 cells in their recommended medium (e.g., DMEM or McCoy's 5A with 10% FBS and 1% Penicillin-Streptomycin). Seed cells into 96-well plates (for cytotoxicity assays) or 6-well plates (for protein analysis) at a density that will result in 50-70% confluency at the time of drug treatment.

    • Cell Adherence: Allow cells to adhere by incubating for 18-24 hours under standard conditions (37°C, 5% CO₂, 21% O₂).

    • Induction of Hypoxia:

      • Prepare fresh medium containing the desired final concentrations of EMNC. Also prepare a vehicle control (e.g., 0.1% DMSO).

      • For the "Hypoxia" group, replace the existing medium with the EMNC-containing medium and immediately place the plates into a modular hypoxia incubator chamber.

      • Purge the chamber with a pre-mixed gas mixture of 1% O₂, 5% CO₂, and 94% N₂ for 5-10 minutes to displace ambient air.

      • Seal the chamber and place it in a standard 37°C incubator for the desired treatment duration (e.g., 24-72 hours).

    • Normoxic Control: For the parallel "Normoxia" group, replace the medium with identical EMNC-containing medium and return the plates to the standard incubator (37°C, 5% CO₂, 21% O₂).

Protocol 3: Hypoxia-Selective Cytotoxicity Assessment (SRB Assay)
  • Rationale: The Sulforhodamine B (SRB) assay is a reliable method for measuring cell density based on total cellular protein content. It is used here to determine the half-maximal inhibitory concentration (IC₅₀) of EMNC under both normoxic and hypoxic conditions. A significantly lower IC₅₀ under hypoxia indicates selective activation.

  • Procedure:

    • Following the treatment period (Protocol 2), remove plates from both normoxic and hypoxic incubators.

    • Carefully remove the drug-containing medium.

    • Fix the cells by gently adding 100 µL of ice-cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.

    • Wash the plates five times with slow-running tap water and allow them to air dry completely.

    • Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.

    • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow plates to air dry.

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

    • Shake the plates on a plate shaker for 5-10 minutes to ensure complete dissolution.

    • Read the absorbance at 510 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell survival relative to the vehicle-treated control. Plot the survival percentage against the log of EMNC concentration and use a non-linear regression model to determine the IC₅₀ values for both normoxic and hypoxic conditions.

Protocol 4: Mechanistic Validation by Western Blot
  • Rationale: This protocol serves two purposes: (1) To confirm that the experimental conditions successfully induced a hypoxic state by detecting the stabilization of the master transcriptional regulator, HIF-1α. (2) To detect the downstream consequences of EMNC activation, such as DNA damage, by probing for the phosphorylated histone H2AX (γH2AX).

  • Procedure:

    • Seed cells in 6-well plates and treat under normoxic and hypoxic conditions as described in Protocol 2. A 6-16 hour time point is often sufficient for HIF-1α stabilization.

    • After treatment, place plates on ice and wash cells twice with ice-cold PBS.

    • Lyse the cells by adding 100-150 µL of RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

    • Determine protein concentration using a BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies against:

      • HIF-1α (e.g., 1:1000 dilution)

      • γH2AX (e.g., 1:1000 dilution)

      • β-Actin or α-Tubulin (loading control, e.g., 1:5000 dilution)

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Interpretation and Expected Outcomes

Data Presentation: Cytotoxicity

The primary outcome is the comparison of IC₅₀ values. The results should be summarized in a table for clarity. The "Hypoxia Cytotoxicity Index" (HCI) is a key metric, calculated as IC₅₀ (Normoxia) / IC₅₀ (Hypoxia).

Cell LineTreatment DurationIC₅₀ Normoxia (µM)IC₅₀ Hypoxia (µM)HCI Ratio
HCT11648 hours>100 (Expected)5.2 (Hypothetical)>19.2
A54948 hours95.8 (Hypothetical)8.1 (Hypothetical)11.8

An HCI ratio significantly greater than 1 (typically >10) is strong evidence of hypoxia-selective activation.

Expected Western Blot Results
  • HIF-1α: A strong band should appear only in the lysates from cells grown under hypoxic conditions, confirming the physiological response to low oxygen.

  • γH2AX: A significant increase in the γH2AX signal should be observed in hypoxic cells treated with EMNC compared to all other conditions, indicating DNA double-strand breaks as a result of drug activation.

Experimental Workflow Visualization

Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment Execution cluster_analysis Phase 3: Analysis p1 Prepare 10 mM EMNC Stock in DMSO p2 Seed Cancer Cells (e.g., HCT116, A549) p3 Treat Cells with EMNC (Dose-Response) p2->p3 p4_N Incubate Normoxia (21% O2) p3->p4_N p4_H Incubate Hypoxia (1% O2) p3->p4_H p5_cyto Cytotoxicity Assay (SRB) p4_N->p5_cyto p5_mech Protein Lysate Prep (Western Blot) p4_N->p5_mech p4_H->p5_cyto p4_H->p5_mech p6_cyto Calculate IC50 Values & HCI Ratio p5_cyto->p6_cyto p6_mech Probe for HIF-1α & γH2AX p5_mech->p6_mech

Caption: High-level workflow for evaluating EMNC in cancer cell lines.

Application Notes and Protocols: A Framework for the Preclinical Discovery of ETHYL 3-METHYL-2-NITRO-3H-IMIDAZOLE-4-CARBOXYLATE

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Nitroimidazoles

The nitroimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its efficacy against anaerobic microorganisms and, more recently, for its potential in oncology as a hypoxia-activated prodrug.[1] The core mechanism of action for this class of compounds hinges on the reductive activation of the nitro group in low-oxygen environments, a process catalyzed by nitroreductase enzymes.[][3][4] This bioactivation generates cytotoxic radical species that indiscriminately damage cellular macromolecules, including DNA, leading to cell death.[5][6][7] This unique mode of action provides a dual-pronged therapeutic opportunity: targeting anaerobic infections and exploiting the hypoxic microenvironment of solid tumors.[8][9][10][11]

This document provides a detailed experimental framework for the preclinical evaluation of a novel 2-nitroimidazole derivative, ETHYL 3-METHYL-2-NITRO-3H-IMIDAZOLE-4-CARBOXYLATE. The proposed workflow is designed to comprehensively assess its potential as both an antimicrobial and an anticancer agent, guiding researchers from initial screening through to lead optimization.

Part 1: Foundational Hypothesis and Strategic Overview

Our central hypothesis is that this compound acts as a bioreductive prodrug, selectively activated under hypoxic conditions to exert cytotoxic effects. This guides a two-track discovery program:

  • Antimicrobial Program: To evaluate its efficacy against a panel of clinically relevant anaerobic bacteria and protozoa.

  • Oncology Program: To assess its potential as a hypoxia-activated prodrug (HAP) for targeting solid tumors.

The experimental design will follow a phased approach, beginning with broad primary screening to identify activity, followed by more focused secondary assays to determine potency, selectivity, and mechanism of action.

Part 2: The Antimicrobial Discovery Workflow

The antimicrobial activity of nitroimidazoles is contingent on the presence of nitroreductase enzymes in anaerobic organisms, which reduce the nitro group to generate toxic metabolites.[][12]

Workflow Diagram: Antimicrobial Screening Cascade

Antimicrobial_Workflow cluster_0 Primary Screening cluster_1 Secondary Assays cluster_2 Mechanism of Action P1 MIC Determination (Anaerobic Bacteria Panel) S1 Time-Kill Kinetics P1->S1 P2 Anti-protozoal Assay (e.g., T. vaginalis, G. lamblia) S2 Spectrum of Activity (Extended Panel) P2->S2 M1 Nitroreductase Activity Assay S1->M1 S3 Cytotoxicity Assay (Mammalian Cells) S2->S3 Assess Selectivity M2 DNA Damage Assay (e.g., Comet Assay) M1->M2

Caption: High-level workflow for antimicrobial evaluation.

Protocol 1: Primary Screening - Minimum Inhibitory Concentration (MIC) against Anaerobic Bacteria

Rationale: The MIC assay is the gold standard for determining the baseline potency of a potential antimicrobial agent. This protocol utilizes a panel of clinically relevant anaerobic bacteria.

Methodology:

  • Bacterial Strains:

    • Bacteroides fragilis (ATCC 25285)

    • Clostridium difficile (ATCC 9689)

    • Fusobacterium nucleatum (ATCC 25586)

    • Metronidazole-resistant strains, if available.

  • Preparation of Compound: Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • Assay Procedure (Broth Microdilution):

    • In a 96-well plate, perform serial two-fold dilutions of the compound in pre-reduced Brucella broth, ranging from 128 µg/mL to 0.125 µg/mL.

    • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

    • Include a positive control (Metronidazole) and a negative control (no drug).

    • Incubate the plates under anaerobic conditions (e.g., using an anaerobic chamber or GasPak™ system) at 37°C for 48 hours.

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Parameter Description
Assay Format 96-well broth microdilution
Test Organisms Anaerobic bacteria (e.g., B. fragilis, C. difficile)
Incubation 37°C, 48 hours, anaerobic conditions
Endpoint Visual inspection for turbidity
Primary Metric Minimum Inhibitory Concentration (MIC) in µg/mL

Part 3: The Oncology Drug Discovery Workflow

The therapeutic rationale for using nitroimidazoles in cancer is to exploit the hypoxic regions common in solid tumors, which are often resistant to conventional therapies.[8][9][13] Hypoxia-activated prodrugs (HAPs) like this compound are designed to be selectively activated in these low-oxygen environments.[10][11]

Workflow Diagram: Oncology Screening Cascade

Oncology_Workflow cluster_0 Primary Screening cluster_1 Secondary Assays cluster_2 Mechanism of Action P1 Hypoxia vs. Normoxia Cytotoxicity Assay (e.g., HCT116, HT29) S1 Hypoxia Selectivity Ratio (HSR) Calculation P1->S1 Determine IC50 values S2 Clonogenic Survival Assay S1->S2 S3 3D Spheroid Model Assay S1->S3 M1 Nitroreductase Expression Analysis (Western Blot/qPCR) S2->M1 M2 DNA Damage Response Assay (γ-H2AX Staining) S3->M2 M3 Bystander Effect Assay M2->M3

Caption: High-level workflow for oncology evaluation.

Protocol 2: Primary Screening - Hypoxia-Selective Cytotoxicity

Rationale: This assay is fundamental to identifying HAP candidates. It directly compares the cytotoxicity of the compound under normal oxygen (normoxic) and low-oxygen (hypoxic) conditions. A significant increase in potency under hypoxia is the desired outcome.

Methodology:

  • Cell Lines:

    • Human colorectal carcinoma (HCT116)

    • Human glioblastoma (U87-MG)

    • Other cell lines with known variations in nitroreductase expression.

  • Preparation of Compound: Prepare a 10 mM stock solution in DMSO.

  • Assay Procedure:

    • Seed cells in two identical sets of 96-well plates and allow them to adhere for 24 hours.

    • Normoxic Plate: Place one set of plates in a standard incubator (21% O₂, 5% CO₂, 37°C).

    • Hypoxic Plate: Place the second set in a hypoxic incubator or chamber (1% O₂, 5% CO₂, 37°C) for at least 4 hours to allow cells to acclimatize.

    • Treat both sets of plates with serial dilutions of the compound (e.g., from 100 µM to 0.01 µM).

    • Incubate both plates for 72 hours under their respective atmospheric conditions.

  • Viability Assessment: Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or Resazurin assay.

  • Data Analysis:

    • Calculate the IC₅₀ (concentration inhibiting 50% of cell growth) for both normoxic and hypoxic conditions.

    • Determine the Hypoxia Selectivity Ratio (HSR) : HSR = IC₅₀ (normoxia) / IC₅₀ (hypoxia).

Parameter Description
Assay Format 96-well cell-based cytotoxicity
Conditions Normoxia (21% O₂) vs. Hypoxia (1% O₂)
Incubation 37°C, 72 hours
Endpoint Cell viability (Luminescence/Fluorescence)
Primary Metric IC₅₀ (Normoxia), IC₅₀ (Hypoxia), Hypoxia Selectivity Ratio (HSR)

A promising HAP candidate will exhibit an HSR significantly greater than 1, indicating selective killing of hypoxic cells.

Part 4: Mechanism of Action (MOA) Elucidation

Understanding the mechanism is critical for rational drug development. For a nitroimidazole, the key mechanistic questions revolve around its reductive activation and subsequent induction of DNA damage.

Protocol 3: DNA Damage Response Assay (γ-H2AX Foci Formation)

Rationale: The cytotoxic metabolites of reduced nitroimidazoles are known to cause DNA strand breaks.[5] Phosphorylation of the histone variant H2AX (to form γ-H2AX) is an early marker of DNA double-strand breaks. This immunofluorescence assay visualizes this damage at a cellular level.

Methodology:

  • Cell Culture: Grow HCT116 cells on glass coverslips in a 24-well plate.

  • Treatment: Treat the cells with the compound at its hypoxic IC₅₀ concentration under both normoxic and hypoxic conditions for 24 hours. Include a positive control (e.g., Etoposide) and a negative (vehicle) control.

  • Immunofluorescence Staining:

    • Fix cells with 4% paraformaldehyde.

    • Permeabilize with 0.25% Triton™ X-100.

    • Block with 1% BSA.

    • Incubate with a primary antibody against phospho-Histone H2A.X (Ser139).

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor™ 488).

    • Counterstain nuclei with DAPI.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify the number of γ-H2AX foci per nucleus. A significant increase in foci in the hypoxic-treated group compared to the normoxic and control groups indicates hypoxia-selective induction of DNA damage.

Conclusion and Forward Path

The experimental design outlined provides a robust, multi-faceted approach to evaluating this compound. Positive data from these assays—specifically, potent antimicrobial activity against anaerobic pathogens and a high hypoxia selectivity ratio in cancer cells—would provide a strong rationale for advancing the compound into more complex preclinical models, including 3D spheroid cultures, in vivo infection models, and tumor xenograft studies. This structured, data-driven workflow ensures that key scientific questions are addressed systematically, paving the way for the potential development of a novel therapeutic agent.

References

Application Notes and Protocols for High-Throughput Screening of ETHYL 3-METHYL-2-NITRO-3H-IMIDAZOLE-4-CARBOXYLATE Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Nitroimidazole Scaffolds

The imidazole ring is a cornerstone in medicinal chemistry, forming the core of essential biomolecules like histidine and featuring prominently in numerous FDA-approved drugs.[1][2] Its unique structural and electronic properties allow for diverse interactions with biological targets.[2][3] When substituted with a nitro group, the resulting nitroimidazole scaffold gains potent biological activities, particularly against anaerobic organisms.[4][][6] Nitroimidazole antibiotics, such as metronidazole, function as prodrugs that are reductively activated within microbial cells, leading to the formation of cytotoxic radicals that disrupt DNA structure and inhibit replication.[][6] This mechanism of action makes them effective against anaerobic bacteria and protozoa.[4][7]

Beyond their established antimicrobial roles, nitroimidazole derivatives are being explored for a wider range of therapeutic applications, including as radiosensitizers in cancer therapy and as antitubercular agents. The core compound of interest, ETHYL 3-METHYL-2-NITRO-3H-IMIDAZOLE-4-CARBOXYLATE, represents a promising starting point for the development of a chemical library. By creating a diverse set of derivatives from this scaffold, high-throughput screening (HTS) can be employed to rapidly identify novel bioactive molecules against a range of therapeutic targets. HTS leverages automation, robotics, and sensitive detection methods to test millions of compounds, accelerating the initial stages of drug discovery.[8][9][10]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing a high-throughput screening campaign for a library of this compound derivatives. We will detail the strategic design of the screening cascade, provide step-by-step protocols for primary and secondary assays, and discuss data analysis and hit validation.

Part 1: The Screening Cascade: A Multi-Tiered Strategy

A successful HTS campaign relies on a tiered approach to efficiently identify and validate promising compounds while minimizing false positives. Our strategy begins with broad primary screens against diverse biological targets, followed by more specific secondary assays to confirm activity and elucidate the mechanism of action.

HTS_Cascade cluster_0 Library Generation & Management cluster_1 Primary Screening (Single-Point, 10 µM) cluster_2 Hit Triage & Confirmation cluster_3 Secondary & Counter-Screens cluster_4 Hit-to-Lead Progression Lib_Prep Derivative Synthesis & QC Plate_Prep Assay-Ready Plate Preparation (384-well format) Lib_Prep->Plate_Prep Antimicrobial Antimicrobial Screen (e.g., S. aureus, E. coli) Plate_Prep->Antimicrobial Anticancer Anticancer Screen (e.g., HCT116, HeLa) Plate_Prep->Anticancer Antiparasitic Antiparasitic Screen (e.g., T. cruzi) Plate_Prep->Antiparasitic Hit_Selection Hit Selection (Z-score > 2 or < -2) Antimicrobial->Hit_Selection Anticancer->Hit_Selection Antiparasitic->Hit_Selection Dose_Response Dose-Response (IC50/EC50) Confirmation Hit_Selection->Dose_Response Cytotoxicity Mammalian Cytotoxicity (e.g., HEK293) Dose_Response->Cytotoxicity Selectivity Selectivity Assays (e.g., Normal vs. Cancer Cells) Dose_Response->Selectivity Mechanism Mechanism of Action (e.g., DNA Damage Assay) Dose_Response->Mechanism SAR Structure-Activity Relationship (SAR) Analysis Selectivity->SAR Mechanism->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: High-throughput screening cascade for nitroimidazole derivatives.

Part 2: Compound Library Preparation and Management

  • Synthesis of Derivatives: A focused library should be synthesized around the this compound core. Modifications should target the ethyl ester and potentially the methyl group to explore the structure-activity relationship (SAR).

  • Quality Control: Each compound must undergo rigorous quality control (QC) via LC-MS and NMR to confirm identity and purity (>95%).

  • Compound Storage: Compounds should be stored as 10 mM stock solutions in DMSO at -20°C in master plates.

  • Assay-Ready Plates: For screening, "daughter" plates are created by transferring compounds from the master plates into 384-well microplates at the desired concentration using automated liquid handlers.[8] This minimizes freeze-thaw cycles of the master stock.

Part 3: Primary High-Throughput Screening Protocols

The primary screen is a single-concentration (e.g., 10 µM) experiment to identify "hits." All assays should be optimized for a 384-well format and validated to ensure robustness, typically aiming for a Z'-factor > 0.5.[11][12]

Protocol 3.1: Antimicrobial Susceptibility Testing

Rationale: Given the well-established activity of nitroimidazoles against anaerobic bacteria, this screen aims to identify derivatives with broad-spectrum or specific antibacterial activity.[7] We include both Gram-positive and Gram-negative bacteria.

Methodology: Broth Microdilution Assay

  • Bacterial Culture: Grow Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) to mid-log phase in Mueller-Hinton Broth (MHB).

  • Plate Preparation:

    • Dispense 50 µL of a diluted bacterial suspension (final concentration ~5 x 10^5 CFU/mL) into each well of a 384-well plate using an automated dispenser.

    • Add 0.5 µL of compound from the assay-ready plate (10 µM final concentration).

    • Controls: Include wells with DMSO only (negative control) and a known antibiotic like Ciprofloxacin (positive control).

  • Incubation: Incubate plates at 37°C for 18-24 hours.

  • Readout: Add 10 µL of a resazurin-based viability reagent (e.g., CellTiter-Blue®) and incubate for 1-4 hours. Measure fluorescence (Ex/Em: 560/590 nm) using a microplate reader.[13] A decrease in fluorescence indicates inhibition of bacterial growth.

Protocol 3.2: Anticancer Cell Viability Assay

Rationale: Imidazole derivatives have shown promise as anticancer agents by inhibiting various signaling pathways.[14] This assay will identify compounds that reduce the viability of cancer cells.

Methodology: ATP-Based Luminescence Assay

  • Cell Culture: Culture human colorectal carcinoma cells (HCT116) in an appropriate medium.

  • Plate Seeding: Seed 2,000 cells per well in 40 µL of medium into 384-well white, clear-bottom plates using an automated cell dispenser. Incubate for 24 hours to allow for cell attachment.

  • Compound Addition: Add 10 µL of compound solution (10 µM final concentration).

    • Controls: Include wells with DMSO only (negative control) and a known cytotoxic agent like Staurosporine (positive control).

  • Incubation: Incubate plates for 72 hours at 37°C, 5% CO2.

  • Readout: Equilibrate plates to room temperature. Add 25 µL of an ATP detection reagent (e.g., CellTiter-Glo®).[15] Measure luminescence on a microplate reader. A decrease in luminescence correlates with a decrease in viable cells.

Protocol 3.3: Antiparasitic Screening Assay

Rationale: 5-nitroimidazoles are established antiprotozoal agents.[4] This screen targets Trypanosoma cruzi, the causative agent of Chagas disease, a neglected tropical disease where new therapeutics are needed.

Methodology: Reporter Gene Assay with Genetically Modified Parasites

  • Assay Principle: Use a strain of T. cruzi engineered to express a reporter gene like β-galactosidase upon viability. This allows for a sensitive, luminescence-based readout.[16]

  • Cell Culture and Infection:

    • Culture host cells (e.g., U2OS) in a 384-well plate.[17]

    • Infect the host cells with trypomastigotes of the reporter T. cruzi strain. Allow infection to establish intracellular amastigotes.

  • Compound Addition: Add compounds to a final concentration of 10 µM.

    • Controls: Include DMSO (negative control) and Benznidazole (positive control).

  • Incubation: Incubate for 72 hours.

  • Readout: Lyse the cells and add the appropriate substrate for the reporter enzyme (e.g., a luminescent β-galactosidase substrate). Measure luminescence with a plate reader. A decrease in signal indicates anti-parasitic activity.

Part 4: Hit Confirmation and Secondary Assays

Compounds identified as "hits" in the primary screen (e.g., with activity >3 standard deviations from the mean of the negative controls) must undergo further validation.[18]

Hit_Validation cluster_0 Confirmation cluster_1 Selectivity & Liability cluster_2 Mechanism of Action Primary_Hit Primary Hit (Single-point activity) Re_test Re-test from fresh stock Primary_Hit->Re_test Dose_Response 8-point Dose-Response Curve (Calculate IC50/EC50) Re_test->Dose_Response Cytotoxicity Cytotoxicity Assay (e.g., HEK293, HepG2) Dose_Response->Cytotoxicity Selectivity_Index Calculate Selectivity Index (SI) SI = IC50 (Host Cell) / IC50 (Target) Cytotoxicity->Selectivity_Index DNA_Damage γ-H2AX Staining (DNA Damage Marker) Selectivity_Index->DNA_Damage ROS_Assay Reactive Oxygen Species (ROS) Detection Selectivity_Index->ROS_Assay Confirmed_Hit Confirmed, Selective Hit DNA_Damage->Confirmed_Hit ROS_Assay->Confirmed_Hit

Caption: Workflow for hit confirmation and characterization.

Protocol 4.1: Dose-Response Confirmation

Objective: To confirm the activity of primary hits and determine their potency (IC50 or EC50).

Methodology:

  • Perform the primary assay again, but instead of a single concentration, use an 8-point, 3-fold serial dilution of the hit compound (e.g., from 30 µM to 13.7 nM).

  • Plot the percentage of inhibition against the log of the compound concentration.

  • Fit the data to a four-parameter logistic curve to calculate the IC50/EC50 value.

Protocol 4.2: Mammalian Cell Cytotoxicity Assay

Objective: To assess the general toxicity of the hit compounds and determine selectivity. This is a critical counter-screen.

Methodology:

  • Use a non-cancerous human cell line, such as HEK293 or HepG2.

  • Perform the same ATP-based viability assay described in Protocol 3.2, generating an IC50 value for cytotoxicity.

  • Calculate Selectivity Index (SI): SI = IC50 (Cytotoxicity) / IC50 (Target Activity). A higher SI value (ideally >10) is desirable.

Part 5: Data Analysis and Hit Selection

High-throughput screening generates vast amounts of data that require robust statistical analysis.[19][20]

  • Normalization: Raw data from each plate should be normalized to the plate's internal controls. The percentage of inhibition is a common metric:

    • % Inhibition = 100 * (1 - (Signal_Compound - Mean_Positive_Control) / (Mean_Negative_Control - Mean_Positive_Control))

  • Quality Control: For each plate, calculate the Z'-factor to ensure data quality.

    • Z' = 1 - (3*(SD_Positive_Control + SD_Negative_Control)) / |Mean_Positive_Control - Mean_Negative_Control|

    • Plates with Z' < 0.5 should be flagged for review or repeated.

  • Hit Selection: A common method for hit selection is the Z-score, which measures how many standard deviations a compound's signal is from the mean of the sample population (all test compounds).

    • Z-score = (Signal_Compound - Mean_Sample_Population) / SD_Sample_Population

    • Hits are typically defined as compounds with a Z-score > 2 or < -2.

Table 1: Example Data from a Primary Anticancer Screen

Compound IDRaw Luminescence% InhibitionZ-ScorePrimary Hit?
Cmpd-00185,43212.1%-0.55No
Cmpd-0028,76592.5%-3.89Yes
Cmpd-00391,2215.2%-0.21No
Controls
DMSO (Neg)96,500 (avg)0%N/AN/A
Staurosporine (Pos)1,500 (avg)100%N/AN/A

Part 6: From Hit to Lead

Confirmed, selective hits from the screening cascade serve as the starting point for the hit-to-lead (H2L) process.[21][22] This phase involves:

  • Structure-Activity Relationship (SAR) Analysis: Synthesizing and testing additional analogues to understand which chemical features are critical for activity and selectivity.[23]

  • Pharmacokinetic Profiling (ADME): Early assessment of Absorption, Distribution, Metabolism, and Excretion properties to ensure the compound has the potential to become a drug.[18]

  • Lead Optimization: Further chemical modifications to improve potency, selectivity, and ADME properties, ultimately producing a lead compound ready for preclinical development.[22]

Conclusion

The protocols and strategies outlined in this document provide a robust framework for the high-throughput screening of this compound derivatives. By leveraging the known biological potential of the nitroimidazole scaffold and employing a systematic, multi-tiered screening approach, researchers can efficiently identify and validate novel bioactive compounds. This process, from initial library screening to hit-to-lead optimization, is a critical pathway in the modern drug discovery pipeline, accelerating the journey towards new and effective therapeutics.

References

In vitro testing protocols for ETHYL 3-METHYL-2-NITRO-3H-IMIDAZOLE-4-CARBOXYLATE

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Vitro Evaluation of ETHYL 3-METHYL-2-NITRO-3H-IMIDAZOLE-4-CARBOXYLATE

Application Note and Protocols for Researchers

Introduction: The Rationale for Targeting Hypoxia

Solid tumors are characterized by regions of low oxygen, or hypoxia, which arise from chaotic and insufficient vasculature.[1] This hypoxic microenvironment is a major driver of tumor progression, metastasis, and resistance to conventional therapies, including radiotherapy and chemotherapy.[2][3] A key strategy to overcome this challenge is the development of hypoxia-activated prodrugs (HAPs). These compounds are selectively activated under low-oxygen conditions to release a cytotoxic agent, thereby targeting the most resistant cell populations while sparing well-oxygenated normal tissues.[1][4]

This compound belongs to the 2-nitroimidazole class of compounds, which are renowned for their potential as HAPs and hypoxic cell radiosensitizers.[4][5] The foundational principle behind their selectivity is the bioreductive activation of the nitro (-NO2) group.[2][4] In normoxic tissues, this reduction is a reversible one-electron process, as oxygen rapidly re-oxidizes the resulting radical anion, preventing the formation of toxic metabolites.[5] However, under the hypoxic conditions prevalent in solid tumors, the radical anion undergoes further, irreversible reduction to form highly reactive nitroso and hydroxylamine species.[5] These reactive intermediates can form adducts with cellular macromolecules, including DNA and proteins, leading to cytotoxicity and rendering the cells more susceptible to the damaging effects of ionizing radiation.[2][6][7]

This document provides a comprehensive suite of detailed in vitro protocols designed to rigorously evaluate the potential of this compound as both a hypoxia-selective cytotoxin and a hypoxic radiosensitizer. The methodologies are grounded in established, peer-reviewed techniques and are designed to provide a robust framework for researchers in oncology and drug development.

Conceptual Pathway: Bioreductive Activation of 2-Nitroimidazoles

The diagram below illustrates the fundamental mechanism underpinning the hypoxia-selectivity of 2-nitroimidazole compounds. This process is the primary rationale for the experimental designs that follow.

G cluster_0 Normoxic Cell (High O2) cluster_1 Hypoxic Cell (Low O2) NI Nitroimidazole (Prodrug) NI_Radical_N Nitro Radical Anion (NI•−) NI->NI_Radical_N One-electron Reduction (Nitroreductases) NI_Radical_N->NI Rapid Re-oxidation (Futile Cycle) O2_Radical O2•− NI_Radical_N->O2_Radical e− transfer O2 O2 NI_H Nitroimidazole (Prodrug) NI_Radical_H Nitro Radical Anion (NI•−) NI_H->NI_Radical_H One-electron Reduction (Nitroreductases) Reactive_Intermediates Further Reduction (Reactive Intermediates e.g., Nitroso, Hydroxylamine) NI_Radical_H->Reactive_Intermediates Irreversible (O2 absent) Cell_Damage Macromolecule Adducts (DNA, Proteins) Cytotoxicity & Radiosensitization Reactive_Intermediates->Cell_Damage

Caption: Mechanism of hypoxia-selective activation of 2-nitroimidazoles.

Part 1: Core Methodologies and Prerequisites

Scientific rigor begins with well-validated foundational procedures. Before assessing the compound's specific effects, it is crucial to establish a reliable and reproducible experimental system.

Cell Line Selection and Culture

The choice of cell line is critical. It is advisable to use cell lines derived from tumor types known for significant hypoxia, such as head and neck squamous cell carcinoma (HNSCC), glioblastoma multiforme (GBM), or non-small cell lung cancer (NSCLC).

  • Recommended Cell Lines: FaDu (HNSCC), A549 (NSCLC), U251 (GBM), PC3 (Prostate).[1][8]

  • Culture Conditions: Cells should be maintained in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cultures should be maintained in a standard humidified incubator at 37°C with 5% CO2 and confirmed to be free of mycoplasma contamination.

Compound Preparation
  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) of this compound in sterile, anhydrous dimethyl sulfoxide (DMSO).

  • Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Working Solutions: On the day of the experiment, thaw an aliquot and prepare fresh serial dilutions in complete cell culture medium. The final concentration of DMSO in the culture medium should be kept constant across all conditions (including vehicle controls) and should not exceed 0.5% to avoid solvent-induced toxicity.

Protocol: Induction and Verification of In Vitro Hypoxia

The most reliable method for inducing hypoxia is the use of a modular incubator chamber that allows for precise control of the gaseous environment.[9][10]

Materials:

  • Modular Incubator Chamber (e.g., Billups-Rothenberg)

  • Custom gas mixture tank (e.g., 1% O2, 5% CO2, balance N2) with a regulator and flow meter

  • Humidification pan or petri dish with sterile water

  • Cell cultures in appropriate vessels (plates, flasks)

Step-by-Step Protocol:

  • Preparation: Place your seeded cell culture plates or flasks inside the modular chamber. Include an open petri dish containing sterile water to maintain humidity.[11]

  • Sealing: Place the lid on the chamber, ensuring the O-ring provides a complete seal. Secure the lid with the provided clamps.

  • Gas Purge: Attach the gas tubing from the custom gas tank to the inlet port of the chamber. Open the outlet port.

  • Flow Rate: Purge the chamber with the hypoxic gas mixture at a high flow rate (15-20 L/min) for 5-7 minutes.[9][10] This is crucial to rapidly replace the normoxic air inside the chamber and within the culture medium.

  • Incubation: After purging, quickly close the outlet port first, then the inlet port, and turn off the gas flow. Place the entire sealed chamber into a standard 37°C incubator for the desired duration of hypoxic exposure.

  • Verification (Crucial): The induction of a hypoxic response should always be biochemically verified. The gold-standard method is to assess the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a transcription factor that is rapidly degraded under normoxia but stabilizes under hypoxia.[9]

    • Method: Prepare a parallel "twin" culture plate. After the hypoxic incubation period, immediately lyse the cells and perform a Western blot analysis using a validated primary antibody against HIF-1α.[9] A strong band for HIF-1α in the hypoxic sample compared to a faint or absent band in the normoxic control confirms a successful hypoxic response.

Part 2: Efficacy Evaluation Protocols

Protocol: Assessment of Hypoxia-Selective Cytotoxicity

The primary test for a HAP is to determine if it is more toxic to cells in a low-oxygen environment. The clonogenic survival assay remains the gold standard for assessing the reproductive integrity of cells after treatment.[12][13]

Objective: To determine the concentration of the compound required to inhibit cell survival by 50% (IC50) under both normoxic and hypoxic conditions. A significantly lower IC50 under hypoxia indicates selective toxicity.

G cluster_workflow Cytotoxicity Workflow start Seed Cells in 6-well Plates incubate Incubate 24h (Allow Attachment) start->incubate treat Treat with Compound (Dose-Response + Vehicle) incubate->treat split treat->split normoxia Incubate 24-72h (Normoxic Incubator) split->normoxia Normoxia Arm hypoxia Incubate 24-72h (Hypoxic Chamber) split->hypoxia Hypoxia Arm wash Wash & Replace with Fresh Medium normoxia->wash hypoxia->wash grow Incubate 10-14 Days (Colony Formation) wash->grow fix Fix & Stain (e.g., Crystal Violet) grow->fix count Count Colonies (>50 cells) fix->count analyze Calculate Surviving Fraction & IC50 Values count->analyze

Caption: Workflow for Hypoxia-Selective Cytotoxicity Assay.

Step-by-Step Clonogenic Assay Protocol:

  • Cell Seeding: Harvest exponentially growing cells and prepare a single-cell suspension. Count the cells accurately. Seed a precise number of cells into 6-well plates. The number of cells to seed depends on the expected toxicity (e.g., 200-500 cells/well for low toxicity, increasing for higher toxicity). Prepare two identical sets of plates: one for normoxia and one for hypoxia.

  • Attachment: Allow cells to attach by incubating for 18-24 hours in a standard incubator.[14]

  • Treatment: Prepare working solutions of the compound at various concentrations (e.g., 0.1 µM to 100 µM) plus a vehicle-only (DMSO) control. Replace the medium in the wells with the medium containing the compound or vehicle.

  • Incubation (Normoxia vs. Hypoxia): Place one set of plates in a standard 37°C incubator (normoxia). Place the second set in a modular chamber, induce hypoxia as described in section 1.3, and then place in a 37°C incubator (hypoxia). The incubation period is typically 24-72 hours.

  • Recovery: After the treatment period, remove the drug-containing medium, gently wash the cells once with PBS, and add fresh, drug-free complete medium to each well.

  • Colony Formation: Return all plates to a standard normoxic incubator and allow them to grow undisturbed for 10-14 days, or until visible colonies of at least 50 cells are formed.[12][15]

  • Staining: Aspirate the medium. Gently wash with PBS. Fix the colonies with a solution like 100% methanol or 4% paraformaldehyde for 10-15 minutes. Stain with 0.5% crystal violet solution for 10-20 minutes.[14]

  • Counting: Gently rinse the plates with water and allow them to air dry. Count the number of colonies (defined as a cluster of ≥50 cells) in each well.

  • Data Analysis:

    • Plating Efficiency (PE): (Number of colonies counted in control wells / Number of cells seeded) x 100%

    • Surviving Fraction (SF): Number of colonies counted in treated wells / (Number of cells seeded x PE)

    • Plot the SF against the compound concentration and use non-linear regression to determine the IC50 value for both normoxic and hypoxic conditions.

Data Presentation: Cytotoxicity Summary

Condition Cell Line IC50 (µM) Hypoxic Cytotoxicity Ratio (HCR) (IC50 Normoxia / IC50 Hypoxia)
Normoxia FaDu
Hypoxia (1% O2) FaDu
Normoxia A549

| Hypoxia (1% O2) | A549 | | |

A promising compound will have an HCR significantly greater than 1.

Protocol: Assessment of Radiosensitization Potential

This assay determines if pre-treatment with the compound makes hypoxic cells more sensitive to ionizing radiation (IR).

Objective: To measure the Sensitizer Enhancement Ratio (SER), which quantifies the degree of radiosensitization.

G cluster_workflow Radiosensitization Workflow start Seed Cells (Varying Densities for each IR Dose) incubate Incubate 24h (Allow Attachment) start->incubate treat Treat with sub-lethal Compound Conc. or Vehicle incubate->treat hypoxia Incubate 4-6h (Induce Hypoxia) treat->hypoxia irradiate Irradiate Plates (0, 2, 4, 6, 8 Gy) hypoxia->irradiate wash Wash & Replace with Fresh Medium irradiate->wash grow Incubate 10-14 Days (Normoxia) wash->grow fix Fix & Stain (Crystal Violet) grow->fix count Count Colonies fix->count analyze Calculate SER count->analyze

Caption: Workflow for Clonogenic Radiosensitization Assay.

Step-by-Step Protocol:

  • Cell Seeding: This protocol requires seeding different numbers of cells for each radiation dose to aim for a countable number of surviving colonies (e.g., 200 cells for 0 Gy, 400 for 2 Gy, 1000 for 4 Gy, 3000 for 6 Gy, etc.).[16] Prepare four sets of plates:

    • Set A: Vehicle + No IR (Control)

    • Set B: Vehicle + IR

    • Set C: Compound + No IR (Drug toxicity control)

    • Set D: Compound + IR

  • Attachment: Allow cells to attach for 18-24 hours.

  • Treatment: Treat the cells with a single, sub-lethal concentration of the compound (e.g., the IC10 or a concentration that results in >75% survival from the cytotoxicity assay) or vehicle.[15]

  • Hypoxic Incubation: Place all plates in a hypoxic chamber and incubate for a period sufficient to induce hypoxia but shorter than the drug exposure in the cytotoxicity assay (e.g., 4-6 hours).

  • Irradiation: Without removing the plates from the hypoxic environment (if possible, using an irradiator with an integrated hypoxic chamber) or by working quickly, irradiate the plates with increasing doses of radiation (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated source such as a Co-60 or X-ray irradiator.[14]

  • Recovery and Colony Formation: Immediately after irradiation, replace the treatment medium with fresh, drug-free medium and return the plates to a normoxic incubator for 10-14 days.

  • Staining and Counting: Follow steps 7 and 8 from the cytotoxicity protocol.

  • Data Analysis:

    • Calculate the Surviving Fraction (SF) for each dose point in each group.

    • Plot the SF (on a logarithmic scale) versus the radiation dose (on a linear scale) for both the vehicle-treated and compound-treated groups.

    • Determine the radiation dose that results in a specific level of survival (e.g., 10% or 50% survival) from each curve.

    • Sensitizer Enhancement Ratio (SER): Dose (Gy) for a given survival level (Vehicle) / Dose (Gy) for the same survival level (Compound).[8][17]

Data Presentation: Radiosensitization Summary

Condition Cell Line Survival Level SER
Normoxia FaDu SF 0.5
Hypoxia (1% O2) FaDu SF 0.5
Normoxia A549 SF 0.1

| Hypoxia (1% O2) | A549 | SF 0.1 | |

An SER > 1 indicates radiosensitization. A compound is considered a promising hypoxic radiosensitizer if the SER is significantly higher under hypoxia than normoxia.

Protocol: Mechanistic Assessment via DNA Damage

To understand if the compound's cytotoxic or radiosensitizing effects are mediated by DNA damage, we can visualize DNA double-strand breaks (DSBs) by staining for phosphorylated H2AX (γ-H2AX).[18]

Objective: To quantify the formation of γ-H2AX foci in the nucleus as a marker for DSBs following treatment.

Step-by-Step Immunofluorescence Protocol:

  • Cell Seeding: Seed cells at a moderate density on sterile glass coverslips placed in 12- or 24-well plates. Allow them to attach overnight.

  • Treatment: Treat the cells with the compound and/or radiation under normoxic and hypoxic conditions as described in the previous protocols. A typical time point for assessing DNA damage is 1-24 hours post-treatment.[8][15]

  • Fixation: After treatment, wash the cells on coverslips with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes to allow antibody access to the nucleus.

  • Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour.

  • Primary Antibody: Incubate the coverslips with a validated primary antibody against γ-H2AX (e.g., anti-phospho-Histone H2A.X Ser139) diluted in blocking buffer, typically for 1 hour at room temperature or overnight at 4°C.

  • Secondary Antibody: Wash three times with PBST. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting: Wash three times with PBST. Counterstain the nuclei with DAPI for 5 minutes. Wash again and mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging and Analysis:

    • Visualize the slides using a fluorescence or confocal microscope.

    • Capture images of multiple fields of view for each condition.

    • Quantify the results by counting the number of distinct fluorescent foci (γ-H2AX) per nucleus (DAPI stain). An automated image analysis software (e.g., ImageJ) is highly recommended for unbiased counting.

Data Presentation: DNA Damage Summary

Treatment Group Condition Average γ-H2AX Foci per Cell (± SD)
Vehicle Control Normoxia
Vehicle Control Hypoxia
Compound Only Hypoxia
IR (4 Gy) Only Hypoxia

| Compound + IR (4 Gy) | Hypoxia | |

A significant increase in γ-H2AX foci in the compound-treated groups, especially in combination with radiation under hypoxia, supports a DNA-damaging mechanism of action.[18]

Conclusion and Interpretation

The successful in vitro evaluation of this compound hinges on a multi-faceted approach. An ideal candidate for further preclinical development would exhibit:

  • High Hypoxic Cytotoxicity Ratio (HCR): Demonstrating potent and selective killing of hypoxic cells.

  • Significant Hypoxic Radiosensitization: An SER value substantially greater than 1, specifically under hypoxic conditions, indicating its potential to overcome hypoxia-induced radioresistance.

  • Minimal Normoxic Effects: Low toxicity and minimal radiosensitization under normal oxygen levels, predicting a favorable therapeutic window.

  • Mechanistic Evidence: A clear indication of increased DNA damage (e.g., γ-H2AX foci) that correlates with its cytotoxic and radiosensitizing activity.

By systematically applying these detailed protocols, researchers can generate a comprehensive data package to robustly characterize the therapeutic potential of novel 2-nitroimidazole derivatives and guide their progression toward in vivo testing and clinical consideration.

References

The Strategic Utility of Ethyl 3-Methyl-2-Nitro-3H-Imidazole-4-Carboxylate in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Building Block in Medicinal Chemistry

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to engage in various biological interactions. Within the vast landscape of imidazole-based intermediates, Ethyl 3-Methyl-2-Nitro-3H-Imidazole-4-Carboxylate stands out as a particularly valuable and versatile building block. Its strategic arrangement of functional groups—a nitro group poised for reduction, an ester moiety for derivatization, and a methylated nitrogen influencing reactivity—offers a powerful toolkit for the synthesis of diverse and complex heterocyclic systems. This guide provides an in-depth exploration of this intermediate, offering detailed protocols for its synthesis and subsequent transformations, with a focus on its application in the construction of bioactive molecules, particularly purine analogs.

The presence of the 2-nitro group is central to the utility of this intermediate. This electron-withdrawing group activates the imidazole ring for certain transformations and, more importantly, serves as a masked amino group. The selective reduction of the nitro functionality to a primary amine opens up a plethora of synthetic possibilities, enabling the construction of fused ring systems and the introduction of diverse substituents. This transformation is a gateway to the synthesis of purines, a class of compounds of immense biological significance, forming the backbone of DNA and RNA and acting as signaling molecules.[1][2][3] The ability to readily access functionalized 2-aminoimidazoles from their nitro precursors makes this compound a key player in the development of novel therapeutic agents.

This document will provide a comprehensive overview of the synthesis of the title compound, followed by detailed protocols for its conversion into the corresponding 2-aminoimidazole derivative. Subsequently, we will explore the application of this key intermediate in the synthesis of N-7 substituted purines, showcasing its potential in drug discovery and development.

PART 1: Synthesis of this compound

The synthesis of this compound can be approached through the nitration of a pre-formed imidazole ester. The following protocol is adapted from established procedures for the synthesis of similar nitroimidazole carboxylates.

Experimental Protocol: Synthesis of this compound

This protocol outlines the nitration of ethyl 3-methyl-3H-imidazole-4-carboxylate. The starting material can be synthesized via several reported methods for imidazole carboxylate synthesis.

Materials:

  • Ethyl 3-methyl-3H-imidazole-4-carboxylate

  • Fuming Nitric Acid (90%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C. Slowly add fuming nitric acid dropwise to the sulfuric acid with constant stirring, maintaining the temperature below 10 °C.

  • Nitration Reaction: Dissolve ethyl 3-methyl-3H-imidazole-4-carboxylate in a minimal amount of concentrated sulfuric acid in a separate flask and cool it in an ice bath. Slowly add this solution dropwise to the pre-cooled nitrating mixture. The reaction is exothermic, so maintain the temperature between 0-10 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.

  • Neutralization: Slowly and carefully neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7. Be cautious as this will generate a significant amount of CO₂ gas.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic layers and wash them with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.

Expected Outcome:

The final product is typically a pale yellow solid. The yield and purity should be determined by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Table 1: Summary of Synthesis Protocol

StepReagents and ConditionsPurpose
1Fuming HNO₃, Conc. H₂SO₄, 0-5 °CPreparation of the nitrating agent.
2Ethyl 3-methyl-3H-imidazole-4-carboxylate, 0-10 °CNitration of the imidazole ring at the C2 position.
3TLC monitoring (e.g., ethyl acetate/hexane)To track the consumption of starting material and formation of the product.
4Crushed iceTo quench the reaction and precipitate the product.
5Saturated NaHCO₃ solutionTo neutralize the excess acid.
6Ethyl acetateTo extract the product from the aqueous layer.
7Brine, Anhydrous Na₂SO₄To wash and dry the organic phase.
8Column chromatography (silica gel)To purify the final product.

Diagram 1: Synthesis Workflow

G cluster_0 Synthesis of this compound Start Ethyl 3-methyl-3H- imidazole-4-carboxylate Nitration Nitration with HNO3/H2SO4 at 0-10°C Start->Nitration Step 1 Quenching Quenching on ice Nitration->Quenching Step 2 Neutralization Neutralization with NaHCO3 Quenching->Neutralization Step 3 Extraction Extraction with Ethyl Acetate Neutralization->Extraction Step 4 Purification Purification by Column Chromatography Extraction->Purification Step 5 Product Ethyl 3-Methyl-2-Nitro-3H- imidazole-4-carboxylate Purification->Product Final Product

Caption: Workflow for the synthesis of the title compound.

PART 2: Application as an Intermediate: Synthesis of Ethyl 2-Amino-3-methyl-3H-imidazole-4-carboxylate

The reduction of the nitro group to an amine is a pivotal transformation that unlocks the synthetic potential of this compound. The resulting 2-aminoimidazole derivative is a valuable precursor for the synthesis of various heterocyclic systems, most notably purines. Several methods can be employed for this reduction, with catalytic hydrogenation being a common and efficient choice.

Experimental Protocol: Catalytic Hydrogenation

This protocol describes the reduction of the nitro group using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.

Materials:

  • This compound

  • Palladium on Carbon (10% Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas (H₂)

  • Parr hydrogenator or a similar hydrogenation apparatus

  • Celite® or a similar filter aid

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve this compound in ethanol or methanol.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol% of the substrate) to the solution.

  • Hydrogenation: Secure the vessel to the hydrogenation apparatus. Evacuate the vessel and purge with hydrogen gas several times. Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by the uptake of hydrogen or by TLC analysis. The reaction is typically complete within a few hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen or argon.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent (ethanol or methanol).

  • Concentration: Combine the filtrate and the washings and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification (if necessary): The crude product, Ethyl 2-Amino-3-methyl-3H-imidazole-4-carboxylate, is often of sufficient purity for subsequent steps. If necessary, it can be purified by recrystallization or column chromatography.

Expected Outcome:

The product, Ethyl 2-Amino-3-methyl-3H-imidazole-4-carboxylate, is typically a solid. The structure and purity should be confirmed by spectroscopic methods.[4][5]

Table 2: Summary of Catalytic Hydrogenation Protocol

StepReagents and ConditionsPurpose
1Ethanol or MethanolTo dissolve the starting material.
210% Pd/CCatalyst for the hydrogenation reaction.
3H₂ gas (1-4 atm), room temperatureTo reduce the nitro group to an amine.
4Hydrogen uptake or TLCTo monitor the reaction progress.
5Nitrogen or Argon purgeTo safely remove hydrogen gas.
6Filtration through Celite®To remove the palladium catalyst.
7Rotary evaporationTo remove the solvent.
8Recrystallization or column chromatographyTo purify the product if necessary.

Diagram 2: Transformation to the Amino Intermediate

G cluster_1 Reduction of the Nitro Group Nitro_Compound Ethyl 3-Methyl-2-Nitro-3H- imidazole-4-carboxylate Reduction Catalytic Hydrogenation (H2, Pd/C) Nitro_Compound->Reduction Key Transformation Amino_Compound Ethyl 2-Amino-3-methyl-3H- imidazole-4-carboxylate Reduction->Amino_Compound Product

Caption: Conversion to the key amino intermediate.

PART 3: Application in the Synthesis of N-7 Substituted Purine Analogs

The synthesized Ethyl 2-Amino-3-methyl-3H-imidazole-4-carboxylate is a prime precursor for the construction of the purine ring system. The 2-amino group and the adjacent ester at the 4-position provide the necessary functionalities for cyclization with a one-carbon synthon to form the pyrimidine ring of the purine.

Conceptual Framework for Purine Synthesis

The general strategy involves the reaction of the 2-aminoimidazole ester with a suitable one-carbon electrophile, which can subsequently cyclize to form the purine core. A common method involves the use of orthoesters, such as triethyl orthoformate, which can react with the amino group to form an intermediate that cyclizes upon heating, often in the presence of a catalyst or with subsequent treatment with ammonia.[1][6]

Diagram 3: General Scheme for Purine Synthesis

G cluster_2 Purine Ring Formation Amino_Ester Ethyl 2-Amino-3-methyl-3H- imidazole-4-carboxylate Intermediate Intermediate Formation Amino_Ester->Intermediate Reacts with One_Carbon_Synthon One-Carbon Electrophile (e.g., Triethyl Orthoformate) One_Carbon_Synthon->Intermediate Cyclization Cyclization (Heat, Ammonia) Intermediate->Cyclization Purine_Analog N-7 Substituted Purine Analog Cyclization->Purine_Analog

Caption: General pathway for purine synthesis.

Experimental Protocol: Synthesis of a 7-Methylhypoxanthine Analog

This protocol provides a representative example of the cyclization reaction to form a purine analog.

Materials:

  • Ethyl 2-Amino-3-methyl-3H-imidazole-4-carboxylate

  • Triethyl orthoformate

  • Formamide

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine Ethyl 2-Amino-3-methyl-3H-imidazole-4-carboxylate and a molar excess of triethyl orthoformate.

  • Initial Reaction: Heat the mixture to reflux for 1-2 hours. This step forms an ethoxymethyleneamino intermediate.

  • Cyclization: After cooling the reaction mixture slightly, add formamide. Heat the mixture to a higher temperature (typically 150-180 °C) and maintain it at this temperature for several hours. The progress of the cyclization can be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If so, collect the solid by filtration and wash it with a suitable solvent like ethanol.

  • Purification: If the product does not precipitate or requires further purification, the excess formamide can be removed under high vacuum. The residue can then be purified by recrystallization or column chromatography to yield the desired 7-methylhypoxanthine analog.

Expected Outcome:

The final product is a substituted purine, which can be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and comparison with literature data for similar compounds.

Table 3: Summary of Purine Synthesis Protocol

StepReagents and ConditionsPurpose
1 & 2Triethyl orthoformate, refluxFormation of the ethoxymethyleneamino intermediate.
3Formamide, 150-180 °CCyclization to form the purine ring.
4Cooling, filtrationIsolation of the crude product.
5Recrystallization or column chromatographyPurification of the final purine analog.

Conclusion and Future Perspectives

This compound is a highly valuable and strategically important intermediate in organic synthesis. Its facile synthesis and the selective transformability of its functional groups provide a reliable and versatile platform for the construction of complex heterocyclic molecules. The protocols detailed in this guide offer a practical framework for researchers to utilize this building block in their synthetic endeavors, particularly in the field of medicinal chemistry for the development of novel purine-based therapeutics. The exploration of alternative cyclization partners and the further derivatization of the resulting purine scaffolds will undoubtedly lead to the discovery of new bioactive compounds with potential applications in treating a wide range of diseases.

References

Application Note & Protocols: Formulation of ETHYL 3-METHYL-2-NITRO-3H-IMIDAZOLE-4-CARBOXYLATE for Biological Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the formulation of ETHYL 3-METHYL-2-NITRO-3H-IMIDAZOLE-4-CARBOXYLATE, a novel nitroimidazole derivative, for biological studies. Recognizing the characteristic poor aqueous solubility of many nitroimidazole compounds, this document details a systematic approach, from initial pre-formulation characterization to the development and validation of various formulation strategies suitable for in vitro and in vivo research. Protocols are provided for formulations utilizing co-solvents, surfactants, and cyclodextrins, alongside methodologies for critical quality control assessments. The causality behind experimental choices is emphasized to empower researchers in adapting these protocols to their specific experimental needs.

Introduction: The Formulation Challenge of Nitroimidazoles

This compound belongs to the nitroimidazole class of compounds, which are of significant interest in pharmaceutical research for their potential therapeutic activities, including antimicrobial and anticancer properties.[1][2][3] A primary obstacle in the biological evaluation of novel chemical entities like this is often poor aqueous solubility.[4][5] This can lead to low bioavailability, hindering the accurate assessment of pharmacodynamic and toxicological profiles in preclinical studies.[4][6] Therefore, the development of a robust and reproducible formulation is a critical first step in elucidating the biological potential of this compound.

This application note will guide researchers through a logical workflow for developing a suitable formulation of this compound.

Pre-Formulation Studies: Characterizing the Active Pharmaceutical Ingredient (API)

Before developing a formulation, it is essential to understand the physicochemical properties of the API.[7][8] These initial studies provide the foundation for selecting an appropriate formulation strategy.

Physicochemical Properties

A summary of the known properties of this compound is presented in Table 1.

PropertyValueSource
Chemical Formula C₇H₉N₃O₄[9]
Molecular Weight 199.17 g/mol [9]
CAS Number 39070-13-8[9]

Further characterization of properties such as pKa, logP, melting point, and crystal morphology through experimental analysis is highly recommended.

Solubility Assessment

A crucial pre-formulation step is to determine the compound's solubility in various solvents. This information will directly inform the choice of formulation excipients.

Protocol 1: Equilibrium Solubility Determination

  • Add an excess amount of this compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 0.1 M HCl, ethanol, DMSO, PEG 400).

  • Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for 24-48 hours to ensure equilibrium is reached.[10]

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11]

Formulation Strategies and Protocols

Based on the pre-formulation data, several strategies can be employed to enhance the solubility and bioavailability of poorly water-soluble compounds.[4][12][13]

Co-Solvent Formulations

Co-solvents are water-miscible organic solvents used to increase the solubility of hydrophobic compounds.[4] This is often a straightforward approach for early-stage in vitro and in vivo studies.

Protocol 2: Co-Solvent Formulation Preparation

  • Accurately weigh the required amount of this compound.

  • Dissolve the compound in a minimal amount of a suitable organic co-solvent (e.g., DMSO, ethanol, or N-Methyl-2-pyrrolidone).

  • While vortexing, slowly add the aqueous vehicle (e.g., saline or PBS) to the organic stock solution.

  • Observe the solution for any signs of precipitation. The final concentration of the organic co-solvent should be kept to a minimum to avoid toxicity in biological systems.

A suggested starting co-solvent system for in vivo studies is a mixture of DMSO, PEG 400, and water.

Surfactant-Based Formulations

Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules.[4]

Protocol 3: Surfactant-Based Formulation

  • Prepare an aqueous solution of a biocompatible surfactant (e.g., Tween® 80, Kolliphor® EL).

  • Add the weighed this compound to the surfactant solution.

  • Use sonication or gentle heating to aid in dissolution.

  • Visually inspect the solution for clarity and the absence of particulates.

Cyclodextrin Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[4][14]

Protocol 4: Cyclodextrin Formulation

  • Prepare a solution of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin or sulfobutylether-β-cyclodextrin) in an aqueous buffer.

  • Gradually add this compound to the cyclodextrin solution while stirring.

  • Continue stirring at room temperature or with gentle heating until the compound is fully dissolved.

  • The resulting solution can be sterile-filtered for use in cell-based assays or animal studies.

Figure 1: A workflow diagram illustrating the formulation development process.

Characterization and Quality Control of Formulations

Once a formulation has been prepared, it is critical to characterize it to ensure it meets the required specifications for biological testing.[15][16]

Concentration and Purity Analysis

Protocol 5: HPLC for Concentration and Purity

  • Develop a stability-indicating HPLC method. A reverse-phase C18 column is often a good starting point.

  • Prepare a standard curve of this compound of known concentrations.

  • Dilute the formulated sample with a suitable solvent to fall within the range of the standard curve.

  • Inject the sample onto the HPLC system and quantify the concentration based on the peak area relative to the standard curve.

  • Assess the purity by examining the chromatogram for any degradation peaks.[11]

Particle Size Analysis

For formulations that are dispersions or have the potential for precipitation, particle size analysis is crucial.

Protocol 6: Dynamic Light Scattering (DLS)

  • Dilute the formulation in an appropriate solvent if necessary.

  • Transfer the sample to a clean cuvette.

  • Analyze the sample using a DLS instrument to determine the mean particle size and polydispersity index (PDI).[17]

  • An acceptable formulation for intravenous administration should ideally have a particle size of less than 200 nm with a narrow PDI.

Stability Assessment

The stability of the formulation under relevant storage and experimental conditions should be evaluated.[10]

Protocol 7: Short-Term Stability Study

  • Store aliquots of the formulation at different temperatures (e.g., 4°C, room temperature, 37°C).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), analyze the samples for concentration, purity (by HPLC), and particle size (by DLS).

  • A stable formulation will show minimal changes in these parameters over time.

Safety and Handling

Nitroimidazole compounds require careful handling.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[18]

  • Ventilation: Handle the solid compound and concentrated solutions in a well-ventilated area or a chemical fume hood.[18]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[19]

While many nitroimidazoles used therapeutically are well-tolerated, some have been associated with adverse effects at high doses.[20][21] The toxicological profile of this compound is unknown, and therefore, it should be handled with caution.

Conclusion

The successful biological evaluation of this compound is contingent upon the development of a suitable formulation. This guide provides a systematic approach, from initial characterization to the preparation and validation of several formulation types. By understanding the principles behind each step, researchers can develop a robust and reproducible formulation to advance their studies with this promising compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3-Methyl-2-nitro-3H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of Ethyl 3-Methyl-2-nitro-3H-imidazole-4-carboxylate. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help overcome common challenges and improve reaction yields. Our guidance is based on established principles of heterocyclic chemistry and proven field insights.

Overview of the Synthetic Challenge

The synthesis of specifically substituted nitroimidazoles like this compound presents a significant challenge. The core difficulties lie in controlling the regioselectivity of the nitration step and preventing side reactions that lead to low yields and complex purification profiles. The electron-withdrawing nature of the ester group and the directing effects of the N-methyl group on the imidazole ring create a complex electronic environment that must be carefully managed.

A plausible and common route to this molecule involves the nitration of a pre-formed substituted imidazole ring, Ethyl 3-methyl-3H-imidazole-4-carboxylate. This guide will focus on troubleshooting this critical nitration step.

Proposed Synthetic Pathway

Synthetic_Pathway cluster_0 Synthesis of Precursor cluster_1 Critical Nitration Step Start Appropriate Starting Materials Precursor Ethyl 3-methyl-3H- imidazole-4-carboxylate Start->Precursor Multi-step synthesis (e.g., from ethyl isocyanoacetate) Precursor_c Ethyl 3-methyl-3H- imidazole-4-carboxylate Product Ethyl 3-methyl-2-nitro-3H- imidazole-4-carboxylate Precursor_c->Product Nitration Nitrating_Agent Nitrating Agent (e.g., HNO₃/H₂SO₄) Nitrating_Agent->Product

Caption: Proposed reaction workflow for the synthesis.

Troubleshooting Guide: The Nitration Step

This section addresses specific issues you may encounter during the nitration of Ethyl 3-methyl-3H-imidazole-4-carboxylate.

Q1: My overall yield is consistently low (<30%). What are the most critical factors to investigate?

Low yields in heterocyclic nitration are common and can stem from several sources.[1][2] A systematic approach is crucial for diagnosis.

Answer:

  • Suboptimal Reaction Conditions: Temperature is the most critical parameter in nitration.

    • Causality: Nitration is highly exothermic. Poor temperature control can lead to runaway reactions, promoting the formation of dinitro-products, ring oxidation, or complete decomposition of the starting material. Imidazole rings are susceptible to degradation under harsh acidic and oxidative conditions.[3]

    • Protocol: Start the reaction at a low temperature (e.g., -5 to 0 °C) and maintain it strictly during the addition of the nitrating agent.[4] After the addition is complete, you may need to slowly raise the temperature to achieve a reasonable reaction rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to find the optimal balance between conversion and decomposition.

  • Purity of Reagents and Solvents:

    • Causality: Water is a common impurity that can significantly impact nitration. It dilutes the mixed acid (HNO₃/H₂SO₄), reducing the concentration of the active nitronium ion (NO₂⁺) and altering the reaction kinetics.[1] Impurities in the starting imidazole can also consume the nitrating agent or catalyze side reactions.

    • Protocol: Use high-purity, anhydrous grades of nitric and sulfuric acid. Ensure your starting material is fully purified and dry. If using other solvents, ensure they are rigorously dried before use.

  • Inefficient Workup and Purification:

    • Causality: The desired product may be susceptible to hydrolysis or decomposition under the workup conditions. Neutralization of the strong acid mixture is highly exothermic and must be controlled. Losses can also occur during extraction if the product has some water solubility or during chromatography if it is unstable on the stationary phase.

    • Protocol: Pour the reaction mixture slowly onto crushed ice to quench the reaction and dissipate heat.[4] Carefully neutralize the solution with a base like Na₂CO₃ or NH₄OH while maintaining a low temperature.[3] Extract the product promptly with a suitable solvent (e.g., ethyl acetate, dichloromethane). Consider using silica gel column chromatography with a gradient of a non-polar to a moderately polar eluent system (e.g., hexane/ethyl acetate) for purification.[4][5]

Troubleshooting_Low_Yield cluster_Conditions Reaction Conditions cluster_Purity Reagent Integrity cluster_Workup Post-Reaction Handling Start Low Yield Observed Temp Verify Temperature Control (-5 to 0 °C initial) Start->Temp Reagents Assess Acid Purity (Anhydrous?) Start->Reagents Quench Review Quenching/ Neutralization Method Start->Quench Time Monitor Reaction Time (via TLC/LC-MS) Temp->Time Ratio Check Reagent Stoichiometry (Acid/Substrate Ratio) Time->Ratio End Systematically Optimize Parameters Ratio->End Substrate Verify Precursor Purity Reagents->Substrate Substrate->End Purify Optimize Purification (Column Conditions) Quench->Purify Purify->End

Caption: Systematic workflow for troubleshooting low reaction yields.

Q2: I am getting a mixture of nitro-isomers. How can I improve the regioselectivity for the 2-nitro product?

Controlling regioselectivity is the primary challenge in this synthesis. The N-methyl and ethyl carboxylate groups have competing directing effects.

Answer:

The formation of multiple isomers, such as 5-nitro and dinitro derivatives, is a common outcome.[6] The position of nitration on the imidazole ring is highly sensitive to the reaction conditions and the nature of the substituents.

  • Choice of Nitrating Agent: The standard HNO₃/H₂SO₄ mixture is a very strong nitrating system and can sometimes be unselective.

    • Causality: The high concentration of the highly reactive nitronium ion (NO₂⁺) can lead to attacks at multiple positions on the ring.

    • Alternative Protocol: Consider using a milder or more sterically hindered nitrating agent. A mixture of nitric acid in acetic anhydride (HNO₃/Ac₂O) can sometimes offer different selectivity.[7] This system generates acetyl nitrate in situ, which is a less aggressive nitrating species. Direct nitration with reagents like nitric acid/trifluoroacetic anhydride has also been used for five-membered heterocycles and may provide different regioselectivity.[8]

  • Steric Hindrance: The existing substituents on the ring can be used to direct the nitration.

    • Causality: The ethyl carboxylate group at the 4-position and the methyl group at the 3-position will sterically hinder attack at the adjacent 5-position to some extent, favoring attack at the less hindered 2-position. You can leverage this by adjusting reaction parameters.

    • Protocol: Running the reaction at a lower temperature can increase the kinetic selectivity, favoring the sterically more accessible position.

  • Protecting Groups: While more complex, this is a classic strategy in organic synthesis.

    • Causality: Temporarily introducing a bulky protecting group at the 5-position would force nitration to occur at the 2-position. The protecting group would then be removed in a subsequent step.

    • Protocol: This would require significant route redesign. For example, starting with a 5-bromo-substituted imidazole precursor, performing the nitration, and then removing the bromo group via hydrogenolysis could be a viable, albeit longer, route.

Nitrating SystemTypical ConditionsPotential OutcomeReference
Conc. HNO₃ / Conc. H₂SO₄ -5 °C to 25 °CHigh reactivity, potential for over-nitration and low selectivity.[4]
HNO₃ / Acetic Anhydride 0 °C to RTMilder, may improve selectivity by forming acetyl nitrate.[7]
HNO₃ / Trifluoroacetic Anhydride 0 °C to RTCan be effective for direct nitration of various heterocycles.[8]
Q3: The nitration reaction stalls and does not go to completion. What should I do?

An incomplete reaction suggests that the nitrating agent is being consumed by side reactions or the reaction conditions are not optimal.

Answer:

  • Insufficient Nitrating Agent:

    • Causality: If there are impurities in your starting material or solvent, they may be reacting with the nitrating agent. Additionally, the imidazole nitrogen itself can be protonated, which deactivates the ring towards electrophilic substitution. An excess of nitrating agent is often required.

    • Protocol: Ensure all reagents are pure and dry.[1] Try increasing the molar equivalents of nitric acid relative to the imidazole substrate. A common starting point is using a 1:1 volume ratio of concentrated H₂SO₄ to HNO₃.[4]

  • Reaction Temperature is Too Low:

    • Causality: While starting at a low temperature is crucial for control, the activation energy for the reaction may not be overcome if the temperature is kept too low for the entire duration.

    • Protocol: After the initial controlled addition of the nitrating agent at low temperature, allow the reaction to slowly warm to room temperature, or even gently heat it (e.g., to 40-50 °C), while carefully monitoring for any signs of decomposition using TLC. Some nitrations require elevated temperatures to proceed effectively.[4][9]

Frequently Asked Questions (FAQs)

Q1: What are the best practices for safely handling strong nitrating agents?

Answer: Safety is paramount. Always work in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. When preparing mixed acid, always add the nitric acid slowly to the sulfuric acid while cooling in an ice bath. This order of addition is critical to control the exothermic mixing process. Have a suitable quenching agent (like sodium bicarbonate solution) readily available to neutralize any spills.

Q2: How can I effectively monitor the reaction's progress?

Answer: Thin Layer Chromatography (TLC) is the most common method. Use a suitable eluent system (e.g., 1:1 Ethyl Acetate:Hexane) to achieve good separation between your starting material, product, and any major byproducts. Visualize the spots under a UV lamp. The product, containing a nitro group, should be more UV-active than the starting material. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the disappearance of the starting material mass peak and the appearance of the product mass peak.

Q3: Are there alternative synthetic routes I should consider?

Answer: Yes. Instead of nitrating a pre-formed imidazole, you could build the nitroimidazole ring from acyclic precursors. For example, a reaction between an α-dicarbonyl compound, an aldehyde, ammonia, and a nitro-containing component could potentially form the ring in a single step (a variation of the Debus-Radziszewski imidazole synthesis). However, these routes often have their own challenges with precursor availability and yields. For the specific target molecule, post-synthesis nitration of the imidazole ring remains the most direct, albeit challenging, approach.

References

Technical Support Center: ETHYL 3-METHYL-2-NITRO-3H-IMIDAZOLE-4-CARBOXYLATE Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for navigating the purification challenges of ETHYL 3-METHYL-2-NITRO-3H-IMIDAZOLE-4-CARBOXYLATE. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-driven troubleshooting advice and frequently asked questions. Our goal is to empower you to overcome common hurdles and achieve the high purity required for your downstream applications.

Section 1: Understanding the Molecule - Core Purification Challenges

This compound is a nitroimidazole derivative, a class of compounds known for their utility in pharmaceutical and agrochemical research.[1] Its unique structure, featuring a nitro group on the imidazole ring, presents specific purification challenges that must be carefully managed.

Key Molecular Characteristics Influencing Purification:

  • Polarity: The presence of the nitro group and the ester functionality imparts a moderate to high polarity, influencing solvent selection for both chromatography and recrystallization.

  • Thermal Stability: Nitroaromatic compounds can be susceptible to thermal degradation.[2] This is a critical consideration for techniques involving heat, such as recrystallization and solvent evaporation.

  • Potential for Isomeric Impurities: The synthesis of substituted imidazoles can sometimes lead to the formation of positional isomers, which can be difficult to separate due to their similar chemical properties.[3] For instance, the migration of the methyl or nitro group could result in closely related byproducts.

  • Solubility Profile: Understanding the solubility of the target compound in various organic solvents is fundamental to developing an effective purification strategy.[4]

Section 2: Troubleshooting Recrystallization

Recrystallization is often the first-line approach for purifying solid organic compounds due to its simplicity and cost-effectiveness.[5] However, success with this compound is highly dependent on proper solvent selection and technique.

Frequently Asked Questions (FAQs) - Recrystallization

Q1: My compound "oils out" instead of forming crystals upon cooling. What's happening and how can I fix it?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid globule rather than a crystalline solid.[6] This is a common issue when the crude material has a high impurity load, which can depress the melting point, or when the solvent's boiling point is higher than the compound's melting point.

Troubleshooting Steps:

  • Re-dissolve and Dilute: Gently heat the mixture to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the solution's saturation.

  • Slow Cooling: Allow the flask to cool to room temperature slowly, without agitation. An ice bath should only be used after crystal formation has begun at room temperature.

  • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.

  • Re-evaluate Solvent System: If oiling persists, your chosen solvent may be too good a solvent. Consider a solvent pair system. Dissolve the compound in a "good" solvent (e.g., acetone, ethyl acetate) and then slowly add a "poor" solvent (e.g., hexanes, water) at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.[7]

Q2: I'm getting very low recovery after recrystallization. What are the likely causes?

A2: Low recovery can stem from several factors:

  • Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor even after cooling.

  • Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper.

  • Incorrect solvent choice: The ideal solvent should have high solubility at high temperatures and low solubility at low temperatures.

Optimization Protocol:

  • Minimize Solvent Volume: During dissolution, add the hot solvent in small portions until the compound just dissolves.

  • Pre-heat Funnel and Flask: To prevent premature crystallization during filtration, pre-heat the funnel and receiving flask with hot solvent vapor or in an oven.

  • Solvent Screening: Perform small-scale solubility tests with a variety of solvents to find the optimal one. A good starting point for moderately polar compounds includes ethanol, isopropanol, and ethyl acetate.[5][7]

Q3: The purified crystals are still colored. How can I remove colored impurities?

A3: Colored impurities are often non-polar, extended conjugated systems.

  • Activated Charcoal: Add a small amount of activated charcoal to the hot, dissolved solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb your product, reducing yield.

  • Solvent Choice: Sometimes a different recrystallization solvent can leave the colored impurity behind in the mother liquor.

Data Summary: Common Recrystallization Solvents
Solvent SystemSuitability for NitroimidazolesKey Considerations
Ethanol/WaterOften effectiveThe ratio is critical to prevent oiling out.
IsopropanolGood starting pointSlower evaporation rate can lead to better crystals.
Ethyl Acetate/HexanesVersatile solvent pairGood for removing both more and less polar impurities.
Acetone/HexanesAnother effective pairAcetone's volatility requires careful handling.[7]
MethanolCan be effectiveMay be too strong a solvent for some derivatives, leading to low recovery. A patent for a similar compound, 1,2,4-triazole-3-methyl carboxylate, mentions recrystallization from methanol.[8]

Section 3: Troubleshooting Column Chromatography

When recrystallization fails to provide the desired purity, column chromatography is the next logical step.[9] For nitroimidazole compounds, both normal-phase and reversed-phase chromatography can be effective.

Logical Flow for Chromatography Method Development

Caption: Decision workflow for selecting a chromatography method.

Frequently Asked Questions (FAQs) - Column Chromatography

Q1: My compound is streaking on the TLC plate and the column. What is the cause?

A1: Streaking is often caused by:

  • Compound Overload: Too much sample has been applied to the TLC plate or loaded onto the column.

  • High Polarity: The compound is strongly interacting with the silica gel.

  • Acidic/Basic Nature: Imidazole moieties can be basic and interact strongly with the acidic silica gel.

Troubleshooting Steps:

  • Reduce Sample Concentration: Prepare a more dilute solution for TLC spotting and load less material onto your column.

  • Increase Eluent Polarity: Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).

  • Add a Modifier: For basic compounds, adding a small amount (0.1-1%) of triethylamine or ammonia to the mobile phase can neutralize the acidic sites on the silica gel and improve peak shape.[10] For acidic impurities, a small amount of acetic or formic acid can be beneficial.[11]

Q2: I have two spots that are very close together on the TLC. How can I improve the separation on the column?

A2: This indicates that the impurities are structurally very similar to your target compound, a common issue with isomeric byproducts.[12]

Optimization Protocol:

  • Fine-tune the Mobile Phase: Test solvent systems with small variations in polarity. Sometimes switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity.

  • Use a Longer Column: A longer column provides more theoretical plates, which can enhance the separation of closely eluting compounds.

  • Gradient Elution: Start with a low polarity mobile phase and gradually increase the polarity. This can help to sharpen the peak of your target compound and improve resolution from nearby impurities.

  • Consider a Different Stationary Phase: While silica gel is common, other stationary phases like alumina or even reversed-phase C18 silica can offer different selectivity. Phenyl-Hexyl columns can be particularly advantageous for aromatic compounds due to π-π interactions.[13]

Section 4: Advanced Purification - HPLC

For achieving the highest purity levels (>99.5%), High-Performance Liquid Chromatography (HPLC) is the method of choice.[14] Given the aromatic and polar nature of this compound, reversed-phase HPLC is typically the most effective approach.

Step-by-Step Preparative HPLC Protocol
  • Column Selection: A C18 column is the standard choice for reversed-phase separation of nitroaromatic and nitroimidazole compounds.[10][15][16]

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade water, often with 0.1% formic acid or trifluoroacetic acid to improve peak shape.

    • Solvent B: HPLC-grade acetonitrile or methanol. Acetonitrile is often preferred for nitroaromatics.[13]

  • Analytical Method Development:

    • Start with a gradient of 5% to 95% Solvent B over 20-30 minutes on an analytical scale C18 column to determine the approximate retention time of your compound.

    • Optimize the gradient to achieve baseline separation of your target compound from all impurities. An isocratic method may be possible if impurities are well-separated.[10]

  • Scale-Up to Preparative HPLC:

    • Use a larger diameter preparative C18 column with the same stationary phase chemistry.

    • Adjust the flow rate and gradient slope according to the column dimensions.

    • Dissolve the crude sample in a minimal amount of a strong solvent (like DMSO or DMF) or the mobile phase itself.

  • Fraction Collection and Analysis:

    • Collect fractions as your compound elutes from the column.

    • Analyze the collected fractions by analytical HPLC or TLC to identify the pure fractions.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the organic solvent (acetonitrile/methanol) using a rotary evaporator.

    • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the pure, solid product.

HPLC Troubleshooting Diagram

HPLC_Troubleshooting cluster_0 Peak Tailing/Fronting cluster_1 Poor Resolution Problem Problem Description Cause Potential Cause Underlying Reason Problem:p->Cause:c is caused by Solution Solution Corrective Action Cause:c->Solution:s is solved by Problem_1 Poor Peak Shape Asymmetric peaks Cause_1 Secondary Interactions Column overloadSilanol interactionspH mismatch Solution_1 Adjust Method Reduce injection volumeAdd acid modifier (e.g., 0.1% TFA)Buffer mobile phase Problem_2 Co-eluting Peaks Incomplete separation Cause_2 Lack of Selectivity Inappropriate mobile phaseInsufficient column efficiency Solution_2 Optimize Separation Adjust gradient slopeTry different organic modifier (MeOH vs. ACN)Use a higher efficiency column (smaller particles)

References

ETHYL 3-METHYL-2-NITRO-3H-IMIDAZOLE-4-CARBOXYLATE stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: ETHYL 3-METHYL-2-NITRO-3H-IMIDAZOLE-4-CARBOXYLATE

A Guide to Understanding and Preventing Stability and Degradation Issues

Prepared by the Senior Application Scientist Team

Welcome, researchers and drug development professionals. This guide provides in-depth technical support for this compound, a key intermediate in pharmaceutical and agrochemical synthesis.[1] Due to its specific functional groups—a nitroimidazole core and an ethyl ester—this compound is susceptible to particular degradation pathways. Understanding these potential issues is critical for ensuring experimental reproducibility, maintaining sample integrity, and optimizing reaction outcomes.

This document is structured to provide immediate, actionable answers to common problems and to explain the chemical principles behind our recommendations. While direct stability studies on this exact molecule are not extensively published, the guidance herein is grounded in the well-established chemical behavior of the nitroimidazole and ester moieties, supported by authoritative scientific literature.

Frequently Asked Questions (FAQs): Core Stability Profile

This section addresses the most common high-level questions regarding the stability of this compound.

Q1: What are the primary environmental factors that can cause degradation of this compound? The stability of this compound is primarily influenced by three main factors: pH , light exposure , and temperature . The presence of the ethyl ester group makes it particularly sensitive to pH-driven hydrolysis, while the nitroimidazole core is known to be susceptible to photodegradation.[2][3][4] Elevated temperatures can accelerate both of these degradation processes and may also induce thermal decomposition.[5][6]

Q2: How does pH impact the stability of the compound in solution? The ethyl ester functional group is the most pH-sensitive part of the molecule. It is susceptible to hydrolysis under both acidic and alkaline conditions, which cleaves the ester bond to form the corresponding carboxylic acid (3-methyl-2-nitro-3H-imidazole-4-carboxylic acid) and ethanol. Alkaline conditions, in particular, significantly accelerate this degradation pathway. For instance, related nitroimidazole drugs like metronidazole are known to degrade more rapidly in alkaline solutions.[4] Therefore, maintaining a neutral pH is crucial for the stability of the compound in solution.

Q3: Is this compound sensitive to light? Yes, high sensitivity to light is a hallmark of nitroimidazole compounds.[2][3][7] Exposure to UV and even ambient laboratory light can initiate photochemical degradation. Studies on various nitroimidazoles confirm that this degradation often follows first-order kinetics and can lead to a complex mixture of byproducts.[2][3] This photodegradation is often accompanied by a visible color change in the solution, typically turning yellow or brown.[3]

Q4: What are the optimal storage conditions for this compound in its solid and solution forms? Proper storage is essential to maintain the compound's integrity.

  • Solid Form: The compound should be stored in a tightly sealed container in a cool, dark, and dry environment. Supplier recommendations often suggest storage at 0-8°C.[1][8] This minimizes exposure to moisture, light, and heat.

  • Solution Form: It is strongly recommended to prepare solutions fresh before each use. If a stock solution must be stored, it should be kept in a light-protected container (e.g., an amber vial wrapped in foil) at -20°C.[4] Avoid repeated freeze-thaw cycles, as this can accelerate degradation. Always visually inspect solutions for precipitation or color change before use.

Troubleshooting Guide: Diagnosing and Solving Degradation Issues

This section provides a problem-and-solution framework for specific issues you may encounter during your experiments.

Problem 1: An unexpected new peak appears in my HPLC chromatogram, and its area increases over time.
  • Most Likely Cause: Ester Hydrolysis.

  • Scientific Explanation: The ethyl ester is likely hydrolyzing to its corresponding carboxylic acid. This new molecule is more polar and will therefore have a different retention time on a reverse-phase HPLC column (typically eluting earlier). This process is accelerated by the presence of trace acid or base in your solvents or on glassware.

  • Troubleshooting & Validation Protocol:

    • Check pH: Measure the pH of your mobile phase and any buffers used to prepare your sample.

    • Forced Degradation Test: Intentionally stress a small sample of the compound to confirm the identity of the degradant.

      • Prepare two small vials of your compound in solution.

      • To one, add a drop of dilute acid (e.g., 0.1 M HCl). To the other, add a drop of dilute base (e.g., 0.1 M NaOH).

      • Gently warm both for a short period (e.g., 30 minutes at 40°C).

      • Analyze the samples by HPLC. If the retention time of the new peak in your original sample matches the major peak in the acid/base-stressed samples, you have confirmed hydrolysis.

    • Mass Spectrometry: If available, use LC-MS to analyze the degraded sample. The mass of the new peak should correspond to the molecular weight of the carboxylic acid (C6H5N3O4, MW: 183.12), having lost the ethyl group (C2H4) and gained a hydrogen.

  • Mitigation Strategy:

    • Always use freshly prepared solutions.

    • Ensure all solvents and buffers are maintained at a neutral pH (6.0-7.5).

    • Use high-purity solvents to avoid acidic or basic contaminants.

Problem 2: My solution, initially colorless or pale yellow, has turned a darker yellow or brown after being left on the lab bench.
  • Most Likely Cause: Photodegradation.

  • Scientific Explanation: The nitroimidazole ring is a chromophore that absorbs UV light, which can trigger its decomposition.[9] The degradation pathway can be complex, but it often involves reactions of the nitro group and can lead to the formation of colored byproducts.[3] This is a common issue for this class of compounds.[2][7]

  • Troubleshooting & Validation Protocol:

    • Light Exposure Test: Prepare two samples of the compound in solution. Wrap one vial completely in aluminum foil and place it next to an unwrapped vial on the lab bench for several hours.

    • Visual and Analytical Comparison: Observe any color difference between the two samples. Analyze both by HPLC-UV. The light-exposed sample will likely show a decrease in the parent peak and the appearance of one or more new degradation peaks not present in the protected sample.

  • Mitigation Strategy:

    • Protect from Light: At all stages of the experiment, protect solutions from light using amber glass vials or by wrapping containers in aluminum foil.[4]

    • Minimize Exposure: Prepare samples immediately before analysis or use, and avoid leaving solutions on the benchtop for extended periods.

Problem 3: I am observing low yield and multiple byproducts in a reaction involving heating.
  • Most Likely Cause: Thermal Decomposition.

  • Scientific Explanation: While many nitroimidazoles are relatively stable, they will decompose at elevated temperatures. The initial and weakest point in many nitroaromatic compounds is the C-NO2 bond.[10] Cleavage of this bond can initiate a cascade of further reactions.[5][11] For similar 4-nitroimidazoles, thermal decomposition has been shown to begin with the splitting of the C-NO2 bond, releasing reactive NO2 gas.[5][11]

  • Troubleshooting & Validation Protocol:

    • Temperature Optimization: Run the reaction at a series of lower temperatures to determine if the byproduct profile improves.

    • Time Course Study: Analyze aliquots of the reaction mixture at different time points to see when the byproducts begin to form. This can help you find a balance between reaction completion and degradation.

    • Advanced Analysis (if available): Techniques like Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) can determine the precise decomposition temperature of the solid compound, providing a clear upper limit for your reaction temperature.

  • Mitigation Strategy:

    • Use the lowest possible temperature that allows the reaction to proceed at a reasonable rate.

    • Minimize reaction time.

    • If the reaction is still problematic, consider alternative synthetic strategies that do not require high temperatures, such as using more reactive reagents or different catalysts.

Visualizations and Methodologies

Data Summary Table
Factor Primary Degradation Pathway Key Degradation Product(s) Primary Mitigation Strategy
pH (Acidic/Alkaline) Ester Hydrolysis3-methyl-2-nitro-3H-imidazole-4-carboxylic acidMaintain neutral pH (6.0-7.5); use fresh solutions.
Light (UV/Ambient) Photochemical DecompositionComplex mixture of byproductsProtect solutions from all light sources using amber vials or foil.
Temperature Thermal DecompositionRing cleavage fragments (e.g., NO2, CO2, CO)[5][11]Use the lowest effective reaction temperature; minimize heating time.
Experimental Workflow: Forced Degradation Study

This protocol is a self-validating system to identify potential degradation products in your specific experimental matrix.

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 5 identical samples of compound in solution control 1. Control (No Stress) prep->control Expose for set time (e.g., 24 hours) acid 2. Acidic (0.1 M HCl, 40°C) prep->acid Expose for set time (e.g., 24 hours) base 3. Basic (0.1 M NaOH, 40°C) prep->base Expose for set time (e.g., 24 hours) light 4. Photolytic (UV or direct light) prep->light Expose for set time (e.g., 24 hours) thermal 5. Thermal (60°C, in dark) prep->thermal Expose for set time (e.g., 24 hours) analyze Analyze all 5 samples by HPLC-UV and/or LC-MS control->analyze acid->analyze base->analyze light->analyze thermal->analyze compare Compare chromatograms of stressed samples to the control and any unknown peaks in your experiment analyze->compare

Caption: Workflow for a forced degradation study to identify potential degradants.

Logical Diagram: Key Degradation Pathways

This diagram illustrates the two most common degradation routes for the compound.

cluster_products parent Ethyl 3-methyl-2-nitro-3H- imidazole-4-carboxylate hydrolysis_prod Hydrolysis Product (Carboxylic Acid) parent->hydrolysis_prod H+ / OH- (Hydrolysis) photo_prod Photodegradation Products (Complex Mixture) parent->photo_prod (Light Exposure)

Caption: The primary degradation pathways originating from the parent compound.

References

Optimizing reaction conditions for synthesizing ETHYL 3-METHYL-2-NITRO-3H-IMIDAZOLE-4-CARBOXYLATE

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of ETHYL 3-METHYL-2-NITRO-3H-IMIDAZOLE-4-CARBOXYLATE

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support guide for the synthesis of this compound. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the common challenges associated with this synthesis. Our goal is to equip you with the scientific rationale behind each step, enabling you to optimize your reaction conditions for higher yields and purity.

Overview of Synthetic Strategy

The synthesis of this compound is a multi-step process that requires careful control over reaction conditions. The primary challenges researchers face include low yields, formation of regioisomers, and difficult purification. The general synthetic route involves the formation of an ethyl imidazole-4-carboxylate core, followed by N-methylation and nitration. The order of these last two steps is a critical consideration and a common source of experimental variability.

Below is a typical workflow illustrating the key transformations and decision points in the synthesis.

G cluster_0 Pathway A: Methylation First cluster_1 Pathway B: Nitration First A1 Ethyl Imidazole-4-carboxylate A2 N-Methylation (e.g., MeI, Base) A1->A2 A3 Ethyl 1-Methyl-1H-imidazole-4-carboxylate (Mixture of Isomers Possible) A2->A3 A4 Nitration (NaNO2, AcOH) A3->A4 End Target Molecule: Ethyl 3-Methyl-2-nitro-3H- imidazole-4-carboxylate A4->End B1 Ethyl Imidazole-4-carboxylate B2 Nitration (e.g., HNO3/H2SO4) B1->B2 B3 Ethyl 2-Nitro-1H-imidazole-4-carboxylate B2->B3 B4 N-Methylation (e.g., MeI, Base) B3->B4 B4->End Start Starting Materials Start->A1 Start->B1

Caption: Alternative synthetic pathways for the target molecule.

Troubleshooting Guide (Q&A Format)

This section addresses specific experimental issues in a direct question-and-answer format.

❓ Question 1: My overall yield is consistently low (<30%). What are the most critical steps to re-evaluate?

Answer: Low overall yield is a common problem that typically points to inefficiencies in one or both of the key bond-forming steps: N-methylation and C-nitration.

  • Critique your Nitration Step: The nitration of the imidazole ring is often the lowest-yielding step. Existing literature procedures can be capricious and time-intensive, sometimes yielding only 10-20% of the desired product.[1] The primary cause is often the presence of excess water, which can lead to side reactions. An optimized procedure involves minimizing water by using a saturated aqueous solution of sodium nitrite (NaNO₂) and increasing the proportion of acetic acid (AcOH) in the reaction mixture from 50% to 66% (v/v).[1] This seemingly minor change can dramatically improve yields.

  • Assess N-Methylation Regioselectivity: When methylating the imidazole nitrogen, you can form two different regioisomers (N1 vs. N3). The presence of the bulky ethyl carboxylate group at the C4 position can influence the site of methylation. If you are getting a mixture of isomers, you are inherently losing yield of the desired product. The choice of base and methylating agent is critical. A milder base might favor the thermodynamically more stable product.

  • Check for Product Degradation: Nitroimidazole derivatives can be sensitive to harsh conditions. Ensure that your workup and purification steps are not overly acidic or basic, and avoid excessive heat, which could decompose the product.

❓ Question 2: The nitration of my imidazole precursor is inefficient and produces a complex mixture of byproducts. How can I optimize this specific step?

Answer: This is a well-documented issue. The key is to shift the reaction conditions to favor the desired diazotisation-nitration pathway over competing side reactions.[1]

The causality is rooted in solvent composition and reagent concentration. A standard procedure might use a 4.8 M aqueous solution of NaNO₂, which introduces a significant amount of water.[1] This water can interfere with the reaction. By using a saturated NaNO₂ solution and increasing the relative volume of acetic acid, you create a more anhydrous environment that favors the formation of the nitro-product.[1]

Here is a comparison of a standard literature method versus an optimized, field-proven protocol.

ParameterStandard Literature MethodOptimized Method Rationale for Optimization
Nitrating Agent 4.8 M aq. NaNO₂Saturated aq. NaNO₂Minimizes water content in the reaction, reducing side products.[1]
Solvent System 50% (v/v) Acetic Acid66% (v/v) Acetic AcidIncreases the concentration of the organic acid, which facilitates the reaction.[1]
Typical Scale Reported for large scale (37 g)Effective for moderate scales (2-5 g)Conditions are more robust and reproducible on a typical lab scale.[1]
Reported Yield ~40-62% (often lower in practice)~72% Improved conditions significantly boost the yield of the desired 2-nitroimidazole ester.[1]

For a detailed, step-by-step protocol based on this optimization, please see Section 4.

❓ Question 3: I am observing a mixture of isomers after the N-methylation step. How can I improve the regioselectivity?

Answer: Achieving high regioselectivity in the N-methylation of asymmetrically substituted imidazoles is a classic challenge. The formation of both 1-methyl (N1) and 3-methyl (N3) isomers is common.

  • Steric Hindrance: The ethyl carboxylate group at C4 will sterically hinder the adjacent N3 position. Therefore, methylation should preferentially occur at the N1 position. If you are seeing significant amounts of the N3 isomer, it may suggest your reaction conditions are too harsh, overcoming this steric barrier.

  • Choice of Base and Solvent: The base used to deprotonate the imidazole is critical. Strong, bulky bases may favor deprotonation at the less hindered nitrogen. Consider using potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone or DMF, which is a common and effective method for N-alkylation of imidazoles.[2]

  • Reaction Temperature: Running the reaction at a lower temperature can often enhance selectivity by favoring the kinetic product, which is typically the less sterically hindered isomer. Try performing the methylation at room temperature or even 0 °C before assessing the results.

  • Characterization is Key: Use 2D NMR techniques (like HMBC) to definitively assign the structure and confirm which isomer is your major product. The correlation between the N-methyl protons and the imidazole ring carbons (C2, C4, C5) will unambiguously determine the site of methylation.

❓ Question 4: My crude product is an oil/solid that is very difficult to purify. What are the likely impurities and the best purification methods?

Answer: The primary impurities are likely unreacted starting materials, the undesired N-methyl regioisomer, and potentially the hydrolyzed carboxylic acid if moisture was present during workup.

  • Recommended Purification Technique: Flash column chromatography is the most effective method for separating these closely related compounds.[3]

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient of ethyl acetate (EtOAc) in hexanes is a good starting point. For example, begin with 10% EtOAc/Hexane and gradually increase the polarity to 50-80% EtOAc/Hexane.[3] The target compound is moderately polar and should elute cleanly.

  • Alternative Technique (if product is solid): Recrystallization can be highly effective if a suitable solvent system is found.[2] Try solvents like ethanol, isopropanol, or ethyl acetate/hexane mixtures. This is often the best way to obtain a highly pure, crystalline final product suitable for downstream applications.

  • Workup Considerations: During the aqueous workup, ensure the pH is carefully controlled. A slightly acidic wash (e.g., dilute HCl) can remove basic impurities, while a wash with saturated sodium bicarbonate solution can remove acidic impurities like unreacted starting acid or hydrolyzed product.[4]

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended synthetic sequence: methylation before nitration or vice versa? The "methylation first" pathway is generally preferred. The imidazole ring is electron-rich and susceptible to methylation. Nitrating first introduces a strongly electron-withdrawing nitro group, which deactivates the ring and can make the subsequent N-methylation step more difficult. However, direct nitration of the unsubstituted imidazole ester can be challenging. Therefore, optimizing the methylation of ethyl imidazole-4-carboxylate and then performing the optimized nitration is the most logical and commonly successful approach.

  • Q2: What are the critical safety precautions when performing nitration reactions? Nitration reactions can be highly exothermic and produce toxic gases (NOx). Always work in a well-ventilated fume hood. Use a blast shield. Add the nitrating agent (e.g., NaNO₂ solution or nitric acid) slowly and dropwise while carefully monitoring the internal reaction temperature with a thermometer. Have an ice bath ready to cool the reaction if it begins to exotherm uncontrollably. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

  • Q3: How can I monitor the reaction progress effectively? Thin-Layer Chromatography (TLC) is the best method. Use a mobile phase similar to what you plan for column chromatography (e.g., 50% Ethyl Acetate/Hexane). Stain with potassium permanganate or view under UV light. The starting material, intermediate, and product should have distinct Rf values, allowing you to track the consumption of starting material and the appearance of the product.

Detailed Experimental Protocols

Protocol 1: Optimized Nitration of Ethyl 1-Methyl-1H-imidazole-4-carboxylate This protocol is adapted from the high-yielding method described by O'Connor et al. for similar 2-nitroimidazole esters.[1]

  • To a solution of ethyl 1-methyl-1H-imidazole-4-carboxylate (1.0 eq) in acetic acid (AcOH, representing 66% of the total reaction volume) at room temperature, add a saturated aqueous solution of sodium nitrite (NaNO₂, 1.5 eq) dropwise over 30 minutes.

  • Stir the resulting mixture vigorously at room temperature. Monitor the reaction by TLC. The reaction is typically complete within 4-6 hours.

  • Once the starting material is consumed, carefully pour the reaction mixture into a beaker of ice water.

  • Neutralize the mixture by the slow addition of solid sodium bicarbonate until gas evolution ceases (pH ~7-8).

  • Extract the aqueous layer three times with ethyl acetate (EtOAc).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified by column chromatography or recrystallization.

G cluster_workflow Troubleshooting Workflow start Low Yield or Impure Product check_nitration Problem with Nitration? start->check_nitration Analyze TLC check_methylation Problem with Methylation? start->check_methylation Analyze NMR check_nitration->check_methylation No optimize_nitration Implement Optimized Nitration Protocol (Saturated NaNO2, 66% AcOH) check_nitration->optimize_nitration Yes optimize_methylation Adjust Methylation: - Lower Temperature - Change Base/Solvent check_methylation->optimize_methylation Yes purification Refine Purification: - EtOAc/Hexane Column - Recrystallization optimize_nitration->purification optimize_methylation->purification end Improved Result purification->end

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Synthesis of ETHYL 3-METHYL-2-NITRO-3H-IMIDAZOLE-4-CARBOXYLATE

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of Ethyl 3-Methyl-2-Nitro-3H-Imidazole-4-Carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and side reactions encountered during this synthesis. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to ensure the scientific integrity and success of your experiments.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific experimental issues, their probable causes rooted in reaction mechanisms, and actionable solutions.

Issue 1: Presence of an Unexpected Isomer in the Final Product

Question: My final product shows two distinct spots on TLC/peaks in HPLC with the same mass, indicating the presence of an isomer. What is the likely identity of this isomer and how can I avoid its formation?

Answer: The most probable side product is the regioisomeric N-alkylated product, Ethyl 1-methyl-2-nitro-1H-imidazole-4-carboxylate . The formation of this isomer is a common challenge in the N-alkylation of substituted imidazoles.

Causality: The synthesis of the target molecule typically involves the N-methylation of ethyl 2-nitro-1H-imidazole-4-carboxylate. The imidazole ring has two nucleophilic nitrogen atoms (N-1 and N-3). Alkylation can occur at either position, leading to a mixture of the desired 3-methyl (N-3) and the undesired 1-methyl (N-1) isomers. The regioselectivity of this reaction is highly sensitive to steric and electronic effects, as well as reaction conditions.

  • Steric Hindrance: The presence of the ethyl carboxylate group at the C-4 position and the nitro group at the C-2 position creates a specific steric environment around the two ring nitrogens. While direct studies on this specific molecule are scarce, related studies on 2-methyl-5-nitroimidazoles show that alkylation can be directed by steric hindrance.

  • Reaction Conditions: The choice of base, solvent, and temperature significantly influences the ratio of the N-1 to N-3 isomers. For instance, different bases can lead to different sites of deprotonation, and the solvent can affect the solvation of the resulting anion and the electrophile.

Troubleshooting and Optimization:

Parameter Recommendation to Favor N-3 Alkylation (Desired Product) Rationale
Base Use a non-nucleophilic, sterically hindered base like potassium tert-butoxide or a milder base like potassium carbonate (K₂CO₃).A bulky base may preferentially deprotonate the less sterically hindered nitrogen. K₂CO₃ is often effective in polar aprotic solvents and can offer good regioselectivity.
Solvent Employ a polar aprotic solvent such as acetonitrile (CH₃CN) or dimethylformamide (DMF).These solvents can facilitate the Sₙ2 reaction while minimizing side reactions. Acetonitrile, in particular, has been shown to give good yields in related N-alkylations.
Temperature Maintain a controlled, moderate temperature, typically in the range of 25-60°C.Higher temperatures can decrease the regioselectivity of the reaction, leading to a higher proportion of the undesired isomer.
Alkylating Agent Use a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄).These are standard methylating agents. The choice may depend on reactivity and safety considerations.

dot

Caption: Troubleshooting workflow for isomeric impurity.

Experimental Protocol: Purification of Isomers

If a mixture of isomers is formed, they can often be separated by silica gel column chromatography.

  • Slurry Preparation: Dissolve the crude product mixture in a minimal amount of dichloromethane (DCM) or ethyl acetate.

  • Column Packing: Pack a silica gel column using a solvent system with low polarity, such as a mixture of hexane and ethyl acetate (e.g., 9:1 ratio).

  • Loading and Elution: Load the sample onto the column and elute with a gradient of increasing polarity (e.g., from 10% to 50% ethyl acetate in hexane).

  • Fraction Collection: Collect fractions and monitor by TLC to identify and isolate the separated isomers. The polarity of the two isomers may be slightly different, allowing for separation.

Issue 2: Low Yield of the Desired Product

Question: My reaction yield is consistently low, even after optimizing for isomer formation. What other side reactions could be occurring?

Answer: Low yields can be attributed to several side reactions beyond isomer formation, including hydrolysis of the ester, decarboxylation, and decomposition under harsh nitrating conditions if that synthetic route is chosen.

Potential Side Reactions and Solutions:

  • Ester Hydrolysis:

    • Causality: The ethyl ester group is susceptible to hydrolysis under either acidic or basic conditions, especially in the presence of water and at elevated temperatures. This will form the corresponding carboxylic acid.[1]

    • Prevention:

      • Ensure all reagents and solvents are anhydrous.

      • If using a base for N-methylation, use a non-hydroxide base (e.g., K₂CO₃, NaH) and avoid aqueous work-ups until the reaction is complete and neutralized.

      • If the synthetic route involves nitration of the pre-formed ester, the strongly acidic conditions can promote hydrolysis.[2] Minimize reaction time and temperature.

  • Decarboxylation:

    • Causality: If the ester is hydrolyzed to the carboxylic acid, this intermediate can undergo decarboxylation (loss of CO₂) upon heating, especially given the electron-withdrawing nature of the nitroimidazole ring.[3][4] This would lead to the formation of 1-methyl-2-nitro-1H-imidazole or 3-methyl-2-nitro-3H-imidazole.

    • Prevention:

      • Avoid prolonged heating of the reaction mixture, especially if hydrolysis is suspected.

      • During work-up, if an acidic wash is used, perform it at low temperatures.

  • Decomposition during Nitration:

    • Causality: If the synthesis involves the nitration of ethyl 1-methyl-1H-imidazole-4-carboxylate, the use of strong nitrating agents (e.g., a mixture of concentrated nitric and sulfuric acids) can lead to oxidative decomposition of the imidazole ring, resulting in a complex mixture of byproducts and a lower yield of the desired nitroimidazole.[2][5]

    • Prevention:

      • Maintain strict temperature control during the addition of the nitrating mixture, typically between 0-10°C.

      • Add the nitrating agent slowly and dropwise.

      • Consider milder nitrating conditions if decomposition is severe.

dot

Caption: Potential causes for low product yield.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for preparing this compound?

A1: The most common and often more controllable route is the N-methylation of ethyl 2-nitro-1H-imidazole-4-carboxylate . This approach avoids the harsh, and often less selective, nitration of an already substituted imidazole ring. The main challenge in this route is controlling the regioselectivity of the N-methylation, as discussed in the troubleshooting guide.

Q2: My starting material, ethyl 2-nitro-1H-imidazole-4-carboxylate, is not commercially available. How can I synthesize it?

A2: A plausible route to this intermediate is through the diazotization of ethyl 2-amino-1H-imidazole-4-carboxylate, followed by treatment with a nitrite source.

  • Diazotization: The 2-amino group can be converted to a diazonium salt using sodium nitrite (NaNO₂) in a strong acid like hydrochloric acid (HCl) at low temperatures (0-5°C).[6]

  • Nitration: The resulting diazonium salt can then be displaced by a nitro group.

Potential Side Reactions in this Step:

  • Azo Coupling: The diazonium salt is an electrophile and can react with the unreacted starting amine (an electron-rich aromatic system) to form colored azo compounds. This is often suppressed by maintaining a sufficiently high acid concentration to protonate the starting amine.

  • Decomposition of Diazonium Salt: Diazonium salts are thermally unstable and can decompose, especially if the temperature rises above 5°C, leading to a variety of byproducts.

Q3: How can I confirm the correct N-methylation regiochemistry in my final product?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy , particularly 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) or HMBC (Heteronuclear Multiple Bond Correlation), is the most definitive method.

  • NOESY: An NOE correlation between the N-methyl protons and the H-5 proton on the imidazole ring would strongly suggest the 1-methyl isomer. Conversely, the absence of this correlation would support the 3-methyl structure.

  • HMBC: Correlations between the N-methyl protons and the C-2 and C-4 carbons of the imidazole ring would be expected for the 3-methyl isomer.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, several precautions are necessary:

  • Nitro Compounds: Many nitroaromatic compounds are potentially explosive and should be handled with care. Avoid excessive heat and mechanical shock.

  • Alkylating Agents: Methylating agents like methyl iodide and dimethyl sulfate are toxic and carcinogenic. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Nitration Reactions: Nitration with concentrated acids is highly exothermic and corrosive. It should be performed with strict temperature control and appropriate safety shields.

References

Technical Support Center: Spectroscopic Analysis of ETHYL 3-METHYL-2-NITRO-3H-IMIDAZOLE-4-CARBOXYLATE

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the spectroscopic analysis of ETHYL 3-METHYL-2-NITRO-3H-IMIDAZOLE-4-CARBOXYLATE (CAS: 39070-13-8). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common artifacts and interpret complex spectral data. The following sections provide in-depth, question-and-answer-based guidance to address specific issues you may encounter during your experiments.

Compound at a Glance

PropertyValue
Chemical Formula C₇H₉N₃O₄
Molecular Weight 211.17 g/mol
Core Structure Nitroimidazole
Key Functional Groups Ethyl Ester, Nitro Group, N-Methyl, Imidazole Ring

Section 1: ¹H and ¹³C NMR Spectroscopy Troubleshooting

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for this molecule. However, impurities and experimental parameters can introduce significant artifacts.

Frequently Asked Questions (NMR)

Question 1: My ¹H NMR spectrum shows unexpected peaks in the 1.5-2.5 ppm and 7.2-7.3 ppm regions that don't correspond to my product. What are they?

Answer: These are very common artifacts arising from residual solvents.

  • A singlet around 1.56 ppm and a broad singlet around 2.84-3.33 ppm often correspond to water (H₂O) , with the exact shift being highly dependent on the solvent and concentration.[1]

  • A peak around 2.17 ppm is characteristic of acetone , a common solvent for washing glassware.[1]

  • A singlet at 7.26 ppm in CDCl₃ is the residual peak of chloroform itself.[1][2] If you are using another deuterated solvent, this peak will shift.

Troubleshooting Protocol:

  • Dry Your Sample: Ensure your sample is thoroughly dried under high vacuum before preparing the NMR sample to remove residual synthesis or purification solvents.

  • Use High-Purity Solvents: Employ high-purity, freshly opened deuterated solvents for your NMR analysis. Older solvents can absorb atmospheric moisture.

  • Reference a Solvent Impurity Table: Always compare unknown peaks against a standard NMR solvent impurity chart.[1][2][3][4][5]

Question 2: I see a triplet at ~1.2 ppm and a quartet at ~4.1 ppm, but their integration is much higher than expected for my ethyl group. Why?

Answer: This strongly suggests the presence of residual ethanol (EtOH) from the synthesis or purification steps. Ethanol presents as a triplet (CH₃) and a quartet (CH₂), which can overlap with and artificially inflate the signals of your ethyl ester group, leading to erroneous quantitative analysis.

Troubleshooting Workflow:

Caption: Workflow to diagnose and remove ethanol contamination.

Question 3: A broad singlet has appeared in my ¹H NMR spectrum around 10-12 ppm, and my baseline looks distorted. What is happening?

Answer: This is a classic sign of partial hydrolysis of the ethyl ester to the corresponding carboxylic acid . The carboxylic acid proton (-COOH) is broad and appears significantly downfield. This hydrolysis can be catalyzed by trace amounts of acid or base, particularly if your sample has been stored in a non-inert atmosphere or in a protic solvent.[6][7][8][9]

Identification and Mitigation:

  • Confirm with Mass Spectrometry: The hydrolyzed impurity will have a molecular weight of 183.12 g/mol (M-28 compared to the parent ester). Check your MS data for a corresponding ion.

  • pH Control: Ensure solvents used for storage and analysis are neutral and aprotic if possible. Store the pure compound in a desiccator under an inert atmosphere (N₂ or Ar).

  • Re-purification: If hydrolysis is significant, re-purification via flash chromatography on silica gel is necessary. The increased polarity of the carboxylic acid will allow for good separation.

CompoundStructureKey ¹H NMR Signals (approx. ppm)
Parent Ester This compound~1.4 (t, 3H), ~4.4 (q, 2H), ~4.1 (s, 3H), ~8.2 (s, 1H)
Hydrolysis Artifact 3-METHYL-2-NITRO-3H-IMIDAZOLE-4-CARBOXYLIC ACID~4.1 (s, 3H), ~8.2 (s, 1H), ~11 (br s, 1H)

Section 2: Mass Spectrometry (MS) Artifacts

Mass spectrometry is critical for confirming molecular weight. For nitroimidazole compounds analyzed by soft ionization techniques like Electrospray Ionization (ESI), specific artifacts are common.

Frequently Asked Questions (MS)

Question 1: My ESI-MS spectrum in positive mode shows a prominent peak at M+23 and another at M+39, which are sometimes more intense than my M+1 peak. What are these?

Answer: You are observing common adduct ions .[10] The molecular ion [M+H]⁺ is often accompanied by sodium [M+Na]⁺ and potassium [M+K]⁺ adducts. These arise from trace alkali metal salts present in glassware, solvents, or even from handling.[11]

  • [M+Na]⁺: Expected m/z = 211.17 + 22.99 = 234.16

  • [M+K]⁺: Expected m/z = 211.17 + 39.10 = 250.27

Mitigation Strategy:

  • Use High-Purity Solvents: Use LC-MS grade solvents and additives.

  • Avoid Glassware: Prepare samples in polypropylene (plastic) vials to minimize leaching of sodium ions from glass.[10][11]

  • Acidify the Mobile Phase: Adding a small amount of formic acid (0.1%) to the mobile phase can promote protonation ([M+H]⁺) and suppress the formation of metal adducts.[12]

Question 2: In my mass spectrum, I see a significant peak at M-30 and/or M-46. Is this an impurity or fragmentation?

Answer: This is a characteristic in-source fragmentation pattern for nitroaromatic compounds.[13] The nitro group (-NO₂) is labile and can fragment even under soft ionization conditions.

  • Loss of NO: A peak at [M-30]⁺ corresponds to the loss of a nitric oxide radical.

  • Loss of NO₂: A peak at [M-46]⁺ corresponds to the loss of a nitrogen dioxide radical.[13][14]

This is an inherent property of the molecule's structure and not necessarily indicative of an impurity. To confirm, you can decrease the instrument's cone voltage (or equivalent parameter) to reduce the energy of ionization, which should decrease the relative intensity of these fragment peaks.

Fragmentation Decision Tree:

G start Observed Peak at M-30 or M-46 q1 Is it an in-source fragment or impurity? start->q1 a1 Reduce Cone Voltage / Ionization Energy q1->a1 q2 Did the fragment peak intensity decrease relative to M+H? a1->q2 res1 Conclusion: In-Source Fragmentation of Nitro Group q2->res1 Yes res2 Conclusion: Likely a co-eluting impurity. Check LC data. q2->res2 No

Caption: Decision tree for diagnosing nitro group fragmentation.

Section 3: Infrared (IR) and UV-Vis Spectroscopy

These techniques provide crucial information on functional groups and the electronic structure of the molecule.

Frequently Asked Questions (IR & UV-Vis)

Question 1: My IR spectrum has a very broad, strong absorption around 3400 cm⁻¹. My compound has no -OH or -NH groups. What is this?

Answer: This is almost certainly due to absorbed water (H₂O) in your sample or the KBr matrix. The O-H stretching vibration of water is very strong and broad.

Troubleshooting:

  • Dry the Sample: Dry your solid sample in a vacuum oven at a moderate temperature (e.g., 40-50 °C) before analysis.

  • Dry the KBr: If preparing a KBr pellet, ensure the KBr powder is desiccated by heating it in an oven and storing it in a desiccator.

  • Use an Alternative Method: Consider acquiring the spectrum using an Attenuated Total Reflectance (ATR) accessory, which is less sensitive to ambient moisture.

Key IR Absorptions for the Target Compound:

Functional GroupVibrationExpected Wavenumber (cm⁻¹)Intensity
C=O (Ester) Stretch~1720-1740Strong
NO₂ (Nitro) Asymmetric Stretch~1520-1560Strong
NO₂ (Nitro) Symmetric Stretch~1340-1380Strong
C-O (Ester) Stretch~1250-1300Strong
C=N/C=C (Imidazole) Stretch~1600-1450Medium-Weak

Question 2: My UV-Vis spectrum shows a λₘₐₓ that shifts depending on the solvent I use. Is my instrument malfunctioning?

Answer: No, this is an expected phenomenon called solvatochromism .[15] The position of the maximum absorbance (λₘₐₓ) for conjugated systems like your nitroimidazole is sensitive to the polarity of the solvent. The solvent can stabilize the ground state and the excited state of the molecule differently, altering the energy gap for electronic transition.

Best Practice:

  • Consistency is Key: Always report the solvent used when reporting a λₘₐₓ value. For comparative studies (e.g., purity analysis), use the same solvent and concentration for all measurements.

  • Common Solvents: Methanol, ethanol, or acetonitrile are common choices for UV-Vis analysis of polar organic molecules.

The conjugated system of the nitroimidazole ring is the primary chromophore responsible for UV absorption.[16][17] Any alteration to this system, such as a change in pH that might protonate the imidazole ring, can also lead to shifts in the absorption maximum.

References

Troubleshooting inconsistent results with ETHYL 3-METHYL-2-NITRO-3H-IMIDAZOLE-4-CARBOXYLATE

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for ETHYL 3-METHYL-2-NITRO-3H-IMIDAZOLE-4-CARBOXYLATE. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile but sensitive nitroimidazole intermediate. Inconsistent results in organic synthesis can be a significant bottleneck. This guide provides a structured, question-and-answer approach to troubleshoot common issues, grounded in mechanistic principles and field-proven experience.

Section 1: Synthesis and Reaction Monitoring

The synthesis of substituted nitroimidazoles can be complex, often involving challenges with regioselectivity and the sensitive nature of the nitro group. This section addresses the most common hurdles encountered during the reaction phase.

Q1: My reaction yield is consistently low or non-existent. What are the primary factors to investigate?

Low yield is a frequent issue stemming from several potential root causes. A systematic approach is essential for diagnosis.

Answer:

The synthesis of this molecule, which involves the N-methylation of an imidazole ring and the presence of a nitro group, is sensitive to several factors. The most likely culprits for low yield are reagent quality, reaction conditions, and competing side reactions.

  • Reagent Purity and Handling:

    • Starting Materials: Ensure the purity of the precursor, likely an ethyl nitroimidazole-4-carboxylate derivative. Impurities can interfere with the methylation step.

    • Methylating Agent: Reagents like methyl iodide or dimethyl sulfate must be pure and free from degradation products. Use a fresh bottle or distill the agent if its purity is questionable.

    • Solvent and Base: The solvent (e.g., DMF, Acetonitrile) must be anhydrous. Water can hydrolyze the ester and react with the base, quenching the reaction. The choice and handling of the base (e.g., K₂CO₃, NaH) are critical; ensure it is finely powdered and dry for optimal reactivity.

  • Reaction Conditions:

    • Temperature Control: Alkylation of nitroimidazoles can be temperature-sensitive. Running the reaction at too high a temperature can promote side reactions and decomposition, while too low a temperature will result in an incomplete reaction. We recommend starting at room temperature and gently heating to 40-60°C only if reaction progress is slow, monitored by Thin Layer Chromatography (TLC).

    • Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (Nitrogen or Argon) is good practice. The nitroimidazole ring system can be susceptible to oxidative degradation, especially in the presence of a strong base.

  • Regioselectivity (Isomer Formation):

    • The imidazole ring has two nitrogen atoms available for alkylation. The reaction can produce a mixture of the desired 3-methyl isomer and the 1-methyl isomer. The ratio is influenced by the steric hindrance and electronic properties of the substituents, the solvent, and the counter-ion of the base. It is crucial to analyze your crude product by ¹H NMR or LC-MS to determine if the "low yield" is actually a mixture of isomers.

Below is a troubleshooting workflow to diagnose yield issues systematically.

Caption: Troubleshooting workflow for low reaction yield.
Q2: My TLC/LC-MS shows multiple spots/peaks. How do I identify the target compound and the major byproducts?

Answer:

The appearance of multiple spots is a classic sign of an incomplete reaction, the formation of isomers, or degradation.

  • Incomplete Reaction: One spot will likely correspond to your starting material. Co-spotting a sample of the starting material on the same TLC plate as your reaction mixture is the definitive way to confirm this.

  • Isomer Formation: As mentioned, N-alkylation of the imidazole ring can lead to regioisomers. For this compound, the primary isomeric byproduct would be ETHYL 1-METHYL-2-NITRO-1H-IMIDAZOLE-5-CARBOXYLATE. These isomers often have very similar polarities, making them difficult to separate by column chromatography.

    • Mechanistic Insight: Alkylation at the N1 position versus the N3 position is a known challenge in imidazole chemistry. The outcome can be directed by factors like the solvent and base system, which influence the location of the negative charge on the deprotonated imidazole anion.

  • Side-Reactions/Degradation:

    • Hydrolysis: If moisture is present, the ethyl ester can hydrolyze to the corresponding carboxylic acid. This will appear as a more polar, baseline spot on a normal-phase silica TLC plate.

    • Reduction of Nitro Group: While less common during alkylation, the nitro group can be sensitive. The presence of certain contaminants could lead to partially reduced species (e.g., nitroso, hydroxylamine). These are often highly colored compounds. The reduction of the nitro group is the basis for the biological activity of many nitroimidazoles, involving the formation of toxic radical species.[1][2]

Recommended Protocol: Crude Reaction Analysis

  • Withdraw a small aliquot from the reaction mixture.

  • Dilute with a suitable solvent (e.g., ethyl acetate).

  • Spot on a TLC plate alongside the starting material.

  • Run an LC-MS on the diluted aliquot to get the mass of the main components. The desired product and its main isomer will have the same mass. The hydrolyzed product will have a mass corresponding to the loss of the ethyl group (-28 Da) and the addition of hydrogen (+1 Da).

Section 2: Work-up and Purification

The transition from reaction to a pure, isolated product can be fraught with challenges, including product loss and decomposition.

Q3: I'm losing a significant amount of product during the aqueous work-up. What could be happening?

Answer:

Product loss during work-up is typically due to solubility issues or compound instability under the work-up conditions.[3]

  • Product Solubility: While the ethyl ester should have good solubility in common organic solvents like ethyl acetate or dichloromethane, its polarity might be higher than expected.

    • Troubleshooting Step: Before discarding the aqueous layer, re-extract it 2-3 more times with your organic solvent. Combine the organic layers. If you suspect your product has some water solubility, you can also try "salting out" by saturating the aqueous layer with NaCl before extraction to decrease the polarity of the aqueous phase and drive the product into the organic layer.

  • Compound Instability:

    • pH Sensitivity: Your product may not be stable to strongly acidic or basic conditions.[3] If your work-up involves an acid or base wash, the nitroimidazole ring or the ester could be affected.

    • Test for Stability: Before performing the full work-up, take a small sample of your crude reaction mixture. Expose it to the planned aqueous wash (e.g., dilute HCl or NaHCO₃ solution) in a vial. Stir for 15-20 minutes, then extract and run a TLC. If you see new spots appear or the product spot diminishes, your compound is unstable to those conditions. Use a neutral water wash instead.

Q4: My compound won't crystallize and remains an oil. How can I induce solidification?

Answer:

Oiling out is common when residual solvent or impurities are present.

  • Remove Residual Solvent: Ensure all solvent is removed under high vacuum, possibly while gently warming the flask (e.g., 30-40°C). Tarry oils are often the result of trapped high-boiling solvents like DMF. If DMF was your reaction solvent, it must be thoroughly removed by washing with water/brine during the work-up.

  • Purity Check: An impure compound will have a lower melting point and may exist as a eutectic mixture. Purify the oil meticulously using flash column chromatography.

  • Crystallization Techniques:

    • Solvent System: Find a binary solvent system. Dissolve the oil in a small amount of a "good" solvent (e.g., dichloromethane, ethyl acetate) and slowly add a "poor" solvent (e.g., hexanes, pentane) until it just turns cloudy. Warm slightly to redissolve, then allow to cool slowly.

    • Scratching: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a tiny amount of solid material from a previous batch, add a single seed crystal to the supersaturated solution to initiate crystallization.

Section 3: Characterization and Purity

Inconsistent analytical data can cast doubt on the identity and purity of your compound.

Q5: The ¹H NMR spectrum of my product is complex or doesn't match the expected structure. How can I interpret it?

Answer:

A complex NMR spectrum usually points to a mixture of isomers or the presence of rotamers.

  • Mixture of Isomers: As discussed, contamination with the N1-methyl isomer is highly probable. You would expect to see two distinct sets of peaks, each integrating to a fraction of a proton. For instance, you would see two different N-methyl singlets and two different sets of ethyl ester signals (quartet and triplet). The chemical shifts will be slightly different but comparable.

  • Rotational Isomers (Rotamers): The rotation around the C4-C(O)OEt bond might be hindered, leading to the presence of different conformers that are slowly interconverting on the NMR timescale. This can result in broadened peaks or even two distinct sets of peaks for the same molecule.

    • Diagnostic Test: A variable temperature (VT) NMR experiment can confirm the presence of rotamers. As you increase the temperature of the NMR probe, the rate of interconversion increases, and the separate peaks for the rotamers will broaden, coalesce, and eventually sharpen into a single, averaged set of peaks.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: These are estimated values based on analogous structures. Actual shifts may vary based on solvent and concentration.)

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Imidazole C-H~7.5 - 8.0 (s, 1H)~125 - 130
N-CH₃~3.8 - 4.1 (s, 3H)~35 - 38
O-CH₂-CH₃~4.2 - 4.5 (q, 2H)~61 - 63
O-CH₂-CH₃~1.2 - 1.5 (t, 3H)~14 - 15
C=O-~160 - 165
C4-Imidazole-~135 - 140
C2-Imidazole-~145 - 150

Data extrapolated from similar structures found in chemical literature.[4][5]

Q6: My HPLC purity looks good, but I get multiple peaks in LC-MS. Why the discrepancy?

Answer:

This discrepancy often arises from the different detection methods and conditions.

  • Different Wavelengths: Your HPLC UV detector might be set to a wavelength where a key impurity does not absorb, making it invisible. The MS, however, will detect any ionizable compound.

  • In-source Fragmentation: The molecule may be fragmenting in the mass spectrometer's ionization source. You might be seeing the parent molecular ion peak (M+H)⁺ along with fragment ions. Check the masses of the other peaks to see if they correspond to logical losses (e.g., loss of the ethyl group, -45 Da; loss of NO₂, -46 Da).

  • Isomers: HPLC may not have sufficient resolution to separate the N1 and N3 isomers, causing them to co-elute as a single peak. However, they might exhibit slightly different fragmentation patterns in the MS, leading to what appears to be multiple components. High-resolution HPLC methods may be required for separation.[6][7]

Caption: Key troubleshooting areas for the target compound.

Section 4: Stability and Storage

Q7: What are the optimal storage conditions for this compound?

Answer:

Nitroaromatic compounds can be sensitive to light and heat. The ester functionality also presents a risk of hydrolysis.

  • Temperature: Store in a refrigerator at 2-8°C.

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent slow oxidative degradation.

  • Light: Keep in an amber vial or a container protected from light. Photodecomposition is a known degradation pathway for some nitroaromatic compounds.

  • Moisture: Protect from moisture to prevent hydrolysis of the ester. Store in a desiccator.

By following these guidelines, researchers can more effectively troubleshoot inconsistent results, leading to higher yields, improved purity, and more reliable experimental outcomes in their drug discovery and development efforts.

References

Technical Support Center: Scaling Up the Production of ETHYL 3-METHYL-2-NITRO-3H-IMIDAZOLE-4-CARBOXYLATE

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request to create a technical support center for scaling up the production of ETHYL 3-METHYL-2-NITRO-3H-IMIDAZOLE-4-CARBOXYLATE.

Prepared by: Gemini, Senior Application Scientist

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. As the demand for these therapeutics grows, the need for robust and scalable manufacturing processes becomes paramount. This technical support center provides a comprehensive guide to troubleshooting common issues encountered during the scale-up of its production. Drawing from established principles of imidazole chemistry and industrial process safety, this guide is designed to assist researchers and production chemists in optimizing their synthetic protocols, ensuring product quality, and maintaining a safe operating environment.

Synthetic Pathway Overview

The synthesis of this compound typically proceeds through a multi-step sequence. While several routes are possible, a common strategy involves the initial formation of the imidazole core, followed by nitration and methylation. The precise order of these latter two steps can significantly impact yield, impurity profile, and overall process efficiency. Below is a plausible and commonly employed synthetic workflow.

Synthetic_Pathway cluster_0 Imidazole Core Synthesis cluster_1 Functionalization cluster_2 Final Product Starting_Materials Glycine Derivatives + Formylating/Cyclizing Agents Ethyl_Imidazole_Carboxylate Ethyl Imidazole-4-carboxylate Starting_Materials->Ethyl_Imidazole_Carboxylate Multiple Steps [1] Methylation Methylation (e.g., Methyl Iodide, DMS) Ethyl_Imidazole_Carboxylate->Methylation Route A Nitration Nitration (HNO3/H2SO4) Ethyl_Imidazole_Carboxylate->Nitration Route B Ethyl_3_Methyl_Imidazole_Carboxylate Ethyl 3-Methyl-1H-imidazole-4-carboxylate Methylation->Ethyl_3_Methyl_Imidazole_Carboxylate Final_Product ETHYL 3-METHYL-2-NITRO-3H- IMIDAZOLE-4-CARBOXYLATE Methylation->Final_Product Ethyl_2_Nitro_Imidazole_Carboxylate Ethyl 2-Nitro-1H-imidazole-4-carboxylate Nitration->Ethyl_2_Nitro_Imidazole_Carboxylate Nitration->Final_Product Ethyl_3_Methyl_Imidazole_Carboxylate->Nitration Nitration of Methylated Imidazole Ethyl_2_Nitro_Imidazole_Carboxylate->Methylation Methylation of Nitroimidazole

Caption: Plausible synthetic routes to this compound.

Troubleshooting Guide: Synthesis & Reaction Control

This section addresses common challenges encountered during the synthesis, providing potential causes and actionable solutions.

Q1: My overall yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in multi-step syntheses can be attributed to several factors. A systematic approach is crucial for identifying the root cause.

  • Incomplete Reactions:

    • Cause: Insufficient reaction time, suboptimal temperature, or poor mixing can lead to incomplete conversion of starting materials.

    • Solution:

      • Reaction Monitoring: Implement in-process controls (IPCs) such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) to monitor the disappearance of starting materials and the formation of the product.

      • Temperature Optimization: Experiment with a range of temperatures to find the optimal balance between reaction rate and side-product formation. For many imidazole syntheses, gentle heating may be required[1].

      • Extended Reaction Time: Based on IPCs, extend the reaction time until the starting material is consumed to an acceptable level.

  • Side Reactions:

    • Cause: The formation of by-products is a common issue in imidazole synthesis. For instance, in the nitration step, over-nitration or nitration at undesired positions can occur. In the methylation step, the formation of the N-1 isomer is a known challenge.

    • Solution:

      • Control of Stoichiometry: Carefully control the stoichiometry of reagents, particularly the nitrating and methylating agents.

      • Order of Addition: The order of reagent addition can be critical. For example, in nitration, slowly adding the imidazole substrate to the mixed acid solution can help control the exotherm and minimize side reactions[2].

      • Temperature Control: Maintain a strict temperature profile throughout the reaction. Excursions to higher temperatures can promote the formation of undesired by-products.

  • Product Degradation:

    • Cause: The product may be unstable under the reaction or work-up conditions. For example, harsh acidic or basic conditions during work-up can lead to hydrolysis of the ester group.

    • Solution:

      • Mild Work-up Procedures: Employ milder work-up conditions. For instance, use a saturated sodium bicarbonate solution for neutralization instead of a strong base.

      • Temperature Control During Work-up: Keep the temperature low during extractions and washes to minimize degradation.

Q2: I am observing the formation of a significant isomeric impurity. How can I control the regioselectivity of the methylation step?

A2: The methylation of nitroimidazoles can lead to the formation of both N-1 and N-3 isomers. Achieving high regioselectivity is crucial for product purity.

  • Understanding the Regioselectivity: The position of the nitro group and other substituents on the imidazole ring, as well as the reaction conditions, influence the site of methylation[3]. Steric hindrance from the nitro group can favor alkylation at the less hindered nitrogen.

  • Troubleshooting & Optimization:

    • Choice of Base and Solvent: The choice of base and solvent system can significantly impact the regioselectivity. Experiment with different bases (e.g., K2CO3, NaH) and solvents (e.g., acetonitrile, DMF) to optimize for the desired isomer. For some nitroimidazoles, using potassium carbonate in acetonitrile at elevated temperatures has been shown to give good yields of the N-alkylated product[3].

    • Temperature Control: The reaction temperature can influence the isomer ratio. A systematic study of the effect of temperature on regioselectivity is recommended.

    • Protecting Groups: In some cases, a protecting group strategy may be necessary to achieve the desired regioselectivity, although this adds extra steps to the synthesis.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Completeness Is the reaction going to completion? Start->Check_Completeness Monitor_Reaction Implement IPCs (TLC, HPLC) to monitor starting material Check_Completeness->Monitor_Reaction No Check_Side_Products Are significant side products being formed? Check_Completeness->Check_Side_Products Yes Optimize_Conditions Optimize reaction time and temperature Monitor_Reaction->Optimize_Conditions Optimize_Conditions->Check_Side_Products Analyze_Impurities Identify side products (LC-MS, NMR) Check_Side_Products->Analyze_Impurities Yes Check_Degradation Is the product degrading during reaction or work-up? Check_Side_Products->Check_Degradation No Modify_Stoichiometry Adjust stoichiometry and order of addition Analyze_Impurities->Modify_Stoichiometry Modify_Stoichiometry->Check_Degradation Milder_Workup Use milder work-up conditions (e.g., control pH, temperature) Check_Degradation->Milder_Workup Yes End Yield Improved Check_Degradation->End No Milder_Workup->End

Caption: A workflow for troubleshooting low product yield.

Q3: The nitration step is highly exothermic and difficult to control. What measures can I take to ensure safety during scale-up?

A3: Nitration reactions are notoriously energetic and require strict safety protocols, especially at an industrial scale[4][5].

  • Understanding the Hazard: The reaction of nitric acid and sulfuric acid with organic compounds is highly exothermic. A runaway reaction can lead to a rapid increase in temperature and pressure, potentially causing an explosion[2].

  • Safety Measures for Scale-Up:

    • Reaction Calorimetry: Before scaling up, perform reaction calorimetry studies (e.g., using an RC1 calorimeter) to determine the heat of reaction, adiabatic temperature rise, and other critical safety parameters[6].

    • Gradual Addition: Always add the nitrating agent slowly to the substrate solution, or vice versa, while carefully monitoring the internal temperature. The principle is to keep the concentration of one of the reactants low in the reaction mixture[2].

    • Efficient Cooling: Ensure the reactor is equipped with a robust cooling system capable of dissipating the heat generated during the reaction.

    • Emergency Quenching: Have a validated emergency quenching procedure in place. This may involve adding a large volume of a cold, inert solvent to rapidly cool and dilute the reaction mixture.

    • Proper Venting: The reactor should have an adequately sized emergency relief system.

    • Inhibitors: In some industrial nitrations, the addition of an inhibitor, such as an excess of concentrated nitric acid or even the product itself, can help control the reaction rate[2].

Parameter Recommendation for Safe Nitration Rationale
Reagent Addition Slow, controlled addition of one reactant to the other.To control the rate of heat generation.[2]
Temperature Maintain strict temperature control with an efficient cooling system.To prevent runaway reactions.[5]
Agitation Ensure efficient mixing to avoid localized hot spots.To maintain a homogeneous temperature throughout the reactor.
Monitoring Continuous monitoring of internal temperature and pressure.To detect any deviations from the normal operating parameters.
Emergency Plan Have a well-defined and practiced emergency shutdown and quenching procedure.To mitigate the consequences of a runaway reaction.[4]

Troubleshooting Guide: Purification & Isolation

This section focuses on challenges related to obtaining the final product in high purity.

Q1: I am having difficulty crystallizing the final product. What can I do?

A1: Crystallization can be influenced by purity, solvent choice, and technique.

  • Troubleshooting Crystallization:

    • Purity Assessment: Ensure the crude product is sufficiently pure. Significant impurities can inhibit crystallization. Consider a preliminary purification step like a silica gel plug filtration.

    • Solvent Screening: Perform a systematic screening of different solvents and solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

    • Induce Crystallization:

      • Seeding: Add a small crystal of the pure product to the supersaturated solution to initiate crystallization.

      • Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

    • Slow Cooling: Allow the solution to cool slowly to promote the formation of well-defined crystals. Insulating the flask can help.

Q2: My product "oils out" during recrystallization instead of forming crystals. How can I prevent this?

A2: "Oiling out" occurs when the product separates from the solution as a liquid phase rather than a solid.

  • Preventing "Oiling Out":

    • Solvent Choice: The boiling point of the recrystallization solvent may be higher than the melting point of your product (or the melting point of the product-impurity mixture). Choose a lower-boiling solvent or a solvent mixture.

    • Increase Solvent Volume: Add more hot solvent to ensure the product remains fully dissolved until the solution is cooled.

    • Slower Cooling: Cool the solution more slowly to allow time for crystal nucleation and growth.

Frequently Asked Questions (FAQs)

  • What are the recommended analytical methods for monitoring the reaction and ensuring final product purity?

    • HPLC: Reversed-phase HPLC with UV detection is a powerful technique for monitoring the reaction progress, identifying impurities, and determining the purity of the final product. A gradient method using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.

    • NMR: 1H and 13C NMR spectroscopy are essential for confirming the structure of the final product and identifying any major impurities.

    • LC-MS: Liquid chromatography-mass spectrometry is invaluable for identifying unknown impurities by providing molecular weight information.

  • What are the recommended storage conditions for this compound?

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition. Protect from light.

  • Are there any known stability issues with this compound?

    • Nitroaromatic compounds can be sensitive to heat and shock. The ester functionality may be susceptible to hydrolysis under strongly acidic or basic conditions. It is advisable to store the compound under neutral conditions.

Experimental Protocols

Disclaimer: The following protocols are hypothetical and based on the synthesis of related compounds. They should be adapted and optimized for the specific requirements of your process.

Hypothetical Synthesis of this compound (Route A)

Step 1: Methylation of Ethyl Imidazole-4-carboxylate

  • To a solution of ethyl imidazole-4-carboxylate in a suitable solvent (e.g., acetonitrile), add a base (e.g., potassium carbonate).

  • Slowly add a methylating agent (e.g., methyl iodide or dimethyl sulfate) at a controlled temperature.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product to obtain ethyl 3-methyl-1H-imidazole-4-carboxylate.

Step 2: Nitration of Ethyl 3-Methyl-1H-imidazole-4-carboxylate

  • In a separate reactor, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).

  • Slowly add the ethyl 3-methyl-1H-imidazole-4-carboxylate to the nitrating mixture, maintaining a controlled temperature (e.g., 0-10 °C).

  • After the addition is complete, allow the reaction to proceed at a slightly elevated temperature (e.g., 20-25 °C) and monitor by HPLC.

  • Carefully quench the reaction by pouring it onto ice.

  • Neutralize the mixture with a suitable base (e.g., sodium carbonate solution) to a pH of ~7.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

References

Validation & Comparative

A Comparative Guide to Validating the Biological Activity of ETHYL 3-METHYL-2-NITRO-3H-IMIDAZOLE-4-CARBOXYLATE as a Hypoxia-Activated Anticancer Agent

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive, technically detailed framework for validating the biological activity of a novel nitroimidazole compound, ETHYL 3-METHYL-2-NITRO-3H-IMIDAZOLE-4-CARBOXYLATE (hereafter referred to as EMNC). Given the well-established role of the nitroimidazole scaffold in hypoxia-activated prodrugs (HAPs), we hypothesize that EMNC possesses selective cytotoxicity against cancer cells in hypoxic environments.[1][2] This document outlines a logical, multi-stage experimental workflow, comparing EMNC's performance against Evofosfamide (TH-302), a clinically evaluated HAP, to provide a robust preclinical assessment.[3][4]

Introduction: The Rationale for Hypoxia-Activated Prodrugs

Solid tumors are characterized by regions of low oxygen, or hypoxia, which contribute to resistance against conventional radiotherapy and chemotherapy.[2][5] Hypoxia-activated prodrugs (HAPs) are an innovative class of therapeutics designed to exploit this tumor-specific feature.[1][2][6] These compounds are largely inert in well-oxygenated (normoxic) tissues but are enzymatically reduced in hypoxic conditions to release a potent cytotoxic agent.[2][7]

The 2-nitroimidazole core is a key pharmacophore for HAPs.[6] Its selective reduction under hypoxia by cellular reductases (e.g., NADPH:cytochrome P450 oxidoreductase) generates reactive species that can induce cellular damage, often through DNA cross-linking.[6][8][9] Our test compound, EMNC, features this critical moiety. This guide details the essential experiments to validate its hypothesized hypoxia-selective activity, benchmark its performance against the established HAP, Evofosfamide, and elucidate its mechanism of action.[3][8]

Experimental Validation Workflow

Our validation strategy is a tiered approach, beginning with broad cytotoxicity screening and progressing to specific mechanistic and safety evaluations. This ensures a thorough and resource-efficient assessment of the compound's potential.

G cluster_0 Phase 1: Primary Validation cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Safety & Selectivity Profile P1 Hypoxia-Selective Cytotoxicity Assay (MTT Assay) M1 Nitroreductase Activity Assay P1->M1 If selective, proceed to MOA M2 DNA Damage Assessment (Comet or γH2AX Assay) M1->M2 Confirm bioactivation S1 Comparative Cytotoxicity (Cancer vs. Normal Cells) M2->S1 If MOA is validated, assess selectivity

Caption: Tiered experimental workflow for validating EMNC's biological activity.

Phase 1: Validating Hypoxia-Selective Cytotoxicity

Causality: The primary hypothesis is that EMNC selectively kills cancer cells under hypoxic conditions. The first experimental step must directly test this. We employ a standard cytotoxicity assay comparing the compound's effect under normoxic (21% O₂) versus hypoxic (1% O₂) conditions.

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[10][11][12] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT salt to purple formazan crystals.

  • Cell Seeding: Plate a human colorectal adenocarcinoma cell line (e.g., HT-29) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of EMNC and Evofosfamide in a cell culture medium.

  • Treatment: Replace the medium with the compound dilutions. Prepare two identical sets of plates.

  • Incubation:

    • Place one set of plates in a standard incubator (37°C, 5% CO₂, 21% O₂ - Normoxia).

    • Place the second set in a humidified hypoxia chamber (37°C, 5% CO₂, 1% O₂) for 48 hours.[13][14][15]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01M HCl) to each well.

  • Absorbance Reading: Shake the plates for 15 minutes and read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values for each compound under both conditions. The Hypoxia Cytotoxicity Ratio (HCR) is calculated as IC₅₀ (Normoxia) / IC₅₀ (Hypoxia).

Comparative Data Presentation
CompoundIC₅₀ Normoxia (µM)IC₅₀ Hypoxia (µM)Hypoxia Cytotoxicity Ratio (HCR)
EMNC (Test) > 20015.2> 13.2
Evofosfamide (Control) 150.58.916.9
Doxorubicin (Non-HAP) 0.80.751.07

Interpretation: A high HCR value (>10) is indicative of potent hypoxia-selective activity. The hypothetical data suggests EMNC is a strong candidate, comparable to the positive control Evofosfamide. Doxorubicin, a conventional chemotherapy agent, shows no selectivity as expected.

Phase 2: Elucidating the Mechanism of Action

Causality: If EMNC is selectively toxic under hypoxia, it is likely due to the reduction of its nitroimidazole group, leading to the generation of DNA-damaging reactive species. We must validate this proposed mechanism.

G compound EMNC (Prodrug) reductase Nitroreductases (e.g., POR) compound->reductase normoxia Normoxia (21% O2) normoxia->compound Futile Cycle: Re-oxidation oxygen O2 hypoxia Hypoxia (<2% O2) reactive_species Cytotoxic Species hypoxia->reactive_species Fragmentation radical Radical Anion [EMNC]•- reductase->radical 1e- reduction radical->normoxia radical->hypoxia dna_damage DNA Damage & Cell Death reactive_species->dna_damage

Caption: Proposed mechanism of hypoxia-activated EMNC.

Protocol 2: Nitroreductase Activity Assay

This assay confirms that EMNC's activation is dependent on nitroreductase enzymes, which are more active in hypoxic conditions.[16][17]

  • Cell Lysate Preparation: Prepare protein lysates from HT-29 cells cultured under normoxic and hypoxic conditions.

  • Assay Setup: Use a commercial luminometric nitroreductase assay kit.[18] These kits typically use a luciferin-based substrate that is specifically reduced by nitroreductases to produce a light signal.[18]

  • Reaction: In a white 96-well plate, combine cell lysates, the luciferin derivative substrate, and NADH.

  • Incubation: Incubate at 37°C for 60 minutes.

  • Signal Detection: Add the luciferase detection reagent and measure luminescence with a plate reader.

  • Data Analysis: Compare the relative light units (RLU) generated by lysates from normoxic versus hypoxic cells. A significant increase in RLU in hypoxic lysates indicates elevated nitroreductase activity.

Protocol 3: DNA Damage Assessment (γH2AX Assay)

The phosphorylation of histone H2AX to form γH2AX is a rapid and sensitive marker for DNA double-strand breaks.[19][20][21] This immunofluorescence assay will visualize DNA damage induced by EMNC.

  • Cell Culture: Grow HT-29 cells on glass coverslips and treat with EMNC (at its hypoxic IC₅₀) under both normoxic and hypoxic conditions for 24 hours.

  • Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, then permeabilize with 0.3% Triton X-100.[19]

  • Blocking: Block non-specific antibody binding with 5% Bovine Serum Albumin (BSA).[19]

  • Primary Antibody Incubation: Incubate cells overnight at 4°C with a primary antibody specific for γH2AX.[19]

  • Secondary Antibody Incubation: Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

  • Counterstaining and Mounting: Stain nuclei with DAPI and mount coverslips onto microscope slides.

  • Imaging and Quantification: Acquire images using a fluorescence microscope. Count the number of distinct γH2AX foci per nucleus. An increase in foci indicates DNA damage.

Comparative Data Presentation
Treatment ConditionAverage γH2AX Foci per Nucleus
Untreated (Normoxia)< 1
Untreated (Hypoxia)~1.5
EMNC (Normoxia) ~2.0
EMNC (Hypoxia) > 25
Evofosfamide (Hypoxia) > 28

Interpretation: The dramatic increase in γH2AX foci exclusively in cells treated with EMNC under hypoxia provides strong evidence that the compound's cytotoxicity is mediated by DNA damage, consistent with its proposed mechanism as a HAP.

Phase 3: Evaluating Therapeutic Index and Safety

Causality: A promising anticancer agent must be more toxic to cancer cells than to normal, healthy cells. This selectivity, or therapeutic index, is a critical parameter for preclinical assessment.

Protocol 4: Comparative Cytotoxicity in Non-Malignant Cells

This experiment repeats the MTT assay (Protocol 1) using a non-malignant cell line (e.g., human dermal fibroblasts, HDFs) to determine the compound's general toxicity.

  • Methodology: Follow the steps outlined in Protocol 1, but use HDFs instead of HT-29 cancer cells.

  • Data Analysis: Calculate the IC₅₀ values for EMNC under hypoxic conditions for both the cancer cell line (HT-29) and the normal cell line (HDF). The Selectivity Index (SI) is calculated as IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells).

Comparative Data Presentation
CompoundCell LineIC₅₀ Hypoxia (µM)Selectivity Index (SI)
EMNC HT-29 (Cancer)15.2\multirow{2}{}{4.1 }
HDF (Normal)62.3
Evofosfamide HT-29 (Cancer)8.9\multirow{2}{}{5.3 }
HDF (Normal)47.2
Doxorubicin HT-29 (Cancer)0.75\multirow{2}{*}{0.93 }
HDF (Normal)0.70

Interpretation: A Selectivity Index greater than 1 indicates that the compound is preferentially toxic to cancer cells. The hypothetical data shows that EMNC has a favorable selectivity profile, again comparable to Evofosfamide, and vastly superior to the non-selective cytotoxic agent, Doxorubicin.

Conclusion and Future Directions

The experimental framework detailed in this guide provides a robust pathway for validating the biological activity of this compound. The hypothetical data presented positions EMNC as a promising hypoxia-activated prodrug candidate with potent, selective, and mechanistically verifiable anticancer activity.

Positive outcomes from these in vitro studies would strongly justify advancing EMNC to the next stage of preclinical development, which would include:

  • In vivo efficacy studies in tumor xenograft models.

  • Pharmacokinetic and toxicology studies to determine its behavior and safety profile in a whole-organism context.

  • Combination studies with radiotherapy or other chemotherapeutics to explore synergistic effects.

This structured, comparative approach ensures that the potential of novel compounds like EMNC is evaluated with scientific integrity, providing a solid foundation for future drug development efforts.

References

A Comparative Analysis of Ethyl 3-Methyl-2-Nitro-3H-Imidazole-4-Carboxylate and Metronidazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of antimicrobial drug discovery, the nitroimidazole class of compounds has long been a cornerstone, with metronidazole serving as a benchmark therapeutic for anaerobic bacterial and protozoal infections. This guide provides a detailed comparative analysis of a lesser-known derivative, ethyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate, and the well-established metronidazole. We will delve into their structural nuances, proposed mechanisms of action, and juxtapose their known biological activities, supported by available, albeit limited, experimental data for the former. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the potential and standing of novel nitroimidazole derivatives.

Introduction: The Nitroimidazole Scaffold

Nitroimidazoles are a class of heterocyclic compounds characterized by an imidazole ring bearing a nitro group. Their biological activity is intrinsically linked to the reductive activation of this nitro group under anaerobic or microaerophilic conditions, a process that generates cytotoxic radicals capable of damaging microbial DNA and other macromolecules. Metronidazole, a 5-nitroimidazole, has been a clinical mainstay for decades. In contrast, this compound, a 2-nitroimidazole derivative, represents a structural isomer with potentially distinct biological and physicochemical properties.

Structural and Mechanistic Comparison

The fundamental difference between this compound and metronidazole lies in the position of the nitro group on the imidazole ring. This seemingly subtle variation can significantly influence the molecule's redox potential and, consequently, its activation and spectrum of activity.

Metronidazole: The 5-Nitroimidazole Archetype

Metronidazole is a prodrug that requires reductive activation of its 5-nitro group.[1] This process is facilitated by low-redox-potential electron-transport proteins, such as ferredoxin, found in anaerobic organisms.[1] Once reduced, the nitro group forms highly reactive nitroso radicals that bind to and disrupt the helical structure of DNA, leading to strand breakage and cell death.[2][3]

The mechanism of action for metronidazole can be visualized as a cyclical process:

cluster_0 Inside Anaerobic Microorganism Metronidazole Metronidazole (Prodrug) Activated_Metronidazole Activated Metronidazole (Nitro Radical Anion) Metronidazole->Activated_Metronidazole e- transfer Activated_Metronidazole->Metronidazole Recycling DNA_Damage DNA Strand Breakage & Cell Death Activated_Metronidazole->DNA_Damage Interacts with DNA Anaerobic_Cell Anaerobic Cell Reductive_Enzymes Reductive Enzymes (e.g., Ferredoxin)

Caption: Reductive activation pathway of Metronidazole.

This compound: A 2-Nitroimidazole Perspective

Comparative Antimicrobial Activity

A direct, head-to-head comparison of the antimicrobial activity of this compound and metronidazole is hampered by the limited publicly available data for the former. However, we can draw inferences from the broader classes of 2-nitroimidazoles and 5-nitroimidazoles and the sparse information available.

Metronidazole: A Broad Anaerobic Spectrum

Metronidazole exhibits potent activity against a wide range of obligate anaerobic bacteria, including Bacteroides spp., Fusobacterium spp., and Clostridium spp., as well as certain protozoa like Trichomonas vaginalis, Giardia lamblia, and Entamoeba histolytica.[4] It is generally inactive against aerobic and facultative anaerobic bacteria.[1]

This compound: Inferred and Potential Activity

While specific minimum inhibitory concentration (MIC) data for this compound against a panel of microorganisms is not found in the reviewed literature, it is described as a key intermediate in the synthesis of pharmaceuticals and agrochemicals with noted antimicrobial properties.[5] Structure-activity relationship (SAR) studies on nitroimidazoles suggest that modifications to the imidazole core can modulate the antimicrobial spectrum and potency. For instance, some novel nitroimidazole derivatives have shown activity against both anaerobic and aerobic bacteria, and even against drug-resistant strains.[1]

The presence of the ester functional group in this compound could also influence its pharmacokinetic properties, such as cell permeability and solubility, which in turn would affect its biological activity.

Table 1: Comparative Profile

FeatureMetronidazoleThis compound
Class 5-Nitroimidazole2-Nitroimidazole
Mechanism of Action Reductive activation to DNA-damaging radicals[2][3]Presumed reductive activation, specific data lacking
Primary Spectrum Anaerobic bacteria and protozoa[4]Stated to have antimicrobial properties, specific spectrum not detailed in available literature[5]
Clinical Use Widely used for various anaerobic infections[4]Primarily a research and synthesis intermediate[5]

Experimental Protocols for Evaluation

To conduct a direct comparative study of these two compounds, standardized antimicrobial susceptibility testing methods are essential. The following protocols are recommended:

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard technique to determine the MIC of an antimicrobial agent against a specific microorganism.

Step-by-Step Methodology:

  • Preparation of Compounds: Prepare stock solutions of metronidazole and this compound in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform two-fold serial dilutions of each compound in a 96-well microtiter plate containing appropriate broth medium (e.g., Brucella broth for anaerobes).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., anaerobic conditions for obligate anaerobes) at a specified temperature and duration.

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

cluster_0 Preparation cluster_1 Execution cluster_2 Analysis Stock Prepare Stock Solutions Dilutions Serial Dilutions in Microplate Stock->Dilutions Inoculate Inoculate Microplate Dilutions->Inoculate Inoculum Prepare Standardized Inoculum Inoculum->Inoculate Incubate Incubate Under Specific Conditions Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no growth) Incubate->Read_MIC

Caption: Workflow for MIC determination by broth microdilution.

Conclusion and Future Directions

Metronidazole remains a crucial antimicrobial agent with a well-defined mechanism and a broad spectrum of activity against anaerobic pathogens. This compound, as a 2-nitroimidazole derivative, presents an interesting structural alternative. However, a comprehensive understanding of its antimicrobial potential is currently limited by the lack of published, quantitative biological data.

For researchers in drug development, this compound and its analogs represent a promising, yet underexplored, area of research. Future studies should focus on:

  • Systematic Antimicrobial Screening: Evaluating the in vitro activity of this compound against a diverse panel of anaerobic and aerobic bacteria, as well as protozoa, with metronidazole as a comparator.

  • Mechanism of Action Studies: Investigating the reductive activation of this 2-nitroimidazole derivative and its interaction with microbial macromolecules.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing related analogs to understand how modifications to the ester and other substituents affect the antimicrobial profile.

Such research is imperative to determine if this compound or its derivatives could offer advantages over existing therapies, such as improved potency, a broader spectrum of activity, or efficacy against metronidazole-resistant strains.

References

A Comparative Analysis of Nitroimidazole Antimicrobials: A Framework for Evaluating Novel Compounds such as ETHYL 3-METHYL-2-NITRO-3H-IMIDAZOLE-4-CARBOXYLATE

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Nitroimidazole Core: Mechanism of Action

Nitroimidazoles are prodrugs, meaning they are inactive until metabolized within the target microorganism.[5][6] Their selective toxicity against anaerobic organisms is a key feature of their mechanism.[6][7] The process begins with the diffusion of the nitroimidazole into the microbial cell.[][9] Inside the anaerobic environment, the drug's nitro group is reduced by low-redox-potential electron-transfer proteins, such as ferredoxin, which are abundant in these organisms.[5][] This reduction process generates highly reactive nitroso radicals and other cytotoxic intermediates.[5][][10] These reactive species then bind to and disrupt the helical structure of the organism's DNA, leading to strand breakage and ultimately, cell death.[][9][10][11][12] This targeted activation within anaerobic cells explains the minimal effect on human cells and aerobic bacteria.[5][10]

Nitroimidazole_Mechanism_of_Action Nitroimidazole_Prodrug Nitroimidazole Prodrug (e.g., Metronidazole) Entry Cellular Entry (Diffusion) Nitroimidazole_Prodrug->Entry Enters anaerobic cell Activation Reductive Activation (by Nitroreductases) Entry->Activation Low oxygen environment Radicals Formation of Cytotoxic Nitro Radicals Activation->Radicals DNA_Damage DNA Strand Breakage & Destabilization Radicals->DNA_Damage Cell_Death Bacterial/Protozoal Cell Death DNA_Damage->Cell_Death

Caption: General mechanism of action for nitroimidazole antibiotics.

Comparative Analysis of Key Nitroimidazoles

The following sections detail the characteristics of commonly used nitroimidazole drugs. A novel compound like ETHYL 3-METHYL-2-NITRO-3H-IMIDAZOLE-4-CARBOXYLATE would be evaluated against these benchmarks.

Chemical Structures

The fundamental structure of these drugs consists of an imidazole ring with a nitro group. Variations in the side chains at different positions on the ring influence their pharmacokinetic and pharmacodynamic properties.

  • Metronidazole: The prototypical nitroimidazole.[11][12]

  • Tinidazole: A second-generation nitroimidazole with a longer half-life than metronidazole.[][13]

  • Secnidazole: Characterized by an even longer elimination half-life, allowing for single-dose therapies.[14][15]

  • Ornidazole: Another derivative with a relatively long half-life.[16]

Pharmacokinetic Profile

A comparative summary of the pharmacokinetic parameters is crucial for determining dosing regimens and predicting efficacy.

ParameterMetronidazoleTinidazoleSecnidazoleOrnidazole
Bioavailability >90% (oral)[11][12]~100%[13]Rapid and complete absorption[14][15]Well absorbed[16]
Elimination Half-life ~8 hours[10][16][17]12-14 hours[][16]~17-29 hours[14][15]14-15 hours[16]
Protein Binding <20%[10][11][12][16]~12%[][13]Low<15%[16]
Metabolism Hepatic[10][11][12]Hepatic[13]Hepatic[18]Hepatic[16]
Antimicrobial Spectrum and Efficacy

Nitroimidazoles are effective against a broad range of anaerobic bacteria and protozoa.[][2][3][4] This includes Gram-positive and Gram-negative anaerobes.[] They are indicated for treating infections such as trichomoniasis, giardiasis, amebiasis, and bacterial vaginosis.[10][19][20]

The in vitro efficacy of these drugs is typically compared using the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism.

OrganismMetronidazole MIC (µg/mL)Tinidazole MIC (µg/mL)Secnidazole MIC (µg/mL)Ornidazole MIC (µg/mL)
Trichomonas vaginalis2.25[21]1.11[21]1.11[21]0.5[21]
Bacteroides fragilis4[21]4[21]Not widely reportedNot widely reported
Mycoplasma genitalium1.6-12.5[22]0.8-6.3[22]3.1-12.5[22]Not widely reported

Note: MIC values can vary depending on the strain and testing methodology.

Toxicity and Side Effects

Nitroimidazole drugs are generally well-tolerated.[23] Common side effects are often gastrointestinal in nature, including nausea, vomiting, loss of appetite, and a metallic taste in the mouth.[16][19] Headaches and dizziness have also been reported.[16][19] A notable interaction is a disulfiram-like reaction when taken with alcohol.[][16] More severe but rare side effects can include neurotoxicity, such as seizures and peripheral neuropathy, particularly with high doses or prolonged use.[16]

Experimental Protocols for Comparative Evaluation

To objectively compare a new nitroimidazole like this compound, standardized experimental protocols are essential.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth dilution series.[24][25]

Objective: To quantify the in vitro potency of the test compound against a panel of relevant anaerobic bacteria and protozoa.

Materials:

  • 96-well microtiter plates

  • Appropriate broth medium (e.g., Brucella Broth for anaerobes, Diamond's medium for T. vaginalis)

  • Standardized inoculum of the test microorganism (0.5 McFarland standard)

  • Test compound and reference nitroimidazoles (e.g., Metronidazole)

  • Resazurin solution (as a growth indicator, optional)[26]

  • Anaerobic chamber or gas-generating system

Procedure:

  • Prepare Drug Dilutions: Serially dilute the test compound and reference drugs in the appropriate broth medium across the rows of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well. Include positive (microorganism, no drug) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate anaerobic conditions and temperature for 24-48 hours.[27]

  • Reading Results: Determine the MIC by visually identifying the lowest drug concentration that completely inhibits microbial growth. If using a growth indicator like resazurin, a color change will indicate microbial viability.[26][28]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Serial_Dilution Prepare Serial Dilutions of Test Compound in Plate Inoculation Inoculate Wells Serial_Dilution->Inoculation Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculum_Prep->Inoculation Incubation Incubate under Anaerobic Conditions Inoculation->Incubation Read_Plate Visually Read Plate for Growth Inhibition Incubation->Read_Plate Determine_MIC Determine MIC Value Read_Plate->Determine_MIC

Caption: Workflow for MIC determination using broth microdilution.

Protocol 2: In Vivo Efficacy Assessment in a Murine Infection Model

Animal models are critical for evaluating the therapeutic potential of a new drug in a living system.[29][30]

Objective: To assess the ability of the test compound to reduce microbial burden in an established infection model.

Materials:

  • Laboratory mice (e.g., BALB/c)

  • Pathogenic strain (e.g., Leishmania major for a cutaneous leishmaniasis model)[29][30]

  • Test compound and reference drug

  • Vehicle for drug administration (oral gavage, topical, etc.)

  • Bioluminescence imaging system (if using a luminescent strain) or qPCR for parasite quantification

Procedure:

  • Infection: Establish an infection in the mice according to a validated protocol (e.g., subcutaneous injection of the pathogen).

  • Treatment Initiation: Once the infection is established (e.g., measurable lesion size), randomize mice into treatment groups (vehicle control, reference drug, test compound at various doses).

  • Drug Administration: Administer the compounds according to the predetermined dosing schedule and route.

  • Monitoring: Monitor the progression of the infection throughout the study. This can be done by measuring lesion size or quantifying the pathogen load using methods like bioluminescence imaging or qPCR.[29]

  • Endpoint Analysis: At the end of the study, euthanize the animals and collect relevant tissues for final pathogen load determination.

  • Data Analysis: Compare the reduction in pathogen load between the treatment groups and the vehicle control to determine the in vivo efficacy of the test compound.

In_Vivo_Workflow Infection Establish Infection in Mice Grouping Randomize into Treatment Groups Infection->Grouping Treatment Administer Test Compound, Reference, & Vehicle Grouping->Treatment Monitoring Monitor Infection Progression (e.g., qPCR) Treatment->Monitoring Throughout Study Endpoint Endpoint Analysis: Quantify Pathogen Load Monitoring->Endpoint Efficacy Determine In Vivo Efficacy Endpoint->Efficacy

Caption: Experimental workflow for an in vivo efficacy study.

Conclusion

The nitroimidazole class of drugs remains a vital tool in combating anaerobic and protozoal infections. While established agents like metronidazole, tinidazole, and secnidazole have proven efficacy, the development of new derivatives is crucial for overcoming emerging resistance. A systematic and comparative evaluation is key to identifying promising new candidates. For a novel compound such as this compound, the framework provided in this guide, from mechanistic understanding to detailed in vitro and in vivo testing protocols, offers a comprehensive pathway for its scientific and clinical evaluation. The data generated from these experiments will allow for a direct comparison of its performance against the current standards of care, ultimately determining its potential as a next-generation nitroimidazole therapeutic.

References

Navigating the Structure-Activity Landscape of 2-Nitroimidazole Analogs for Therapeutic Development

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

The nitroimidazole scaffold has long been a cornerstone in the development of antimicrobial and anticancer agents. The core of their activity lies in the bioreductive activation of the nitro group under hypoxic conditions, leading to the formation of cytotoxic radicals that damage cellular macromolecules. Within this broad class of compounds, ethyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate and its analogs represent a promising area of investigation. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of these analogs, drawing upon available experimental data to inform future drug design and development efforts.

The Core Moiety: Understanding the 2-Nitroimidazole-4-carboxylate Scaffold

The fundamental structure of this compound combines several key features that contribute to its biological activity. The 2-nitroimidazole core is the toxophore, essential for the compound's mechanism of action. The position of the nitro group at C2 is critical and influences the redox potential, which in turn affects the efficiency of its bioreductive activation. The carboxylate group at C4 and the alkyl substituent on the imidazole nitrogen (N3) provide avenues for synthetic modification to modulate the compound's physicochemical properties, such as lipophilicity, solubility, and ultimately, its pharmacokinetic and pharmacodynamic profile.

Structure-Activity Relationship (SAR) Analysis: Key Modifications and Their Impact

While a comprehensive SAR study directly focused on this compound is not extensively documented in publicly available literature, we can infer key relationships by examining studies on analogous 2-nitroimidazole and other nitroimidazole series. The following sections dissect the impact of structural modifications at key positions.

The Crucial Role of the Nitro Group

Across virtually all studies of nitroimidazole derivatives, the presence of the nitro group is paramount for their characteristic biological activity, particularly against anaerobic bacteria and hypoxic tumor cells.[1] The mechanism of action is contingent on the enzymatic reduction of this group to generate reactive nitrogen species that induce cellular damage, including DNA strand breaks. Analogs lacking the nitro group are typically devoid of this specific activity. The position of the nitro group on the imidazole ring also plays a critical role, with 2-nitroimidazoles, 4-nitroimidazoles, and 5-nitroimidazoles exhibiting distinct biological profiles and mechanisms of activation.[1]

Modification of the Ester Group at C4

The ester functionality at the C4 position of the imidazole ring significantly influences the lipophilicity and, consequently, the cell permeability of the compounds. While specific data on varying the ethyl ester of the title compound is scarce, general principles of medicinal chemistry suggest that modulating the length and branching of the alkyl chain of the ester would alter the compound's partition coefficient (logP).

  • Increasing alkyl chain length (e.g., from methyl to ethyl to propyl) would generally increase lipophilicity. This could enhance membrane permeability and cellular uptake, potentially leading to increased potency, up to a certain point (the "lipophilicity cliff"). However, excessive lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and non-specific toxicity.

  • Introducing polar groups into the ester side chain (e.g., hydroxyl or ether functionalities) would decrease lipophilicity and increase water solubility. This could be beneficial for improving formulation properties and reducing off-target effects.

A study on ampicillin esters demonstrated that methyl and ethyl ester derivatives exhibited greater intestinal absorbance and blood-brain barrier penetration compared to the parent carboxylic acid, highlighting the importance of the ester group in modulating pharmacokinetic properties.[2]

Impact of the N-Alkyl Substituent

The substituent on the imidazole nitrogen is another key determinant of the biological activity and pharmacokinetic properties of nitroimidazole analogs.

  • Nature of the N-substituent: Studies on various N-substituted nitroimidazoles have shown that the nature of this substituent can dramatically alter the biological activity. For instance, in a series of 1-[2-substituted ethyl]-2-methyl-5-nitroimidazole derivatives synthesized from metronidazole, the introduction of different functional groups on the ethyl side chain led to notable differences in antibacterial activity against aerobic bacteria. A benzene sulfonated derivative showed inhibitory activity against Staphylococcus aureus, while a phenylacetamide derivative was active against Streptococcus B. This highlights that the N-substituent can be tailored to target specific microorganisms.

  • Steric and Electronic Effects: The size and electronic properties of the N-alkyl group can influence the interaction of the molecule with its biological target and its metabolic stability. Regioselective alkylation studies on nitroimidazoles have shown that the reaction conditions and the nature of the alkylating agent can influence the position of substitution on the imidazole ring, which in turn affects the compound's properties.[3]

The following diagram illustrates the key modifiable positions on the 2-nitroimidazole-4-carboxylate scaffold that influence its structure-activity relationship.

Caption: Key pharmacophoric features of the this compound scaffold.

Experimental Evaluation of Biological Activity: Protocols and Considerations

The biological activity of nitroimidazole analogs is typically assessed through a battery of in vitro assays to determine their efficacy and selectivity.

Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds is commonly evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Experimental Protocol: Broth Microdilution Method for MIC Determination

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism.

  • Serial Dilution: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for aerobic bacteria; anaerobic conditions for anaerobic bacteria).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

The following flowchart outlines the general workflow for antimicrobial susceptibility testing.

Antimicrobial_Susceptibility_Workflow start Start: Pure Bacterial Culture prep_inoculum Prepare Standardized Inoculum (e.g., 0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plate Wells prep_inoculum->inoculate serial_dilution Perform Serial Dilution of Test Compounds in Broth serial_dilution->inoculate incubate Incubate Under Appropriate Conditions (Aerobic/Anaerobic) inoculate->incubate read_results Read and Record MIC Values incubate->read_results end End: Determine Antimicrobial Potency read_results->end

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.

Cytotoxicity Assays

For analogs intended for anticancer applications, their cytotoxic potential against cancer cell lines is evaluated, often under both normoxic and hypoxic conditions to assess hypoxia-selective activity.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours) under either normoxic (21% O₂) or hypoxic (<1% O₂) conditions.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Comparative Performance and Future Directions

The available literature suggests that the biological activity of 2-nitroimidazole-4-carboxylate analogs can be finely tuned through synthetic modifications at the C4-ester and N3-alkyl positions. While specific comparative data for a homologous series of this compound is lacking, the general principles derived from related nitroimidazole scaffolds provide a rational basis for the design of novel analogs with improved therapeutic indices.

Key Takeaways for Future Research:

  • Systematic SAR Studies: There is a clear need for systematic studies that synthesize and evaluate a series of 2-nitroimidazole-4-carboxylate analogs with varied ester and N-alkyl substituents to establish a quantitative structure-activity relationship (QSAR).

  • Focus on Physicochemical Properties: Future design efforts should focus on optimizing the physicochemical properties, particularly lipophilicity and aqueous solubility, to enhance drug-like characteristics.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action of these analogs will be crucial for their rational development as therapeutic agents.

By leveraging the foundational knowledge of nitroimidazole chemistry and pharmacology, and by conducting focused SAR studies on the 2-nitroimidazole-4-carboxylate scaffold, researchers can unlock the full therapeutic potential of this promising class of compounds.

References

A Comparative In Vivo Efficacy Analysis of ETHYL 3-METHYL-2-NITRO-3H-IMIDAZOLE-4-CARBOXYLATE Against Standard Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive in vivo comparison of the investigational nitroimidazole compound, ETHYL 3-METHYL-2-NITRO-3H-IMIDAZOLE-4-CARBOXYLATE, against established standard-of-care treatments for anaerobic bacterial and parasitic infections. As direct in vivo efficacy data for this specific molecule is not yet extensively published, this document outlines a robust framework for its evaluation, drawing upon established methodologies and data from structurally related nitroimidazole compounds. The experimental designs detailed herein are intended to serve as a rigorous blueprint for researchers and drug development professionals.

Introduction: The Therapeutic Potential of Nitroimidazoles

Nitroimidazole compounds are a critical class of antimicrobial agents characterized by a nitro group attached to an imidazole ring. Their mechanism of action is contingent on the reductive activation of the nitro group within anaerobic or microaerophilic environments, a process often facilitated by microbial enzymes such as nitroreductases. This reduction generates cytotoxic nitroso and hydroxylamine radicals, which induce cellular damage by disrupting DNA structure and inhibiting essential enzymatic processes. This unique mode of action confers potent activity against a broad spectrum of anaerobic bacteria and various protozoan parasites.[1][2]

This compound is a novel derivative within this class. While its precise in vivo profile is under investigation, its structural features suggest potential efficacy in treating infections where current therapies, such as metronidazole, are limited by resistance or adverse effects. This guide will propose and detail the necessary in vivo studies to rigorously assess its therapeutic potential in comparison to established standards.

Proposed In Vivo Efficacy Evaluation: A Dual-Pronged Approach

To comprehensively evaluate the in vivo efficacy of this compound, a dual-pronged approach targeting both anaerobic bacterial and parasitic infections is proposed. This strategy will provide a broad understanding of the compound's therapeutic spectrum.

Model 1: Murine Model of Anaerobic Bacteremia

Rationale: Anaerobic bacteria are a major cause of serious infections, including bacteremia.[3][4] A murine model of bacteremia induced by a clinically relevant anaerobic pathogen, such as Bacteroides fragilis, provides a robust system to assess the systemic efficacy of a novel antimicrobial agent.

Experimental Workflow:

G cluster_0 Acclimatization cluster_1 Infection cluster_2 Treatment Groups (n=10 per group) cluster_3 Monitoring & Endpoints acclimatize Acclimatize BALB/c mice (6-8 weeks old) for 7 days infect Induce bacteremia via intraperitoneal injection of Bacteroides fragilis acclimatize->infect Day 0 vehicle Vehicle Control (e.g., 10% DMSO in saline) infect->vehicle 2h post-infection test_compound ETHYL 3-METHYL-2-NITRO-3H- IMIDAZOLE-4-CARBOXYLATE (Dose 1, 2, 3) infect->test_compound 2h post-infection standard_1 Metronidazole (Standard of Care) infect->standard_1 2h post-infection standard_2 Meropenem (Broad-Spectrum Comparator) infect->standard_2 2h post-infection monitor Monitor survival, clinical signs, and body weight daily for 14 days vehicle->monitor Daily test_compound->monitor Daily standard_1->monitor Daily standard_2->monitor Daily endpoints Determine bacterial load in blood and spleen at 48h post-infection (sub-group euthanasia) monitor->endpoints

Caption: Workflow for the murine anaerobic bacteremia model.

Detailed Protocol:

  • Animal Model: Male BALB/c mice (6-8 weeks old, 18-22 g) will be used. Animals will be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Infection: Bacteroides fragilis (ATCC 25285) will be cultured under anaerobic conditions. Mice will be infected via intraperitoneal injection with a bacterial suspension of 1 x 10⁸ colony-forming units (CFU) in 0.5 mL of sterile saline.

  • Treatment: Two hours post-infection, treatment will be initiated. The test compound and standards will be administered intravenously or orally, depending on their pharmacokinetic properties.

    • Group 1: Vehicle control.

    • Group 2-4: this compound at three dose levels (e.g., 10, 25, 50 mg/kg).

    • Group 5: Metronidazole (e.g., 25 mg/kg).[4]

    • Group 6: Meropenem (e.g., 50 mg/kg).[3]

  • Efficacy Assessment:

    • Primary Endpoint: Survival rate over a 14-day period.

    • Secondary Endpoints:

      • Bacterial load in blood and spleen at 48 hours post-infection (determined by CFU plating).

      • Clinical scoring of disease severity (e.g., posture, activity, ruffled fur).

      • Body weight changes.

Hypothetical Comparative Data:

Treatment GroupDose (mg/kg)14-Day Survival Rate (%)Mean Bacterial Load in Spleen (log10 CFU/g) at 48h
Vehicle Control-107.8 ± 0.5
This compound10406.2 ± 0.7
This compound25804.5 ± 0.6
This compound50903.1 ± 0.4
Metronidazole25804.3 ± 0.5
Meropenem50100<2.0
Model 2: Murine Model of Cutaneous Leishmaniasis

Rationale: Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania.[5] Nitroimidazoles have shown promise against various parasitic diseases.[6][7] A murine model of cutaneous leishmaniasis allows for the evaluation of both local and systemic anti-parasitic activity.

Experimental Workflow:

G cluster_0 Acclimatization cluster_1 Infection cluster_2 Treatment Groups (n=8 per group) cluster_3 Monitoring & Endpoints acclimatize Acclimatize BALB/c mice (6-8 weeks old) for 7 days infect Infect footpad with Leishmania major promastigotes acclimatize->infect Day 0 vehicle Vehicle Control infect->vehicle Initiate treatment at week 3 post-infection test_compound ETHYL 3-METHYL-2-NITRO-3H- IMIDAZOLE-4-CARBOXYLATE (Oral, Dose 1 & 2) infect->test_compound Initiate treatment at week 3 post-infection standard Miltefosine (Oral Standard) infect->standard Initiate treatment at week 3 post-infection monitor Measure lesion size weekly for 6 weeks vehicle->monitor Weekly test_compound->monitor Weekly standard->monitor Weekly endpoints Determine parasite burden in footpad and draining lymph node at week 6 (qPCR or limiting dilution assay) monitor->endpoints

Caption: Workflow for the murine cutaneous leishmaniasis model.

Detailed Protocol:

  • Animal Model: Female BALB/c mice (6-8 weeks old) will be used.

  • Infection: Mice will be infected in the left hind footpad with 2 x 10⁶ stationary-phase Leishmania major promastigotes in 50 µL of saline.

  • Treatment: Treatment will commence three weeks post-infection, once lesions are established.

    • Group 1: Vehicle control (oral gavage).

    • Group 2-3: this compound at two dose levels (e.g., 25 and 50 mg/kg/day, oral gavage for 10 days).

    • Group 4: Miltefosine (e.g., 20 mg/kg/day, oral gavage for 10 days).

  • Efficacy Assessment:

    • Primary Endpoint: Change in lesion size (measured weekly with a digital caliper).

    • Secondary Endpoint: Parasite burden in the infected footpad and draining lymph node at the end of the study (week 6), quantified by quantitative PCR or limiting dilution assay.

Hypothetical Comparative Data:

Treatment GroupDose (mg/kg/day)Mean Lesion Size at Week 6 (mm)Mean Parasite Burden in Footpad (log10 parasites/g)
Vehicle Control-4.5 ± 0.86.2 ± 0.4
This compound252.8 ± 0.64.9 ± 0.5
This compound501.5 ± 0.43.7 ± 0.6
Miltefosine201.8 ± 0.54.1 ± 0.5

Discussion and Future Directions

The proposed in vivo studies provide a comprehensive framework for evaluating the efficacy of this compound. The hypothetical data presented suggests that this compound could exhibit potent, dose-dependent activity against both anaerobic bacteria and Leishmania parasites, with an efficacy profile comparable or potentially superior to the standard-of-care, metronidazole, in the bacteremia model, and miltefosine in the leishmaniasis model.

The observed efficacy would be attributed to the reductive activation of the 2-nitroimidazole core, a hallmark of this drug class.[2] Future studies should aim to elucidate the pharmacokinetic and pharmacodynamic properties of the compound to optimize dosing regimens. Furthermore, investigating its efficacy against a broader range of anaerobic pathogens and other parasitic organisms, including those resistant to current therapies, will be crucial in defining its clinical potential. Elucidating the specific nitroreductases involved in its activation within different pathogens could also pave the way for targeted therapeutic strategies.

Conclusion

This compound represents a promising investigational compound within the nitroimidazole class. The rigorous in vivo evaluation outlined in this guide, comparing its performance against established standards in validated animal models, is an essential next step in characterizing its therapeutic utility. The hypothetical outcomes suggest a strong potential for this compound to address unmet medical needs in the treatment of anaerobic and parasitic infections.

References

Benchmarking Novel Nitroimidazoles: A Comparative Guide to In Vitro Assay Performance for ETHYL 3-METHYL-2-NITRO-3H-IMIDAZOLE-4-CARBOXYLATE

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the in vitro performance of novel nitroimidazole compounds, using ETHYL 3-METHYL-2-NITRO-3H-IMIDAZOLE-4-CARBOXYLATE as a focal example. While specific experimental data for this compound is not extensively available in public literature, this document outlines the essential assays and provides comparative data for established nitroimidazole drugs, namely Metronidazole and Benznidazole, to serve as benchmarks. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize and compare the efficacy of new chemical entities within this important therapeutic class.

Introduction to Nitroimidazoles and the Imperative for Benchmarking

The nitroimidazole scaffold is a cornerstone in medicinal chemistry, yielding drugs with a broad spectrum of activity against anaerobic bacteria and various protozoan parasites.[1] The journey of these compounds began in the 1950s and has led to the development of essential medicines like metronidazole for anaerobic and protozoal infections, and benznidazole for Chagas disease.[1] The core of their therapeutic action lies in the reductive activation of the nitro group under the hypoxic conditions characteristic of anaerobic organisms or the tumor microenvironment, leading to the generation of cytotoxic radical species that damage DNA and other vital macromolecules.

Given that this compound is utilized as a key intermediate in the synthesis of anticancer agents and antibiotics, a thorough evaluation of its intrinsic biological activity is a critical first step in the drug discovery pipeline.[2] Benchmarking its performance against established drugs provides essential context for its potential therapeutic utility and guides further development.

The Nitroimidazole Mechanism of Action: A Foundation for Assay Selection

The efficacy of nitroimidazoles is contingent on the bioreduction of their nitro group. This process is typically facilitated by low redox potential electron transport proteins, such as ferredoxin, found in anaerobic organisms. The reduction forms a highly reactive nitro radical anion which can induce cellular damage through several mechanisms, including DNA strand breakage and inhibition of nucleic acid synthesis. This selective activation in anaerobic environments is the basis for their targeted toxicity.

Caption: General mechanism of action of nitroimidazole compounds.

Comparative Performance in Key In Vitro Assays

The following sections detail the standard assays used to evaluate the antimicrobial, antiparasitic, and anticancer potential of nitroimidazole compounds. For each assay, a detailed protocol is provided, along with benchmark data for Metronidazole and Benznidazole where applicable.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely used technique for this purpose.

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the test compound (e.g., this compound) and comparator drugs (Metronidazole) in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) or other appropriate broth to all wells.

  • Serial Dilution: Add 100 µL of the stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Controls: Include a growth control (broth and inoculum, no drug) and a sterility control (broth only).

  • Incubation: Incubate the plates under appropriate anaerobic conditions at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity.[3] The addition of a redox indicator like 2,3,5-triphenyltetrazolium chloride (TTC) can aid in visualizing viability, where a color change indicates growth.[4]

Rationale for Experimental Choices:

  • Mueller-Hinton Broth: This is a standardized medium for susceptibility testing of many bacterial species.

  • 0.5 McFarland Standard: This ensures a consistent and reproducible starting inoculum of bacteria.

  • Anaerobic Incubation: This is critical for assessing the activity of nitroimidazoles, which require reductive activation.

Benchmark Data: Antimicrobial Activity of Metronidazole

MicroorganismMIC Range (µg/mL)
Bacteroides fragilis0.25 - 2.0
Clostridium perfringens0.5 - 4.0
Helicobacter pylori1 - 64

Note: MIC values can vary depending on the specific strain and testing conditions.

Anticancer Activity: MTT Cell Viability Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer drugs.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound and comparator drugs in culture medium. Replace the existing medium with the medium containing the compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[5]

Rationale for Experimental Choices:

  • Choice of Cell Lines: Use of multiple cell lines from different cancer types provides a broader understanding of the compound's activity.

  • Incubation Time: A 48-72 hour incubation allows for multiple cell doublings, which is important for assessing the effect of cytotoxic agents.

  • MTT Reagent: The conversion of MTT to formazan is dependent on the activity of mitochondrial dehydrogenases, which is an indicator of cell viability.

Benchmark Data: Anticancer Activity of Metronidazole (as a radiosensitizer)

Metronidazole itself has weak direct cytotoxic activity against cancer cells. Its primary application in oncology is as a radiosensitizer in hypoxic tumors. Therefore, a direct IC50 comparison may not be the most relevant. A more appropriate assay would be a clonogenic survival assay in combination with radiation under hypoxic conditions.

Caption: Workflow for the MTT cell viability assay.

Antiparasitic Activity: In Vitro Assays for Trypanosoma cruzi and Giardia lamblia

Experimental Protocol: Trypanosoma cruzi Amastigote Inhibition Assay

  • Host Cell Seeding: Seed host cells (e.g., Vero or L6 cells) in a 96-well plate and allow them to form a monolayer.

  • Infection: Infect the host cell monolayer with T. cruzi trypomastigotes at a multiplicity of infection (MOI) of 5-10. Incubate for several hours to allow for parasite invasion.

  • Compound Treatment: Wash the wells to remove extracellular parasites and add fresh medium containing serial dilutions of the test compound and Benznidazole as a positive control.

  • Incubation: Incubate the plates for 72-96 hours.

  • Quantification of Parasite Growth: Parasite growth can be quantified using various methods, such as microscopy with Giemsa staining, or by using reporter gene-expressing parasite strains (e.g., β-galactosidase or luciferase).[6][7]

  • Data Analysis: Determine the IC50 value of the compound against the intracellular amastigote form of the parasite.

Experimental Protocol: Giardia lamblia Trophozoite Viability Assay

  • Trophozoite Culture: Culture G. lamblia trophozoites in anaerobic conditions in a suitable medium (e.g., TYI-S-33).

  • Assay Setup: In a 96-well plate, add serial dilutions of the test compound and Metronidazole as a positive control.

  • Inoculation: Add a suspension of G. lamblia trophozoites to each well.

  • Incubation: Incubate the plates anaerobically at 37°C for 48 hours.

  • Viability Assessment: Assess trophozoite viability using methods such as [3H]-thymidine incorporation, a resazurin-based assay, or an ATP-based luminescence assay.[8][9]

  • Data Analysis: Determine the IC50 value of the compound.

Benchmark Data: Antiparasitic Activity of Benznidazole and Metronidazole

ParasiteDrugIC50 Range (µM)
Trypanosoma cruzi (amastigotes)Benznidazole1 - 5
Giardia lamblia (trophozoites)Metronidazole1 - 10

Note: IC50 values are highly dependent on the parasite strain and assay conditions.

Conclusion and Future Directions

This guide provides a foundational framework for the in vitro benchmarking of this compound and other novel nitroimidazole compounds. By employing standardized assays and comparing the results to established drugs like Metronidazole and Benznidazole, researchers can gain crucial insights into the potential of their compounds. While direct experimental data for the target compound is currently limited, the protocols and benchmark values presented here offer a clear path forward for its evaluation. Future studies should aim to generate this data to fully characterize its activity profile and determine its promise as a therapeutic lead.

References

A Comparative Guide to the Cross-Reactivity of ETHYL 3-METHYL-2-NITRO-3H-IMIDAZOLE-4-CARBOXYLATE

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the specificity of a drug candidate is paramount. This guide provides an in-depth comparative analysis of the cross-reactivity profile of ETHYL 3-METHYL-2-NITRO-3H-IMIDAZOLE-4-CARBOXYLATE, a nitroimidazole derivative with potential therapeutic applications.[1] As researchers and drug development professionals, understanding the potential for off-target interactions is critical for mitigating adverse effects and ensuring therapeutic efficacy. This document will delve into the experimental assessment of cross-reactivity, comparing the title compound with other relevant nitroimidazole-based agents, and provide the scientific rationale behind the chosen methodologies.

The Significance of Cross-Reactivity in Nitroimidazole Compounds

The nitroimidazole scaffold is a cornerstone in the development of antimicrobial and anticancer agents.[2] Compounds such as Metronidazole and Benznidazole have been instrumental in treating anaerobic infections and Chagas disease, respectively.[3][4] However, the structural similarities among nitroimidazole derivatives can lead to cross-reactivity, where a drug molecule binds to unintended biological targets.[3][5] This phenomenon can result in hypersensitivity reactions or other off-target toxicities, underscoring the necessity of comprehensive cross-reactivity profiling during preclinical development.[5]

This guide will focus on a comparative analysis of This compound against two other nitroimidazole compounds: Metronidazole and Benznidazole . The selection of these comparators is based on their well-documented clinical use and known, albeit varied, cross-reactivity profiles.

Assessing Cross-Reactivity: A Multi-Faceted Approach

To obtain a comprehensive understanding of a compound's specificity, a single experimental method is often insufficient. Therefore, we employ a battery of assays, each providing a unique perspective on molecular interactions. In this guide, we will explore the application of three widely accepted techniques: Enzyme-Linked Immunosorbent Assay (ELISA), Western Blotting, and Surface Plasmon Resonance (SPR).

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a versatile plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. In the context of cross-reactivity, a competitive ELISA format is particularly useful for determining the specificity of small molecules.[6]

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Competitive Binding cluster_detection Detection p1 Coat plate with target protein p2 Block non-specific binding sites p1->p2 Incubate & Wash a1 Incubate with compound mixture: - Fixed concentration of labeled ligand - Varying concentrations of test compound p2->a1 d1 Wash to remove unbound molecules a1->d1 Incubate d2 Add substrate d1->d2 d3 Measure signal d2->d3

Caption: Competitive ELISA workflow for assessing compound cross-reactivity.

  • Plate Coating: Coat a 96-well high-binding microplate with 100 µL/well of the target protein (e.g., a relevant human receptor or enzyme) at a concentration of 2 µg/mL in coating buffer (0.1 M sodium carbonate, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by adding 200 µL/well of blocking buffer (PBS with 1% BSA and 0.1% Tween-20) and incubating for 2 hours at room temperature.[7]

  • Washing: Repeat the washing step as in step 2.

  • Competitive Incubation: Prepare serial dilutions of this compound, Metronidazole, and Benznidazole. Add 50 µL of each dilution to the wells. Immediately add 50 µL of a fixed concentration of a biotinylated ligand known to bind the target protein. Incubate for 1 hour at room temperature with gentle shaking.

  • Washing: Repeat the washing step as in step 2.

  • Secondary Detection: Add 100 µL/well of streptavidin-horseradish peroxidase (HRP) conjugate diluted in blocking buffer. Incubate for 30 minutes at room temperature.

  • Washing: Repeat the washing step as in step 2, but with five washes.

  • Substrate Addition: Add 100 µL/well of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution and incubate in the dark for 15-30 minutes.

  • Reaction Stoppage: Stop the reaction by adding 50 µL/well of 2 M sulfuric acid.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The signal intensity will be inversely proportional to the binding of the test compound.

Western Blotting

Western blotting is a powerful technique for detecting specific proteins in a complex mixture.[8] In cross-reactivity studies, it can be used to assess whether a compound interferes with antibody-antigen interactions or induces changes in protein expression that could be indicative of off-target effects.

Western_Blot_Workflow cluster_sample Sample Preparation cluster_gel Electrophoresis cluster_transfer Transfer cluster_probing Immunodetection cluster_detection Detection s1 Cell lysate preparation s2 Protein quantification s1->s2 g1 SDS-PAGE s2->g1 t1 Transfer proteins to PVDF membrane g1->t1 p1 Blocking t1->p1 p2 Primary antibody incubation p1->p2 p3 Secondary antibody incubation p2->p3 d1 Chemiluminescent substrate addition p3->d1 d2 Imaging d1->d2

Caption: Western blot workflow for assessing off-target protein interactions.

  • Cell Culture and Treatment: Culture a relevant human cell line (e.g., HepG2) to 80% confluency. Treat the cells with varying concentrations of this compound, Metronidazole, and Benznidazole for 24 hours.

  • Lysate Preparation: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto a 10% SDS-polyacrylamide gel. Run the gel at 120V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane at 100V for 1 hour.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.[7][8]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to a known off-target protein of interest overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 8.

  • Detection: Add an enhanced chemiluminescent (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. The intensity of the bands can be quantified to assess changes in protein levels.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[9][10] It provides quantitative data on binding affinity (KD), as well as association (ka) and dissociation (kd) rates, offering a detailed kinetic profile of a drug's interaction with its target and potential off-targets.[11][12]

SPR_Workflow cluster_chip Sensor Chip Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis c1 Immobilize ligand (target protein) on sensor chip b1 Inject analyte (test compound) over the chip surface c1->b1 b2 Monitor changes in refractive index (Response Units) b1->b2 a1 Generate sensorgrams b2->a1 a2 Calculate ka, kd, and KD a1->a2

Caption: Surface Plasmon Resonance workflow for kinetic analysis of binding.

  • Ligand Immobilization: Immobilize the purified target protein onto a CM5 sensor chip using standard amine coupling chemistry.

  • Analyte Preparation: Prepare a series of dilutions of this compound, Metronidazole, and Benznidazole in a suitable running buffer (e.g., HBS-EP+).

  • Binding Measurement: Inject the analyte solutions over the sensor chip surface at a constant flow rate. Monitor the binding in real-time by recording the change in response units (RU).

  • Dissociation Phase: After the association phase, inject the running buffer to monitor the dissociation of the analyte from the ligand.

  • Regeneration: After each binding cycle, regenerate the sensor chip surface using a suitable regeneration solution to remove any bound analyte.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Comparative Data Analysis

The following table summarizes hypothetical, yet plausible, experimental data from the cross-reactivity studies. This data is intended for illustrative purposes to guide researchers in their own investigations.

CompoundTarget ProteinELISA IC50 (µM)Western Blot (Fold Change in Off-Target Protein Expression at 10 µM)SPR KD (µM)
This compound Target X0.51.20.2
Off-Target Y> 1001.5> 200
Off-Target Z502.180
Metronidazole Target X251.130
Off-Target Y801.3150
Off-Target Z> 1001.0> 200
Benznidazole Target X101.415
Off-Target Y302.545
Off-Target Z901.8120

Interpretation of Results:

Based on this hypothetical data, this compound demonstrates significantly higher potency for its intended Target X compared to Metronidazole and Benznidazole, as indicated by the lower ELISA IC50 and SPR KD values. Importantly, it shows minimal cross-reactivity with Off-Target Y, a desirable characteristic. However, there is some moderate off-target interaction with Off-Target Z, which warrants further investigation. In comparison, Benznidazole exhibits more pronounced cross-reactivity with Off-Target Y. Metronidazole appears to be the most specific among the comparators for Target X, albeit with much lower potency.

Conclusion

The comprehensive assessment of cross-reactivity is a non-negotiable step in the early stages of drug discovery and development. This guide has outlined a robust, multi-pronged approach for evaluating the specificity of this compound. By employing a combination of ELISA, Western Blotting, and SPR, researchers can gain a nuanced understanding of a compound's interaction profile. The comparative data, though illustrative, highlights the importance of such studies in selecting drug candidates with the most favorable safety and efficacy profiles. It is through such rigorous, data-driven analysis that we can advance the development of safer and more effective therapeutics.

References

A Senior Application Scientist's Guide to the Synthesis of Nitroimidazole Carboxylates: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nitroimidazole carboxylates and their derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous therapeutics, particularly in the realms of antimicrobial and anticancer research. The strategic placement of a carboxylate or ester group on the nitroimidazole ring is a critical design element that profoundly influences the molecule's pharmacokinetic and pharmacodynamic properties. For researchers and drug development professionals, selecting the optimal synthetic route to these intermediates is a decision that impacts yield, purity, scalability, and ultimately, project timelines.

This guide provides an in-depth, head-to-head comparison of the two principal methodologies for synthesizing nitroimidazole carboxylic acids: the oxidation of pre-functionalized nitroimidazoles and the direct nitration of imidazole carboxylate precursors. We will dissect the causality behind experimental choices, provide validated protocols, and present quantitative data to support a logical and objective comparison.

Core Synthetic Strategies: Oxidation vs. Nitration

The synthesis of a nitroimidazole carboxylic acid fundamentally involves two distinct logical approaches: either introducing the carboxyl group to a ring that is already nitrated or introducing the nitro group to a ring that already bears a carboxyl group. Both pathways have significant advantages and critical limitations that must be understood.

Method 1: Oxidation of Substituted Nitroimidazoles

This strategy is arguably the most common and often higher-yielding approach. It begins with a stable, commercially available or readily synthesized nitroimidazole bearing an oxidizable substituent, typically a hydroxymethyl or methyl group, at the desired position.

Chemical Rationale & Mechanism

The core principle involves the robust oxidation of an alkyl or alcohol side chain to a carboxylic acid. Potassium permanganate (KMnO₄) is a powerful and effective oxidizing agent for this transformation. The reaction proceeds via a benzylic-like C-H activation, facilitated by the electron-rich imidazole ring.

A crucial consideration in this synthesis is the inherent instability of the final product, the free carboxylic acid. Nitroimidazole-2-carboxylic acids, in particular, are susceptible to decarboxylation, especially under acidic or heated conditions.[1] To circumvent this, the oxidation is typically performed under conditions that yield the corresponding alkali metal salt (e.g., potassium carboxylate), which is significantly more stable and can be isolated in high yield.[2] This salt serves as a robust intermediate for subsequent transformations, such as conversion to an acid chloride.

Visualizing the Workflow: Oxidation Pathway

start 1-Methyl-2-hydroxymethyl- 5-nitroimidazole product1 Potassium 1-Methyl-5- nitroimidazole-2-carboxylate (Stable Salt Intermediate) start->product1 Oxidation (85% Yield) [20] reagent1 KMnO4, Acetone product2 Acid Chloride Intermediate product1->product2 Activation reagent2 Oxalyl Chloride, cat. DMF final_product Target Ester or Amide Derivative product2->final_product Esterification/ Amidation reagent3 Alcohol (R-OH) or Amine (R-NH2)

Caption: Workflow for the oxidation method.

Experimental Protocol: Oxidation of 1-Methyl-2-hydroxymethyl-5-nitroimidazole

This protocol is adapted from methodologies described by Hoff et al. and is a reliable route to the stable carboxylate salt.[2][3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), dissolve commercially available 1-methyl-2-hydroxymethyl-5-nitroimidazole (1 equivalent) in acetone.

  • Oxidant Addition: Slowly add a solution of potassium permanganate (KMnO₄) (approx. 2 equivalents) in acetone to the cooled imidazole solution. The addition should be portion-wise to maintain the reaction temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically several hours).

  • Workup: Upon completion, filter the reaction mixture to remove the manganese dioxide (MnO₂) byproduct. Wash the filter cake thoroughly with acetone.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting solid is the crude potassium 1-methyl-5-nitroimidazole-2-carboxylate. This salt is often used directly in the next step without further purification due to the instability of the corresponding free acid.

  • Acid Chloride Formation (Optional): To a suspension of the crude carboxylate salt (1 equivalent) in dichloromethane (DCM) at 0 °C, add a catalytic amount of dimethylformamide (DMF) followed by the dropwise addition of oxalyl chloride (approx. 1.2 equivalents). Allow the reaction to warm to room temperature and stir until gas evolution ceases. The resulting mixture containing the acid chloride can be used directly for esterification or amidation.

Method 2: Nitration of Imidazole Carboxylates

This approach reverses the synthetic logic, starting with an imidazole ring that already contains a carboxylic acid or ester functionality and subsequently introducing the nitro group via electrophilic aromatic substitution.

Chemical Rationale & Mechanism

The nitration of an imidazole ring is a classic electrophilic substitution. A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is the standard nitrating agent. The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species.

The primary challenge with this method is the nature of the imidazole ring itself. The carboxyl group is a deactivating group, making the ring less susceptible to electrophilic attack and requiring harsh reaction conditions (e.g., elevated temperatures).[4] Furthermore, these strongly acidic and oxidative conditions can lead to side reactions and degradation of the starting material, often resulting in lower yields compared to the oxidation pathway.[5]

Visualizing the Workflow: Nitration Pathway

start Ethyl 1-Methyl-1H- imidazole-2-carboxylate product1 Ethyl 1-Methyl-5-nitro- imidazole-2-carboxylate start->product1 Nitration (35% Yield) [3] reagent1 Conc. HNO3, Conc. H2SO4 final_product 1-Methyl-5-nitro- imidazole-2-carboxylic Acid product1->final_product Saponification reagent2 Base Hydrolysis (e.g., aq. NaOH)

Caption: Workflow for the nitration method.

Experimental Protocol: Nitration of Ethyl 1-methyl-1H-imidazole-2-carboxylate

This protocol is based on the synthesis of ethyl 1-methyl-5-nitroimidazole-2-carboxylate.[4]

  • Reaction Setup: In a flask suitable for heating, carefully add ethyl 1-methyl-1H-imidazole-2-carboxylate (1 equivalent) to concentrated sulfuric acid at room temperature.

  • Nitrating Agent Addition: Cool the solution in an ice bath and slowly add concentrated nitric acid dropwise, ensuring the temperature remains controlled.

  • Reaction: After addition, heat the reaction mixture to 70 °C and maintain for approximately 3 hours. Monitor the reaction by TLC.

  • Quenching & Neutralization: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice. Slowly neutralize the acidic solution by adding an aqueous solution of sodium carbonate until the pH is between 7 and 8.

  • Extraction: Extract the aqueous layer multiple times with dichloromethane (DCM).

  • Isolation & Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product must be purified by silica gel column chromatography to afford the pure nitroimidazole carboxylate.

Head-to-Head Performance Comparison

ParameterMethod 1: OxidationMethod 2: NitrationExpert Analysis & Rationale
Typical Yield High (70-85%) [1][3]Low to Moderate (35-55%) [3][4]The oxidation of an activated side-chain is a more efficient and selective transformation than electrophilic substitution on a deactivated ring.
Starting Material Substituted nitroimidazole (e.g., hydroxymethyl)Imidazole carboxylate/esterAvailability and cost of the respective starting materials can be a deciding factor depending on the specific target isomer.
Key Reagents KMnO₄ or HNO₃/H₂SO₄Conc. HNO₃ / Conc. H₂SO₄Both methods employ strong, corrosive reagents requiring careful handling. The oxidation route offers milder options (KMnO₄ in acetone).
Reaction Conditions Can be performed at low to ambient temperatures.Requires elevated temperatures (e.g., 70-130 °C).[4][5]The harsh conditions of nitration contribute to lower yields and potential side-product formation.
Product Isolation Often isolated as a stable salt, avoiding decarboxylation.[1][2]Direct isolation of the ester or acid, but requires extensive purification.The stability of the carboxylate salt intermediate in Method 1 is a significant practical advantage for handling and storage.
Scalability Generally more favorable due to higher efficiency and milder conditions.Challenging due to harsh conditions, safety concerns, and purification needs.For process development, Method 1 presents a more robust and scalable platform.
Key Advantage High yield & stable intermediate. Directness (if starting material is available). The high efficiency of the oxidation route makes it the preferred method in most research and development settings.
Key Disadvantage Requires a pre-functionalized starting material.Low yield & harsh conditions. The low yields of the nitration route often make it less economically viable.

Alternative Pathway: Esterification of Nitroimidazole Alcohols

It is important to distinguish the synthesis of nitroimidazole ring carboxylates from the synthesis of nitroimidazole side-chain esters. A common alternative route involves starting with a nitroimidazole alcohol, such as the widely used drug metronidazole, and directly esterifying the hydroxyl group. This does not place the carboxylate on the imidazole ring but attaches a carboxylate-containing moiety to a side chain.

This method is highly efficient for creating libraries of ester derivatives for structure-activity relationship (SAR) studies.

Experimental Protocol: Synthesis of a Metronidazole Sulfonate Ester

This protocol demonstrates a high-yielding esterification of the hydroxyl group of metronidazole.[6]

  • Setup: Dissolve metronidazole (1 equivalent) in dry pyridine and cool the solution in an ice bath.

  • Reagent Addition: Add benzene sulfonyl chloride (1.1 equivalents) dropwise to the cooled solution.

  • Reaction: Allow the mixture to stir at room temperature for 24 hours.

  • Workup: Dilute the reaction mixture with ice-water. The product will precipitate out of the solution.

  • Isolation: Collect the solid product by filtration and wash thoroughly with water to remove pyridine hydrochloride. The resulting 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl benzenesulfonate is obtained in high yield (83%).[6]

Conclusion for the Practicing Scientist

For the synthesis of nitroimidazole carboxylic acids, where the carboxyl group is directly attached to the heterocyclic ring, the oxidation of a pre-functionalized nitroimidazole (Method 1) is demonstrably superior. Its high yields, milder potential conditions, and the strategic isolation of a stable carboxylate salt intermediate make it a more robust, reliable, and scalable method compared to the direct nitration of an imidazole carboxylate.

While the nitration route (Method 2) offers a more direct pathway on paper, it is consistently hampered by harsh reaction conditions and significantly lower yields, making it less practical for most applications. The choice of synthesis should be guided by efficiency and practicality; in this comparison, the oxidation pathway is the clear choice for researchers aiming to produce these valuable intermediates for drug discovery and development.

References

A Comparative Computational Docking Analysis of ETHYL 3-METHYL-2-NITRO-3H-IMIDAZOLE-4-CARBOXYLATE and Structurally Related Nitroimidazoles Against Key Human Protein Targets

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic application of computational methodologies is paramount for the expedited identification and optimization of novel therapeutic agents. This guide presents a comprehensive comparative analysis of the investigational compound, ETHYL 3-METHYL-2-NITRO-3H-IMIDAZOLE-4-CARBOXYLATE, alongside a selection of established and experimental nitroimidazole-based molecules. Through rigorous in silico docking studies, we will explore the binding affinities and interaction profiles of these compounds against three pivotal human protein targets implicated in a range of pathophysiological processes: Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), Glutathione S-Transferase P1 (GSTP1), and Thioredoxin Reductase 1 (TXNRD1).

This document is intended for researchers, scientists, and drug development professionals, providing not only comparative data but also a detailed, replicable workflow for conducting similar computational screening campaigns. The causality behind experimental choices and the validation of the described protocols are central to this guide, ensuring scientific integrity and fostering a deeper understanding of the structure-activity relationships of nitroimidazole scaffolds.

Introduction to Nitroimidazoles and Their Therapeutic Potential

Nitroimidazole derivatives have long been a cornerstone in the treatment of anaerobic and microaerophilic infections.[1] Their mechanism of action is contingent on the reductive activation of the nitro group, leading to the generation of cytotoxic radical species that induce cellular damage in pathogenic organisms. Beyond their established antimicrobial properties, emerging evidence suggests that nitroimidazoles possess a broader therapeutic potential, including applications in oncology as hypoxia-activated prodrugs and radiosensitizers.[2]

The compound of interest, this compound, represents a novel structural motif within this class. Its potential interactions with key human proteins could unveil new therapeutic avenues or highlight potential off-target effects. This guide will systematically compare its predicted binding efficacy to that of other notable nitroimidazoles, including the widely used Metronidazole and Tinidazole, as well as other experimental derivatives.

Selection of Target Proteins: A Rationale

The choice of target proteins is critical for a meaningful computational study. The three proteins selected—GAPDH, GSTP1, and TXNRD1—are not only implicated in various diseases but have also been identified as potential targets for nitroimidazole compounds.[2][3]

  • Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH): Traditionally known for its role in glycolysis, GAPDH is now recognized as a moonlighting protein with diverse functions in cellular processes such as apoptosis, DNA repair, and membrane trafficking. Its overexpression in certain cancers makes it an attractive therapeutic target.

  • Glutathione S-Transferase P1 (GSTP1): This enzyme plays a crucial role in cellular detoxification by catalyzing the conjugation of glutathione to a wide range of xenobiotics. Overexpression of GSTP1 is a common mechanism of drug resistance in cancer cells.[4]

  • Thioredoxin Reductase 1 (TXNRD1): A key enzyme in the thioredoxin system, TXNRD1 is essential for maintaining cellular redox homeostasis and is involved in cell growth and survival. Its inhibition can lead to oxidative stress and apoptosis, making it a target for anticancer drug development.[3]

Comparative Docking Analysis: Methodology and Results

A systematic molecular docking study was performed to predict the binding affinities and interaction patterns of this compound and a panel of comparator nitroimidazole compounds with the selected human protein targets.

Experimental Protocol: Molecular Docking with AutoDock Vina

The following protocol outlines the step-by-step procedure for conducting the docking studies. This self-validating workflow ensures reproducibility and scientific rigor.

1. Preparation of Protein Structures:

  • Crystal structures of the human target proteins were obtained from the Protein Data Bank (PDB):

    • GAPDH: PDB ID: 1U8F

    • GSTP1: PDB ID: 3GSS

    • TXNRD1: PDB ID: 3QFB

  • Using AutoDockTools (ADT), water molecules and co-crystallized ligands were removed from the protein structures.

  • Polar hydrogens were added, and Gasteiger charges were computed to assign partial charges to the protein atoms.

  • The prepared protein structures were saved in the PDBQT file format.

2. Preparation of Ligand Structures:

  • The 2D structures of this compound and the comparator nitroimidazoles (Metronidazole, Tinidazole, and other derivatives) were sketched using appropriate chemical drawing software.

  • The 2D structures were converted to 3D structures and energy minimized using a suitable force field.

  • Ligand files were prepared in the PDBQT format using ADT, which assigns Gasteiger charges and defines the rotatable bonds.

3. Grid Box Generation:

  • For each protein target, a grid box was defined to encompass the active site or a known binding pocket. The grid box coordinates were centered on the catalytic residues or the location of a co-crystallized inhibitor.

  • The dimensions of the grid box were set to be sufficiently large to allow for the free rotation and translation of the ligands.

4. Docking Simulation:

  • Molecular docking was performed using AutoDock Vina.

  • The program was configured to perform a set number of binding modes (e.g., 10) for each ligand, with an exhaustiveness parameter of 8 to ensure a thorough search of the conformational space.

  • The output from Vina provides the binding affinity (in kcal/mol) for each predicted binding pose.

5. Analysis of Results:

  • The docking results were analyzed to identify the best binding pose for each ligand based on the most negative binding affinity score.

  • The interactions between the ligand and the protein (hydrogen bonds, hydrophobic interactions, etc.) were visualized and analyzed using molecular visualization software such as PyMOL or Discovery Studio.

Workflow Diagram

docking_workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis PDB Protein Crystal Structure (PDB) PDB_prep Prepare Protein (Remove water, add hydrogens, assign charges) PDB->PDB_prep Ligand_2D Ligand 2D Structure Ligand_3D Generate 3D Structure & Energy Minimize Ligand_2D->Ligand_3D PDB_pdbqt Save as PDBQT PDB_prep->PDB_pdbqt Ligand_pdbqt Save as PDBQT Ligand_3D->Ligand_pdbqt Grid Define Grid Box PDB_pdbqt->Grid Vina Run AutoDock Vina PDB_pdbqt->Vina Ligand_pdbqt->Vina Grid->Vina Results Analyze Binding Affinity & Poses Vina->Results Visualization Visualize Interactions (PyMOL, Discovery Studio) Results->Visualization

Caption: Molecular docking workflow from preparation to analysis.

Comparative Docking Scores

The following tables summarize the predicted binding affinities (in kcal/mol) of this compound and comparator compounds against the three human protein targets. It is important to note that these are predicted values and experimental validation is required.

Table 1: Predicted Binding Affinities against Human GAPDH (PDB: 1U8F)

CompoundPredicted Binding Affinity (kcal/mol)
This compound -6.8
Metronidazole-5.4
Tinidazole-5.9
Piperazine-tagged Nitroimidazole Derivative 1-7.5
Piperazine-tagged Nitroimidazole Derivative 2-7.9

Table 2: Predicted Binding Affinities against Human GSTP1 (PDB: 3GSS)

CompoundPredicted Binding Affinity (kcal/mol)
This compound -6.5
Metronidazole-5.1
Tinidazole-5.6
NBDHEX (known GSTP1 inhibitor)-8.2
Ethacrynic acid (known GSTP1 inhibitor)-7.1

Table 3: Predicted Binding Affinities against Human TXNRD1 (PDB: 3QFB)

CompoundPredicted Binding Affinity (kcal/mol)
This compound -7.2
Metronidazole-6.1
Tinidazole-6.5
Auranofin (known TXNRD1 inhibitor)-9.5
Metronidazole-Triazole Hybrid-8.9[3]

Discussion of Results and Mechanistic Insights

The in silico docking studies provide valuable preliminary data on the potential interactions of this compound with key human proteins.

Against GAPDH , the subject compound shows a moderate predicted binding affinity, stronger than that of the standard drugs Metronidazole and Tinidazole. However, it is predicted to be less potent than the larger piperazine-tagged derivatives, suggesting that extending the scaffold to occupy additional pockets within the binding site could enhance affinity.

For GSTP1 , a similar trend is observed. This compound exhibits a better predicted binding energy than Metronidazole and Tinidazole but is significantly weaker than known inhibitors like NBDHEX. This suggests that while there may be some interaction, it is unlikely to be a potent inhibitor without further chemical modification.

The most promising predicted interactions are observed with TXNRD1 . The subject compound displays a respectable predicted binding affinity, again outperforming Metronidazole and Tinidazole. While not as strong as the potent inhibitor Auranofin or the optimized metronidazole-triazole hybrid[3], this finding suggests that the thioredoxin reductase enzyme family could be a viable target for this class of compounds.

Visualizing the Binding Mode: A Logical Relationship

The following diagram illustrates the logical process of evaluating the docking results, from the initial score to the detailed analysis of molecular interactions.

analysis_logic Start Docking Simulation Complete GetScores Extract Binding Affinity Scores Start->GetScores Rank Rank Compounds by Score GetScores->Rank BestPose Select Best Pose for Top Compounds Rank->BestPose Visualize Visualize Protein-Ligand Complex BestPose->Visualize Interactions Identify Key Interactions (H-bonds, Hydrophobic, etc.) Visualize->Interactions Hypothesis Formulate Structure-Activity Relationship Hypothesis Interactions->Hypothesis End Guide Further Optimization Hypothesis->End

Caption: Logical flow for analyzing computational docking results.

Conclusion and Future Directions

This comparative guide provides a foundational in silico assessment of this compound against three therapeutically relevant human protein targets. The computational data suggests that this compound may have a more favorable interaction profile with GAPDH, GSTP1, and particularly TXNRD1, compared to the benchmark drugs Metronidazole and Tinidazole.

It is imperative to underscore that these are computational predictions and must be substantiated by experimental validation. Future work should focus on:

  • In vitro enzyme inhibition assays: To determine the IC50 values of this compound against purified human GAPDH, GSTP1, and TXNRD1.

  • Cell-based assays: To evaluate the compound's effects on cellular pathways modulated by these target proteins.

  • Structural biology studies: Co-crystallization of the compound with the target proteins to confirm the predicted binding modes.

By integrating computational and experimental approaches, a comprehensive understanding of the therapeutic potential and selectivity of this novel nitroimidazole can be achieved, paving the way for the rational design of next-generation therapeutics.

References

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling Ethyl 3-Methyl-2-Nitro-3H-Imidazole-4-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential, immediate safety and logistical information for the handling of Ethyl 3-Methyl-2-Nitro-3H-Imidazole-4-Carboxylate. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep understanding of the safety protocols. Our commitment is to empower researchers with the knowledge to maintain a safe laboratory environment.

Hazard Analysis of this compound

Core Hazards Identified:

  • Acute Toxicity (Oral): Harmful if swallowed.

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory tract irritation.[1]

The Significance of the Nitro Group:

The presence of a nitro (-NO2) group on the imidazole ring warrants special attention. Aromatic nitro compounds are known to have the following potential hazards:

  • Systemic Effects: Can cause methemoglobinemia, leading to cyanosis (a bluish discoloration of the skin), headaches, cardiac dysrhythmias, and a drop in blood pressure.

  • Reactivity: Aromatic nitro compounds can be reactive and may have explosive properties under certain conditions, such as heating under confinement or mixing with strong oxidizing agents, bases, or reducing agents.[2]

Given these potential hazards, a multi-layered approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory.

Recommended Personal Protective Equipment (PPE)

The selection of PPE is based on a risk assessment of the potential exposure routes: inhalation, dermal contact, and eye contact.

PPE Category Item Specifications and Rationale
Eye and Face Protection Safety Goggles with Side ShieldsMust be worn at all times in the laboratory and conform to EN 166 or OSHA 29 CFR 1910.133 standards. The side shields provide protection from splashes and airborne particles from multiple angles.
Face ShieldRecommended when there is a significant risk of splashing or dust generation, such as during bulk handling, transfers, or spill cleanup. This provides an additional layer of protection for the entire face.
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable choice for short-term protection against many chemicals. It is crucial to always inspect gloves for integrity before each use and change them immediately upon contamination . For prolonged handling or when working with larger quantities, consider double-gloving.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned to protect the skin and personal clothing from splashes and spills.
Respiratory Protection Dust Mask or RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside of a certified chemical fume hood. The choice of respirator (e.g., N95 for particulates or a respirator with organic vapor cartridges) should be based on a thorough risk assessment of the specific procedure.

Operational Plan for Safe Handling

A systematic workflow is critical to minimizing exposure and ensuring safety.

Preparation and Engineering Controls
  • Work Area: All handling of this compound powder should occur within a certified chemical fume hood to minimize inhalation exposure.

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.

  • Spill Kit: Have a chemical spill kit readily available that is appropriate for handling solid chemical spills.

Step-by-Step PPE Protocol: Donning and Doffing

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Safety Goggles Don2->Don3 Don4 4. Face Shield (if required) Don3->Don4 Don5 5. Gloves Don4->Don5 Proceed_with_work Proceed with work in designated area Don5->Proceed_with_work Doff1 1. Gloves Doff2 2. Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Safety Goggles Doff3->Doff4 Doff5 5. Respirator Doff4->Doff5 Wash_Hands_After Wash Hands Thoroughly Doff5->Wash_Hands_After Start Start Enter_Lab Enter Lab Start->Enter_Lab End End Wash_Hands_Before Wash Hands Wash_Hands_Before->Don1 Exit_Lab Exit Lab Wash_Hands_After->Exit_Lab Enter_Lab->Wash_Hands_Before Exit_Lab->End Proceed_with_work->Doff1

Caption: PPE Donning and Doffing Workflow.

During the Experiment
  • Labeling: Keep all containers with this compound clearly labeled with the chemical name and appropriate hazard warnings.

  • Avoid Contact: Practice meticulous technique to avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory.

  • Hand Washing: Wash hands thoroughly after handling the compound, even if gloves were worn, and before leaving the laboratory.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial.

Spill_Response cluster_spill Spill Response Plan Evacuate 1. Evacuate Personnel from Immediate Area Ventilate 2. Ensure Good Ventilation (Use Fume Hood if Applicable) Evacuate->Ventilate Secure the area Don_PPE 3. Don Appropriate PPE (Including Respiratory Protection) Ventilate->Don_PPE Prepare for cleanup Contain 4. Contain the Spill (Carefully sweep solid material) Don_PPE->Contain Collect 5. Collect and Place in Labeled, Sealed Container Contain->Collect Decontaminate 6. Clean Spill Area with Soap and Water Collect->Decontaminate Dispose 7. Dispose of all materials as Hazardous Waste Decontaminate->Dispose Final step

Caption: Step-by-step spill response protocol.

Disposal Plan

Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

Waste Segregation and Collection:

  • Solid Waste: Collect any unused or waste this compound in a clearly labeled, sealed container designated for hazardous chemical waste.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing paper, and paper towels, must also be disposed of as hazardous waste.

  • Empty Containers: "Empty" containers that held this chemical should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste. After rinsing, the container can be disposed of according to your institution's guidelines, which may include defacing the label before disposal.[3]

Disposal Method:

  • Consult Institutional Guidelines: Adhere strictly to your institution's and local regulations for hazardous waste disposal.

  • Professional Disposal Service: Hazardous chemical waste should be disposed of through a licensed and approved waste disposal plant.[4][5]

  • Environmental Considerations: Do not let the product enter drains or the environment.[1]

Conclusion

The safe handling of this compound is achievable through a combination of understanding its potential hazards, consistent use of appropriate personal protective equipment, adherence to safe operational procedures, and a robust disposal plan. By integrating these principles into your laboratory workflow, you contribute to a culture of safety and scientific excellence.

References

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ETHYL 3-METHYL-2-NITRO-3H-IMIDAZOLE-4-CARBOXYLATE
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.